2-(2,5-Diaminophenyl)ethanol sulfate
Description
Properties
IUPAC Name |
2-(2,5-diaminophenyl)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLNFWECRRALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879808 | |
| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-25-9 | |
| Record name | 2-(2,5-Diaminophenyl)ethanol sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8W90PN89R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,5-Diaminophenyl)ethanol Sulfate: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-(2,5-Diaminophenyl)ethanol sulfate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes critical data to support advanced research and application.
Introduction
This compound, also known by its IUPAC name 2-(2,5-diaminophenyl)ethanol;sulfuric acid, is an aromatic amine that has garnered significant interest, primarily as a key component in the formulation of oxidative hair dyes.[1][2] Its unique molecular architecture, featuring a diaminophenyl ring coupled with an ethanol moiety, allows it to function as a primary intermediate in the complex chemical reactions that lead to the formation of stable and long-lasting colorants within the hair shaft.[1] This guide delves into the fundamental chemical and physical characteristics of this compound, offering a technical resource for its application and further investigation.
Chemical Structure and Identification
The structural integrity of a molecule is paramount to its function. This compound is characterized by a benzene ring substituted with two amino groups at positions 2 and 5, and an ethanol group at position 1. The sulfate salt form enhances its stability and solubility in aqueous formulations.
Chemical Structure
Caption: Chemical structure of 2-(2,5-Diaminophenyl)ethanol and sulfuric acid.
Identifiers
| Identifier | Value |
| CAS Number | 93841-25-9[1][3] |
| Molecular Formula | C₈H₁₂N₂O·H₂O₄S[3] |
| Molecular Weight | 250.27 g/mol [4][5] |
| IUPAC Name | 2-(2,5-diaminophenyl)ethanol;sulfuric acid[4][6] |
| InChI | InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4)[3] |
| InChIKey | VBSLNFWECRRALP-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O[4] |
| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate, 2,5-Diaminophenylethanolsulfate[3][7][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, formulation, and quality control.
| Property | Value | Source |
| Physical Appearance | Off-white to light pink powder | [1] |
| Melting Point | >240 °C | [9] |
| Solubility in Water | 51.2 g/L at 20 °C | [9] |
| Vapor Pressure | 5.54 x 10⁻¹¹ hPa at 20°C | [10] |
| Density | 1.50 g/mL at 20°C | [10] |
| Stability | Stable for over 3 years if stored dry and protected from light at room temperature.[10] |
Spectroscopic Data (Predicted)
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The methylene protons of the ethanol group would show characteristic shifts, with the protons closer to the hydroxyl group being more deshielded. The protons of the two amino groups and the hydroxyl group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen and the ethanol group having characteristic chemical shifts. The two carbons of the ethanol side chain would also be clearly distinguishable.
-
FT-IR: The spectrum would be characterized by N-H stretching vibrations of the primary amine groups, O-H stretching of the alcohol, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations. The presence of the sulfate counter-ion would be indicated by strong S=O stretching bands.
-
Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂O) would show a molecular ion peak at m/z 152.10. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.
Synthesis and Purification
The synthesis of this compound can be achieved through various routes, often involving the reduction of a nitro-substituted precursor.
Synthetic Pathway Overview
A common synthetic strategy involves the following key transformations:
Caption: Generalized synthetic pathway for this compound.
Exemplary Synthesis Protocol
The following protocol is based on a method described in the patent literature for the synthesis of the free base, followed by salt formation.[11]
Step 1: Reduction of 2-Amino-5-nitrophenylethanol
-
In a three-necked flask, suspend 182 g (1 mole) of 2-amino-5-nitrophenylethanol in 300 mL of ethanol.
-
Add a suitable reduction catalyst, such as a magnetic solid base catalyst (10 mol%).[11] Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.[12]
-
Heat the mixture to 50 °C with stirring to dissolve the starting material.
-
Slowly add 96 g (3 moles) of hydrazine hydrate over 1 hour.
-
Maintain the reaction at 50 °C for 5 hours.
-
Filter the hot reaction mixture to remove the catalyst.
Step 2: Formation and Isolation of the Sulfate Salt
-
Cool the filtrate from Step 1 to 0 °C.
-
Slowly add concentrated sulfuric acid to the cooled filtrate to precipitate the sulfate salt.
-
A large amount of white solid will precipitate out of the solution.
-
Filter the precipitate and wash with a cold solvent (e.g., ethanol).
-
Dry the solid under reduced pressure to obtain this compound.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis and quality control of this compound.
HPLC Method for Purity Assessment
While a specific, validated HPLC method for this compound is not widely published, a method for the closely related N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can be adapted.[2][10]
Chromatographic Conditions (Adapted)
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.2% sulfuric acid[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[10] |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Applications in Oxidative Hair Dyeing
The primary commercial application of this compound is as a primary intermediate, or precursor, in permanent hair dye formulations.[1][7]
Mechanism of Action
In oxidative hair dyeing, this compound is mixed with an oxidizing agent, typically hydrogen peroxide, and coupling agents.[13] The oxidizing agent activates the primary intermediate, which then reacts with the couplers to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]
Caption: Simplified workflow of oxidative hair dyeing.
The resulting hair color is known for its excellent wash and light fastness.[1] The specific shade achieved depends on the combination and concentration of the primary intermediate and the couplers used.
Safety and Toxicology
A comprehensive understanding of the safety and toxicological profile of this compound is crucial for its safe handling and use.
| Endpoint | Result | Source |
| Acute Oral Toxicity (Rat) | LD₅₀ between 80 and 150 mg/kg body weight | [10] |
| Acute Oral Toxicity (Mouse) | LD₅₀ of 90 mg/kg body weight | [10] |
| Skin Sensitization | Considered a strong sensitizer | [10] |
| Mutagenicity | No mutagenic potential in vivo | [10] |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[10]
Potential for Further Research
While the primary application of this compound is well-established in the cosmetics industry, its chemical structure suggests potential for broader applications. The presence of two nucleophilic amino groups and a hydroxyl group makes it a versatile building block for organic synthesis.[3] Further research could explore its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or novel polymers.
Conclusion
This compound is a key chemical intermediate with well-defined chemical and physical properties. Its primary role in oxidative hair dye formulations is a testament to its unique reactivity and ability to form stable, vibrant colors. This guide provides a foundational understanding for researchers and professionals, enabling further innovation and application of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 3. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 4. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE | Chemotechnique Diagnostics [chemotechnique.se]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 8. dormer.com [dormer.com]
- 9. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]
- 10. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 12. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
2-(2,5-Diaminophenyl)ethanol sulfate synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 2-(2,5-Diaminophenyl)ethanol Sulfate
Introduction
This compound, identified by CAS number 93841-25-9, is a crucial primary intermediate in the formulation of oxidative hair dyes.[1][2] Its molecular structure is specifically engineered to act as a dye precursor, which, upon activation by an oxidizing agent, undergoes chemical transformations to form stable color molecules within the hair shaft.[1] This process is fundamental to achieving a wide array of permanent hair colors with excellent wash and light fastness.[1][3] The compound is typically supplied as an off-white to light pink powder.[1] Due to the susceptibility of the free base form, 2-(2,5-diaminophenyl)ethanol, to oxidation, it is almost invariably prepared and stored as its more stable sulfate or hydrochloride salt.[4]
This guide provides a detailed examination of the primary synthesis pathways for this compound, focusing on the underlying reaction mechanisms, experimental protocols, and the rationale behind key process decisions. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and cosmetic science.
Overview of Synthetic Strategies
The synthesis of 2-(2,5-diaminophenyl)ethanol can be approached from several different starting materials, each route presenting unique advantages and challenges. The most commercially significant and well-documented pathways include:
-
Synthesis from 1-(2-Aminophenyl)ethanone: A multi-step process involving protection, nitration, deprotection, and sequential reduction of ketone and nitro functionalities. This route is extensively detailed in patent literature and offers a robust, commercially viable method.[3][5]
-
Synthesis from o-Chlorophenylacetic Acid: This pathway involves nitration, reduction of a carboxylic acid, high-pressure ammonolysis to introduce an amino group, and a final nitro group reduction.[4]
-
Synthesis from o-Aminophenylethanol: This approach utilizes protection or cyclization strategies, followed by nitration and reduction.[6]
This guide will focus primarily on the first pathway due to the comprehensive data available, while also outlining the key transformations in the alternative routes. The final conversion of the resulting diamine free base to its stable sulfate salt will be addressed as a discrete, concluding step applicable to all synthetic routes.
Pathway 1: Synthesis from 1-(2-Aminophenyl)ethanone
This synthetic route, detailed in patent EP1120105B1, is a well-established method for producing high-purity 1-(2,5-diaminophenyl)ethanol.[3][5] The overall strategy involves modifying the starting material through a series of carefully controlled reactions to introduce the required functional groups at the correct positions.
Logical Workflow Diagram
Caption: Workflow for synthesis from 1-(2-Aminophenyl)ethanone.
Step-by-Step Mechanistic Analysis and Protocol
-
Objective: To protect the primary amino group of 1-(2-aminophenyl)ethanone.
-
Rationale: The amino group is a powerful activating group in electrophilic aromatic substitution and is sensitive to oxidation. Protecting it as an acetamide serves two purposes: it moderates the group's activating effect, ensuring more controlled nitration, and it prevents oxidation by the strong nitric/sulfuric acid mixture used in the next step.
-
Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(2-acetylphenyl)acetamide.
-
To 90.37 g (0.67 moles) of 1-(2-aminophenyl)ethanone, add 68.25 g (0.67 moles) of acetic anhydride.
-
Stir the mixture for 2 hours at 4°C.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with ice water, and air-dry to yield N-(2-acetylphenyl)acetamide.
-
Yield: 104.70 g (88%)[3]
-
-
Objective: To introduce a nitro group onto the aromatic ring, directed to the para position relative to the amino group.
-
Rationale: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the adjacent acetyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the para position.
-
Mechanism: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). A base (HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.
-
Prepare a mixture of 250 mL of sulfuric acid and 250 mL of fuming nitric acid, and cool it to 4°C.
-
Add 104.70 g (0.59 moles) of N-(2-acetylphenyl)acetamide portion-wise over 30 minutes to the cooled acid mixture.
-
Stir the reaction for an additional 1.5 hours at 4°C.
-
Pour the mixture into crushed ice.
-
Filter the precipitate, wash with water, and air-dry to afford N-(2-acetyl-4-nitrophenyl)acetamide.
-
Yield: 85.56 g (65%)[3]
-
-
Objective: To remove the acetyl protecting group and restore the primary amine.
-
Rationale: The protecting group is no longer needed and must be removed to yield the desired aminophenyl structure. Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond.
-
Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the amine leaving group is expelled, and the primary amine is regenerated upon workup.
-
Prepare a mixture of 85.56 g (0.39 moles) of N-(2-acetyl-4-nitrophenyl)acetamide and 600 mL of 6 N HCl.
-
Stir the suspension for 2 hours at 80°C.
-
Filter the suspension, wash the solid with water, and air-dry. This yields 1-(2-amino-5-nitrophenyl)ethanone.
-
Yield: 54.95 g (79%)[3]
-
-
Objective: To reduce the ketone functional group to a secondary alcohol without affecting the nitro group.
-
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent, perfectly suited for the selective reduction of aldehydes and ketones. It is not strong enough to reduce the nitro group under these conditions, providing excellent chemoselectivity.
-
Mechanism: This is a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the aqueous workup to yield the alcohol.
-
Create a stirred suspension of 27.02 g (150 mmol) of 1-(2-amino-5-nitrophenyl)ethanone in 150 mL of methanol at 4°C.
-
Add 5.67 g (150 mmol) of sodium borohydride over a period of 15 minutes.
-
After the addition is complete, allow the solution to warm to room temperature and stir for another 15 minutes.
-
Evaporate the methanol under vacuum.
-
Add 150 mL of water to the residue.
-
Filter the precipitate, wash with cold water, and air-dry to obtain 1-(2-amino-5-nitrophenyl)ethanol.
-
Yield: 27.0 g (99%)[3]
-
-
Objective: To reduce the nitro group to a primary amino group, forming the final diamine free base.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. A variety of catalysts can be used, with Palladium on Carbon (Pd/C) being a common choice.
-
Mechanism: The reaction occurs on the surface of the metal catalyst. Both hydrogen gas and the nitro compound are adsorbed onto the catalyst surface. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.
Experimental Protocol: (A representative protocol, as the patent describes this step generally)[3][4][5]
-
Dissolve the 1-(2-amino-5-nitrophenyl)ethanol (e.g., 27.0 g) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-4 atm).
-
Stir the reaction at room temperature until hydrogen uptake ceases (indicating completion).
-
Filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 1-(2,5-diaminophenyl)ethanol as the free base.
Data Summary for Pathway 1
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | 1-(2-Aminophenyl)ethanone | Acetic Anhydride | N-(2-Acetylphenyl)acetamide | 88% |
| 2 | N-(2-Acetylphenyl)acetamide | H₂SO₄, fuming HNO₃ | N-(2-Acetyl-4-nitrophenyl)acetamide | 65% |
| 3 | N-(2-Acetyl-4-nitrophenyl)acetamide | 6 N HCl | 1-(2-Amino-5-nitrophenyl)ethanone | 79% |
| 4 | 1-(2-Amino-5-nitrophenyl)ethanone | NaBH₄, Methanol | 1-(2-Amino-5-nitrophenyl)ethanol | 99% |
| 5 | 1-(2-Amino-5-nitrophenyl)ethanol | H₂, Pd/C | 1-(2,5-Diaminophenyl)ethanol | High |
Alternative Synthetic Pathways
While the route from 1-(2-aminophenyl)ethanone is well-documented, other strategies offer different approaches that may be advantageous depending on the availability of starting materials.
Pathway 2: From o-Chlorophenylacetic Acid
This route, described in patent CN103242177A, avoids the need for a protection-deprotection sequence by introducing the amino groups at later stages.[4]
Caption: Workflow for synthesis from o-Chlorophenylacetic Acid.
Key Transformations:
-
Nitration: Standard electrophilic nitration of o-chlorophenylacetic acid.[4]
-
Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol using sodium borohydride under acidic conditions.[4]
-
Ammonolysis: Nucleophilic aromatic substitution where the chloro group is displaced by an amino group from concentrated ammonia under high pressure and temperature. This is the key step for introducing the first amine.[4]
-
Nitro Reduction: A final catalytic hydrogenation reduces the nitro group to the second amine.[4]
Pathway 3: From o-Aminophenylethanol
This method, outlined in patent CN101717342A, starts with a molecule that already contains the ethanol side chain.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 4. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
The Unseen Architect of Color: A Deep Dive into the Mechanism of 2-(2,5-Diaminophenyl)ethanol Sulfate in Oxidative Dyeing
An In-depth Technical Guide for Researchers and Formulation Scientists
In the intricate world of cosmetic science, the quest for vibrant, long-lasting, and safe hair colorants is a perpetual endeavor. Oxidative hair dyes represent the pinnacle of permanent hair coloring technology, and at the heart of these formulations lie key molecules that orchestrate the transformation from colorless precursors to rich, enduring shades. This technical guide delves into the core mechanism of one such pivotal ingredient: 2-(2,5-Diaminophenyl)ethanol sulfate, also known as Hydroxyethyl-p-phenylenediamine sulfate (HPPS). As a less sensitizing alternative to the traditional p-phenylenediamine (PPD), a thorough understanding of its function is paramount for innovation in hair color technology.
This document will navigate the chemical journey of this compound from its role as a primary intermediate to its ultimate fate as a chromophore embedded within the hair fiber. We will explore its activation, its interaction with coupling agents, and the analytical methodologies required to characterize its performance, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field.
The Foundation of Permanent Hair Color: The Oxidative Dyeing Process
Permanent hair coloring is a chemical process that fundamentally alters the color of the hair by forming large, colored molecules within the hair's cortex. This process is "oxidative" because it relies on an oxidizing agent, typically hydrogen peroxide, to initiate the color-forming reactions. The key components of an oxidative hair dye system are:
-
Primary Intermediates (Developers): These are aromatic compounds, such as this compound, that are oxidized to form reactive intermediates.
-
Couplers (Color Modifiers): These are also aromatic compounds that, on their own, do not produce significant color. However, they react with the oxidized primary intermediates to form a wide spectrum of colors.
-
Alkalizing Agent: An alkaline environment, often created by ammonia or ethanolamine, is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex. It also facilitates the decomposition of the oxidizing agent.
-
Oxidizing Agent: Hydrogen peroxide is the most common oxidizing agent used to initiate the polymerization of the dye precursors.
The magic of oxidative dyeing lies in the formation of large dye molecules inside the hair shaft, which are then physically trapped, leading to a color that is resistant to washing.
Unveiling the Protagonist: this compound
This compound (CAS No. 93841-25-9) is a primary intermediate that serves as a cornerstone in many modern oxidative hair dye formulations. Its chemical structure, featuring a p-phenylenediamine backbone with a hydroxyethyl group, is pivotal to its function and its improved safety profile compared to PPD.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₅S |
| Molecular Weight | 250.27 g/mol |
| Appearance | Off-white to light pink powder |
| Solubility | Soluble in water |
The presence of the hydroxyethyl group enhances its water solubility and is believed to contribute to its reduced skin sensitization potential.
The Core Mechanism of Action: A Step-by-Step Elucidation
The transformation of the colorless this compound into a vibrant color is a multi-step process that occurs within the hair fiber.
Step 1: Oxidation and Formation of the Reactive Intermediate
The dyeing process is initiated when the hair dye formulation, containing this compound, is mixed with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The this compound is oxidized to a highly reactive electrophilic intermediate, a quinonediimine.
Step 2: Electrophilic Attack and Coupling
The newly formed quinonediimine is a potent electrophile and readily reacts with electron-rich coupler molecules present in the formulation. This reaction, known as oxidative coupling, is the primary color-forming step. The specific coupler used will determine the final color produced.
For instance, coupling with a meta-substituted aminophenol, such as m-aminophenol , typically leads to the formation of blue or violet indoaniline dyes.
Step 3: Oxidation of the Leuco Dye to the Final Chromophore
The initial product of the coupling reaction is a colorless or lightly colored molecule known as a leuco dye. This leuco dye is then rapidly oxidized by another molecule of the quinonediimine intermediate or hydrogen peroxide to form the final, stable, and intensely colored indo dye, which remains trapped within the hair cortex.
Self-Coupling and Trimer Formation
In the absence of a coupler, or if the concentration of the primary intermediate is high, self-coupling reactions can occur. For p-phenylenediamines, this can lead to the formation of a trimer known as Bandrowski's base. While this can contribute to the overall color, it is generally a slower reaction compared to the coupling with dedicated coupler molecules. The specific self-coupling products of this compound are less well-documented but are presumed to be analogous trimers.
The Palette of Possibilities: Coupling Reactions and Resulting Colors
The versatility of oxidative dyeing stems from the vast array of colors that can be achieved by combining a primary intermediate with different couplers. A Chinese patent suggests that 2,5-diaminophenylethanol sulfate, when coupled with specific cresols, can produce fashionable hair colors. For example, combinations with 4-amino-m-cresol, 5-amino-o-cresol, or 6-amino-m-cresol can result in purple and light brown shades[1].
While the exact chemical structures of the resulting chromophores from the reaction of oxidized HPPS with various couplers are not extensively published in readily available literature, we can infer their general structures based on the well-established chemistry of p-phenylenediamines.
Inferred Structures of Resulting Dyes:
-
With Resorcinol (a phenol-type coupler): The reaction is expected to form an indophenol-type dye, likely contributing to greenish-brown or brown tones.
-
With m-Aminophenol (an amine-type coupler): The reaction is expected to form an indoaniline-type dye, typically resulting in blue to violet shades.
The final perceived color on the hair is a result of a complex mixture of these and other dye molecules formed during the dyeing process.
Evaluating Performance: Methodologies and Protocols
Assessing the efficacy and stability of a hair dye formulation containing this compound requires a suite of analytical and performance-based tests.
Characterization of Reaction Products
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the gold standard for identifying and quantifying the dye precursors, couplers, and the resulting chromophores in a hair dye mixture.
Experimental Protocol: HPLC-MS Analysis of Dye Formation
-
Sample Preparation:
-
Prepare a model hair dye formulation containing a known concentration of this compound and the coupler of interest.
-
Mix the dye formulation with the hydrogen peroxide developer at the desired ratio.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench a small aliquot of the reaction mixture with a reducing agent (e.g., sodium sulfite solution) to stop the reaction.
-
Dilute the quenched sample with a suitable mobile phase for HPLC analysis.
-
-
HPLC-MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD scanning from 200-700 nm to capture the UV-Vis spectra of all components. MS detection in both positive and negative ion modes to determine the molecular weights of the reactants and products.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted primary intermediate, coupler, and the newly formed dye molecules based on their retention times, UV-Vis spectra, and mass-to-charge ratios.
-
Quantify the concentration of each species over time to study the reaction kinetics.
-
Assessment of Color Fastness
The longevity of the hair color is a critical performance parameter. This is typically evaluated by assessing the color's resistance to washing (wash fastness) and exposure to light (light fastness).
Experimental Protocol: Wash Fastness Evaluation
-
Hair Tress Preparation:
-
Use standardized bleached or virgin human hair tresses.
-
Dye the tresses with the hair dye formulation containing this compound according to a standardized procedure.
-
Rinse and dry the dyed tresses.
-
-
Initial Color Measurement:
-
Measure the initial color of the dyed tresses using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.
-
-
Washing Cycles:
-
Subject the dyed tresses to a defined number of washing cycles (e.g., 10, 20, 30 cycles) using a standardized shampoo and water temperature.
-
Each cycle should consist of wetting, shampooing, rinsing, and drying.
-
-
Final Color Measurement:
-
After the desired number of washing cycles, measure the final CIELAB values of the tresses.
-
-
Data Analysis:
-
Calculate the total color change (ΔE) using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²).
-
A lower ΔE* value indicates better wash fastness.
-
Experimental Protocol: Light Fastness Evaluation
-
Hair Tress Preparation: As described for the wash fastness test.
-
Initial Color Measurement: Obtain initial CIELAB values.
-
Light Exposure:
-
Expose the dyed tresses to a controlled light source, typically a xenon arc lamp, which simulates natural sunlight, for a specified duration or total radiant exposure.
-
-
Final Color Measurement: Measure the final CIELAB values.
-
Data Analysis: Calculate the total color change (ΔE*) to determine the degree of fading due to light exposure.
Safety and Regulatory Landscape
A significant driver for the use of this compound is its more favorable safety profile compared to p-phenylenediamine (PPD), a known potent skin sensitizer.
The Scientific Committee on Consumer Safety (SCCS) of the European Commission has evaluated the safety of Hydroxyethyl-p-phenylenediamine sulfate. In its opinions, the SCCS has established a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity and has concluded on its sensitization potential.
Toxicological Data Summary (from SCCS Opinions):
| Toxicological Endpoint | Result/Value |
| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg bw |
| Dermal Sensitization | Considered a skin sensitizer |
| Subchronic Dermal Toxicity (90-day, Rat) | NOAEL = 10 mg/kg bw/day |
While this compound is a skin sensitizer, studies have shown that it has a lower sensitization potential than PPD. One study found that in PPD-allergic individuals, the rate of cross-reaction to HPPS was significantly lower than to other PPD derivatives.
Conclusion
This compound stands as a testament to the ongoing innovation in the field of cosmetic science, offering a valuable alternative to traditional primary intermediates in oxidative hair dyes. Its mechanism of action, rooted in the principles of oxidation and electrophilic aromatic substitution, allows for the creation of a diverse and vibrant palette of permanent hair colors. A comprehensive understanding of its chemical transformations, its interactions with couplers, and the methodologies for evaluating its performance and safety is essential for the development of next-generation hair coloring products that are not only effective but also meet the evolving demands for consumer safety. As research continues to unravel the nuances of its reactivity and toxicological profile, this compound is poised to remain a key ingredient in the formulation of high-performance and safer oxidative hair dyes.
References
Biological activity and toxicological profile of 2-(2,5-Diaminophenyl)ethanol sulfate
An In-Depth Technical Guide to the Biological Activity and Toxicological Profile of 2-(2,5-Diaminophenyl)ethanol Sulfate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a compound of significant interest in the cosmetics industry. Intended for researchers, scientists, and drug development professionals, this document delves into its chemical identity, primary application, biological interactions, and a detailed toxicological profile based on current scientific understanding.
Introduction and Chemical Identity
This compound, also known by its IUPAC name 2-(2,5-diaminophenyl)ethan-1-ol; sulfuric acid, is an aromatic amine primarily utilized as a primary intermediate in oxidative hair dye formulations.[1][2] Its chemical structure, characterized by a diaminophenyl group attached to an ethanol backbone, makes it an effective precursor for color formation in permanent hair coloring products.[1] The compound is typically supplied as a salt to enhance its stability.[1]
Key Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 93841-25-9[2] |
| Molecular Formula | C8H14N2O5S[3] |
| Molecular Weight | 250.27 g/mol [3] |
| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate, Betoxol, COLIPA n° A80[2] |
| Physical Form | Off-white to light pink powder[1] |
The synthesis of 2-(2,5-diaminophenyl)ethanol and its subsequent sulfation can be achieved through various methods, often involving the reduction of a nitro group to an amino group on a precursor molecule.[4]
Biological Activity in Oxidative Hair Dyeing
The primary biological relevance of this compound lies in its function as a dye precursor in oxidative hair coloring.[1] This process involves a chemical reaction within the hair shaft, leading to the formation of stable, long-lasting color molecules.
Mechanism of Action in Hair Dyeing:
-
Alkalizing Agent: The hair dye formulation typically contains an alkalizing agent, such as ammonia, which opens the hair cuticle, allowing the dye precursors to penetrate the cortex.
-
Oxidation: An oxidizing agent, usually hydrogen peroxide, is mixed with the dye formulation. The hydrogen peroxide oxidizes the this compound.
-
Coupling Reaction: The oxidized primary intermediate then reacts with a coupler molecule (a secondary intermediate) to form larger, colored molecules.
-
Color Formation: These newly formed color molecules are trapped within the hair cortex, resulting in a permanent change in hair color. The final shade is dependent on the specific combination of primary intermediates and couplers used.[1]
Caption: Oxidative Hair Dyeing Workflow.
Toxicological Profile
The toxicological profile of this compound has been extensively evaluated, primarily in the context of its use in cosmetic products. The following sections summarize the key findings.
Acute Oral Toxicity
Studies in mice have been conducted to determine the acute oral toxicity. In one study, doses of 20, 36, 63, 112, or 200 mg/kg body weight were administered by gavage. All animals in the 112 and 200 mg/kg bw groups died, with death occurring between 30 minutes and 4 days post-administration.[2] Signs of toxicity included decreased motor activity, ruffled fur, hunched posture, ataxia, and dyspnoea.[2] Another study in rats and mice using the dihydrochloride salt (a related compound) also demonstrated mortality at higher doses.[2]
Dermal and Percutaneous Absorption
In vitro studies using human skin have shown that the dermal bioavailability of this compound is low. Under oxidative conditions (simulating hair dyeing), the dermal bioavailability was determined to be 0.57% (2.46 µg equiv./cm²), and under non-oxidative conditions, it was 0.49% (2.12 µg equiv./cm²).[2]
Skin and Eye Irritation
Studies on the skin irritation potential of the dihydrochloride salt in guinea pigs indicated some irritation after repeated applications.[5] Information on eye irritation is limited for the sulfate salt, but related compounds have shown potential for irritation.
Skin Sensitization
This compound is considered a strong skin sensitizer.[2] This is a critical consideration for its use in consumer products and highlights the importance of patch testing to identify individuals with allergic sensitivities.
Genotoxicity and Mutagenicity
A battery of tests has been performed to assess the genotoxic and mutagenic potential of this compound.
-
Ames Test (Bacterial Reverse Mutation Assay): In a bacterial reverse mutation assay, the compound did not show a clear mutagenic effect, although a borderline result was observed in the TA100 strain without metabolic activation in one experiment.[2] A confirmatory experiment showed slight increases in revertants but no dose-dependency.[2]
-
In Vitro Micronucleus Test: In an in vitro micronucleus test using human lymphocytes, a statistically significant increase in the frequency of micronucleated binucleated (MNBN) cells was observed at concentrations of 150 and 300 μg/mL without metabolic activation (S9 mix), where cytotoxicity was 54% and 67%, respectively.[2] With metabolic activation, statistically significant increases in MNBN cells were seen at 1350 and 1800 μg/ml, with cytotoxicity of 46% and 60%, respectively.[2]
Repeated Dose Toxicity
In a repeated dose toxicity study in rats, an increase in the liver enzymes aspartate aminotransferase (AST) and alanine aminotransferase (ALT) was observed at a dose of 55 mg/kg bw/day, particularly in female animals.[2] However, histopathological examination did not reveal dose-related lesions in the examined organs.[2]
Summary of Toxicological Data:
| Endpoint | Species | Route | Result |
| Acute Oral Toxicity | Mouse | Gavage | LD50 between 63 and 112 mg/kg bw[2] |
| Dermal Absorption | Human (in vitro) | Topical | Low bioavailability (0.49-0.57%)[2] |
| Skin Sensitization | - | - | Strong sensitizer[2] |
| Genotoxicity (Ames) | Bacteria | In vitro | Equivocal[2] |
| Genotoxicity (Micronucleus) | Human Lymphocytes | In vitro | Positive with and without S9 mix[2] |
| Repeated Dose Toxicity | Rat | - | Increased AST and ALT at 55 mg/kg bw/day[2] |
Pharmacokinetics and Metabolism
After oral administration in rats, this compound is primarily excreted in the urine (around 86%) and to a lesser extent in the feces (around 14%). The highest concentrations of the substance were found in the thyroid, liver, and adrenal glands, while the lowest concentrations were in the testes, fat, and femur.
As an aromatic amine, it is expected to undergo metabolic activation, which is a key factor in the toxicity of this class of compounds. The initial step often involves N-oxidation to form N-hydroxyarylamines, which can be further metabolized to reactive electrophiles capable of binding to macromolecules like DNA.[6]
Broader Biological Activity and Inferences
There is a notable lack of published research on the biological activities of this compound outside of its use in cosmetics and the associated toxicological evaluations. No significant studies on its potential as an enzyme inhibitor, receptor ligand, or modulator of cellular signaling pathways have been identified.
However, based on its chemical structure as a p-phenylenediamine derivative, some inferences can be drawn. P-phenylenediamines are known to be easily oxidized, forming reactive intermediates.[7] This reactivity is fundamental to their function in various applications, including as antioxidants in rubber production and as dye precursors.[7] The quinone derivatives of some p-phenylenediamines have been shown to be toxic to aquatic organisms, causing cell membrane damage and intracellular oxidative stress.[8]
The presence of the aromatic amine moiety is a structural alert for potential carcinogenicity and mutagenicity, as these compounds can be metabolically activated to electrophilic species that form DNA adducts.[9] The ethanolamine side chain may influence the compound's solubility and pharmacokinetic properties.[10]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a generalized representation based on standard OECD guidelines.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rodents.
-
Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO). b. Aliquots of the test solution at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in a test tube. c. Molten top agar is added, and the mixture is poured onto minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Caption: Ames Test Experimental Workflow.
In Vitro Micronucleus Assay
This protocol is a generalized representation based on standard OECD guidelines.
-
Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of phytohemagglutinin to stimulate cell division.
-
Treatment: The cultured cells are exposed to various concentrations of the test compound with and without a metabolic activation system (S9 mix) for a defined period (e.g., 3-6 hours).
-
Cytochalasin B Addition: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.
-
Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are scored.
-
Evaluation: A compound is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Caption: In Vitro Micronucleus Assay Workflow.
Conclusion
This compound is a well-characterized compound with a primary and specific application in the cosmetics industry as an oxidative hair dye precursor. Its biological activity is intrinsically linked to its chemical reactivity, which allows it to form stable color molecules within the hair shaft. The toxicological profile of this compound has been thoroughly investigated, revealing it to be a strong skin sensitizer with some evidence of in vitro genotoxicity at cytotoxic concentrations, although it is not considered mutagenic in vivo. The available data on its pharmacokinetics indicate that it is primarily excreted through urine.
For researchers and drug development professionals, it is important to note the lack of data on the broader biological activities of this compound. While its current application is narrow, its structural features as an aromatic amine suggest that any potential new applications would require a thorough investigation of its metabolic activation pathways and potential for off-target effects. This guide provides a solid foundation of the known properties and toxicological profile of this compound, which can inform future research and safety assessments.
References
- 1. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential applications of 2-(2,5-Diaminophenyl)ethanol sulfate in biochemistry
An initial comprehensive search for "2-(2,5-Diaminophenyl)ethanol sulfate" has yielded no specific results in publicly available scientific literature or chemical databases. This suggests that the compound may be novel, not yet extensively studied, or may be referred to under a different nomenclature.
Due to the lack of available data, it is not possible to provide an in-depth technical guide on the potential applications of this specific compound in biochemistry that adheres to the required principles of scientific integrity, expertise, and authoritative grounding. A guide of that nature would necessitate existing research on its mechanisms of action, biological targets, and established experimental protocols, none of which are currently available.
To proceed with a meaningful analysis, further information on the compound would be required, such as:
-
Alternative Names or CAS Number: The compound might be known by a different chemical name or have a unique identifier.
-
Source or Context: Understanding the origin of this query (e.g., a novel synthesis, a newly identified metabolite) could provide clues for a more targeted search.
-
Hypothesized Function: If there is a theoretical basis for its potential application, this could guide a search for analogous compounds or mechanisms.
Without this foundational information, any discussion of potential applications would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals. We recommend verifying the compound's identity and searching for any preliminary research that may exist under alternative identifiers.
An In-depth Technical Guide to the Historical Development and Discovery of Diaminophenyl Derivatives
Abstract
The journey of diaminophenyl derivatives is a compelling narrative that mirrors the evolution of modern chemistry itself. Originating as foundational components in the 19th-century synthetic dye industry, these versatile scaffolds have transitioned into critical roles in high-performance polymers and, most significantly, as privileged structures in medicinal chemistry. This guide traces their path from industrial workhorses to precision therapeutic agents. We will explore the foundational synthesis techniques, the paradigm-shifting discoveries that propelled them into the pharmaceutical arena, the evolution of synthetic methodologies toward greater efficiency and sustainability, and their contemporary application in the rational design of targeted therapies. This exploration is designed for researchers and drug development professionals, offering not just a historical overview but also field-proven insights into the causality behind experimental choices and the logic of their application.
From Vibrant Hues to Vital Cures: The Industrial Origins
The story of diaminophenyl derivatives begins not in a pharmacy, but in the burgeoning textile mills of the mid-19th century. The rise of the synthetic dye industry, built upon coal tar derivatives like aniline, created a fervent demand for new chromophores. Phenylenediamines, particularly p-phenylenediamine (PPD), became central to this enterprise. Their utility stemmed from a simple chemical principle: the diamine moiety could be readily oxidized to form intensely colored compounds, making them ideal precursors for a vast range of dyes and hair colorants.[1][2]
The primary method for their production was conceptually straightforward and emblematic of the era's industrial chemistry: the nitration of an aromatic ring followed by reduction.
1.1. Foundational Synthesis: The Dinitro Reduction Pathway
The classical approach involves a two-step process. First, a benzene ring is subjected to double nitration using a mixture of nitric and sulfuric acids. The resulting dinitrobenzene is then reduced to the corresponding diamine. Early industrial processes often employed metals like iron or tin in the presence of a strong acid, such as hydrochloric acid (HCl), for this reduction step.[3] This method, while effective, was harsh and generated significant waste, but it laid the groundwork for all subsequent developments.
Caption: Classical two-step synthesis of diaminobenzene.
This foundational chemistry not only colored the world's fabrics but also inadvertently set the stage for a revolution in medicine. The key insight was realizing that the same chemical properties that made these compounds bind selectively to fibers could be repurposed to target biological entities.
The "Magic Bullet" Era: Diaminophenyl Scaffolds in Early Chemotherapy
The conceptual leap from dye to drug was championed by Paul Ehrlich at the turn of the 20th century. He observed that certain aniline dyes would selectively stain specific microorganisms and tissues. This led to his groundbreaking hypothesis of a "magic bullet": a compound that could be designed to selectively target and destroy a pathogen without harming the host.[2]
This principle transformed diaminophenyl derivatives and other dye-related compounds from simple industrial chemicals into promising therapeutic leads. Ehrlich's systematic screening of hundreds of arsenic-containing aniline derivatives culminated in the discovery of Salvarsan in 1910, the first effective treatment for syphilis. While not a diaminophenyl derivative itself, its discovery was a direct result of the intellectual framework born from studying dye-cell interactions, a framework that would soon be applied to the diaminophenyl scaffold.[2]
This era marked a fundamental shift in scientific logic. The causality was clear: if structure dictates color and binding to a textile, then a modified structure could dictate binding to a biological target. This moved drug discovery away from pure serendipity and towards a more systematic, albeit still empirical, approach.
Caption: The logical progression of Ehrlich's "Magic Bullet" theory.
The Evolution of Synthesis: Advances in Methodology
As the applications for diaminophenyl derivatives expanded from dyes to polymers like Kevlar and into pharmaceuticals, the need for more efficient, scalable, and environmentally benign synthetic methods grew.[1] The classical iron/acid reduction, while historically significant, has been largely supplanted by more refined techniques.
3.1. Catalytic Hydrogenation
One of the most significant advances was the adoption of catalytic hydrogenation. This method involves the reduction of the dinitro precursor using hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3] This approach offers much cleaner reactions and easier workups, as the catalyst can be filtered off, leaving the product in solution. It represents a major step towards "greener" chemistry.
3.2. Modern Catalytic Systems
More recently, novel catalytic systems have been developed to construct the diaminophenyl ring system from different starting materials altogether, avoiding the harsh nitration step. For instance, a method co-catalyzed by iodine and copper allows for the direct conversion of cyclohexanones into substituted o-phenylenediamines using air as the oxidant under mild conditions. This represents a significant increase in elegance and efficiency, building the aromatic ring system and installing the amine groups in a cascade reaction.
The table below summarizes the evolution of these synthetic approaches, highlighting the trade-offs and advancements in the field.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Classical Reduction | Dinitrobenzene | Fe or Sn, HCl | Moderate-Good | Low cost, robust | Harsh conditions, significant waste | [3] |
| Catalytic Hydrogenation | Dinitrobenzene | H₂, Pd/C or Raney Ni | Good-Excellent | Clean reaction, high yield, easy workup | Cost of catalyst, requires H₂ gas | [3] |
| Hydrazine Reduction | Nitro-substituted aniline | Hydrazine hydrate, catalyst | Good | Avoids high-pressure H₂ | Hydrazine is toxic and explosive | [3] |
| Oxidative Aromatization | Substituted Cyclohexanone | Amine, I₂, Cu catalyst, Air | Good | Mild conditions, avoids nitration | Limited to ortho-isomers, newer tech | N/A |
3.3. Experimental Protocol: Classical Reduction of m-Dinitrobenzene
This protocol describes a representative classical synthesis using tin and hydrochloric acid. This self-validating system is instructive for understanding the foundational chemistry. The successful formation of the product is confirmed by the disappearance of the starting material (typically a yellow solid) and the formation of the amine salt, which can be neutralized to yield the free diamine.
Objective: To synthesize m-phenylenediamine from m-dinitrobenzene.
Materials:
-
m-Dinitrobenzene
-
Granulated Tin
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, filter funnel, etc.
Procedure:
-
Setup: Place 10 g of granulated tin and 5 g of m-dinitrobenzene into a 250 mL round-bottom flask fitted with a reflux condenser.
-
Initial Reaction: Add 25 mL of concentrated HCl in small portions through the condenser. If the reaction is too vigorous, cool the flask in an ice bath.
-
Reflux: After the initial reaction subsides, gently heat the mixture to reflux for 1 hour. The yellow color of the dinitrobenzene should disappear, indicating the reaction is proceeding. The solution will contain the diamine as a complex tin salt.
-
Basification: Cool the flask and cautiously add 40% NaOH solution until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free diamine.
-
Isolation (Workup): Isolate the crude diamine product. Depending on the specific diamine, this may involve steam distillation or solvent extraction.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the final product.
Contemporary Frontiers: Diaminophenyl Derivatives in Rational Drug Design
Today, the diaminophenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the hydrogen bonding capabilities of the two amine groups, allows it to serve as an excellent anchor for binding to biological targets, particularly enzyme active sites.
A prime example of its modern application is in the development of kinase inhibitors for cancer therapy. Focal Adhesion Kinase (FAK) is a protein that is overexpressed in many cancers and plays a key role in cell survival, proliferation, and migration. The diaminopyrimidine scaffold, a close relative of diaminophenyl, has proven to be a highly effective core for designing potent FAK inhibitors.
In lead compounds like TAE-226, the 2,4-diaminopyrimidine core acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of the FAK enzyme. This anchoring prevents FAK from performing its function, thereby inhibiting downstream signaling pathways that promote cancer growth.
Caption: Inhibition of the FAK signaling pathway by a diaminophenyl-type scaffold.
This rational design approach is a world away from Ehrlich's systematic screening. It involves using structural biology and computational chemistry to design molecules that fit a specific target with high affinity and selectivity. The diaminophenyl scaffold provides a reliable starting point, a validated anchor upon which chemists can build out other functionalities to optimize potency and pharmacokinetic properties. Compound A12, a derivative developed from this scaffold, showed potent anticancer activity against lung and breast cancer cell lines with IC50 values in the nanomolar range.
Conclusion
The historical arc of diaminophenyl derivatives is a testament to the power of chemical innovation. From their humble beginnings as colorants for textiles, they have become indispensable in materials science and central to the development of targeted therapeutics. Their journey from the broad utility of the 19th century to the precision-guided roles of the 21st century encapsulates the broader evolution of drug discovery itself—a journey from empirical observation to rational, structure-based design. As researchers continue to explore new chemical space, the foundational lessons learned from this remarkable class of compounds will undoubtedly continue to inform the design of the next generation of advanced materials and life-saving medicines.
References
Methodological & Application
Protocol for using 2-(2,5-Diaminophenyl)ethanol sulfate in laboratory experiments
Application Notes & Protocols for 2-(2,5-Diaminophenyl)ethanol sulfate
Introduction and Scientific Context
This compound (CAS No. 93841-25-9) is an aromatic amine belonging to the p-phenylenediamine (PPD) family of compounds.[1][2] While its primary industrial application is as a key precursor, or primary intermediate, in oxidative hair dye formulations, its chemical properties make it a compound of interest for broader laboratory applications, particularly in toxicology, dermatology, and studies of oxidative coupling reactions.[3][4] In hair coloring, it functions as a dye precursor which, upon activation by an oxidizing agent, reacts with coupler compounds to form large, stable color molecules within the hair shaft.[4][5]
This dual functionality—undergoing a predictable oxidative transformation to produce a chromophore—positions it as a useful model compound for researchers. Understanding its handling, stability, and reaction mechanisms is critical for its effective use in a research environment. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in laboratory experiments, focusing on a model oxidative coupling protocol.
Physicochemical Properties, Storage, and Solution Preparation
The integrity of experimental results begins with the proper handling and preparation of the starting material. This compound is a solid that is prone to degradation if not stored correctly, which can compromise its reactivity.
Key Compound Characteristics
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 93841-25-9 | [1][6][7] |
| Molecular Formula | C₈H₁₂N₂O·H₂SO₄ (or C₈H₁₄N₂O₅S) | [1][6][8] |
| Molecular Weight | ~250.27 g/mol | [3][6][9] |
| Appearance | White to off-white / light pink solid powder | [1][4] |
| Solubility | Water (51.2 g/L at 20°C), slightly soluble in DMSO and Methanol | [1][8][10] |
| Storage Temperature | Room temperature or -20°C, protect from light and moisture | [6][7][11] |
Rationale for Storage & Handling
Expert Insight: The di-amino substitution on the phenyl ring makes this molecule highly susceptible to air oxidation, which can lead to discoloration and polymerization, rendering it less effective for controlled experiments. The sulfate salt form provides greater stability compared to the free base, which is readily oxidized.[5][12] Furthermore, the compound is described as light and moisture sensitive.[11] Therefore, stringent storage and handling are not merely best practices but essential for experimental reproducibility.
Recommended Storage Protocol:
-
Long-Term: For periods longer than a month, store the solid compound at -20°C in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[6][13]
-
Short-Term: For daily use, store in a tightly sealed, opaque container at room temperature in a desiccator to protect from light and humidity.[7][10]
Protocol for Stock Solution Preparation
The compound's aqueous solubility makes water the preferred solvent for many applications. However, for cell-based assays or specific organic reactions, DMSO may be required.
Protocol 2.3.1: Preparation of a 100 mM Aqueous Stock Solution
-
Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.
-
In a calibrated volumetric flask, weigh out 25.03 mg of the compound (for 1 mL) or 250.3 mg (for 10 mL).
-
Add approximately 75% of the final volume of high-purity deionized water.
-
Agitate the solution at room temperature. Gentle warming (up to 30-35°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Once fully dissolved, bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Stability Note: Aqueous solutions (approx. 5% w/w) are stable for at least 7 days when stored at room temperature and protected from light.[2][10] For best results, prepare fresh solutions or store aliquots at -20°C for longer-term use and thaw only once.
Core Application: In Vitro Oxidative Coupling Reaction
This section details a protocol for a model in vitro experiment simulating the primary function of this compound: oxidative color formation. This assay can be adapted to screen for inhibitors of peroxidase activity, evaluate antioxidant capacity, or as a model for studying polymerization reactions.
Mechanism of Action
The reaction proceeds in two fundamental stages. First, an oxidizing agent, such as hydrogen peroxide (H₂O₂), activates the this compound (the primary intermediate) into a reactive quinone-diimine. This intermediate is unstable and rapidly reacts with a nucleophilic coupler molecule (e.g., a phenol or another amine) to form a stable, colored indo dye. The intensity of the color produced is proportional to the extent of the reaction.[4][5]
References
- 1. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. dormer.com [dormer.com]
- 4. nbinno.com [nbinno.com]
- 5. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]
- 9. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 93841-25-9|this compound|BLD Pharm [bldpharm.com]
Quantitative Analysis of 2-(2,5-Diaminophenyl)ethanol Sulfate in Cosmetic Formulations by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a robust, sensitive, and selective method for the quantification of 2-(2,5-Diaminophenyl)ethanol sulfate, a primary intermediate in oxidative hair dye formulations.[1] The accurate determination of this compound is critical for ensuring product quality, safety, and compliance with regulatory standards.[2][3] The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity in complex cosmetic matrices and a low limit of quantification. Detailed protocols for sample preparation, instrument configuration, and method validation are provided, adhering to established guidelines for analytical procedure validation.[4][5]
Introduction: The Need for Precise Quantification
This compound (CAS No. 93841-25-9) is a key precursor in the formulation of permanent hair coloring products.[6][7][8] As a primary intermediate, it reacts with an oxidizing agent to form stable color molecules within the hair shaft.[1] The concentration of this aromatic amine in a formulation directly impacts the final color, performance, and consumer safety. Regulatory bodies worldwide have established strict limits for certain hair dye components due to potential health risks, such as skin sensitization.[3][7][9]
Therefore, a validated analytical method is essential for:
-
Quality Control: Ensuring batch-to-batch consistency and adherence to manufacturing specifications.
-
Formulation Development: Accurately characterizing new product formulations.
-
Regulatory Compliance: Demonstrating that products meet the safety standards set by authorities like the European Commission's Scientific Committee on Consumer Safety (SCCS).[7]
-
Stability Studies: Assessing the degradation of the active ingredient over the product's shelf-life.
Traditional analytical techniques may lack the necessary selectivity and sensitivity for complex cosmetic matrices.[10] UPLC-MS/MS has emerged as the preferred technique for analyzing polar, thermally unstable compounds like hair dyes, offering superior resolution and specificity.[11][12][13]
Principle of the UPLC-MS/MS Method
This method leverages the high separation efficiency of UPLC and the sensitive, specific detection of tandem mass spectrometry.
-
UPLC Separation: The analyte is separated from other matrix components on a reversed-phase C18 column. The use of sub-2 µm particle columns allows for faster analysis times and sharper peaks compared to conventional HPLC.[11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) ensures efficient separation.[10][12]
-
MS/MS Detection: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive ion mode. The tandem mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole isolates the protonated molecular ion of the analyte (the precursor ion), which is then fragmented in the collision cell. The second quadrupole isolates a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is unique to the analyte, eliminating interference from co-eluting matrix components and providing exceptional sensitivity and selectivity.[11][12][14]
Detailed Application Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
UPLC System with a binary solvent manager and autosampler.
-
Tandem Quadrupole Mass Spectrometer with an ESI source.[14]
-
Chromatography data acquisition and processing software.
-
-
Materials:
-
Analytical column: UPLC C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[12]
-
Volumetric flasks (10 mL, 20 mL, 100 mL).
-
Micropipettes.
-
Analytical balance.
-
Ultrasonicator.
-
Centrifuge.
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Ascorbic acid (analytical grade).[14]
-
Formic acid (LC-MS grade).
-
Preparation of Standards and Samples
Causality: Aromatic amines are susceptible to oxidation. The use of ascorbic acid in the diluent for standards and samples is a critical step to prevent analyte degradation and ensure accurate quantification.[14]
Step 1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Prepare a diluent solution of 50:50 (v/v) methanol and water containing 0.1% ascorbic acid.
-
Add approximately 15 mL of the diluent to the flask and sonicate for 10 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This solution should be stored refrigerated and protected from light.
Step 2: Working Standard Solutions (Calibration Curve)
-
Perform serial dilutions of the Standard Stock Solution using the 0.1% ascorbic acid diluent to prepare a series of working standards.
-
A typical concentration range for the calibration curve would be 1.0 ng/mL to 500 ng/mL.
Step 3: Sample Preparation (from Hair Dye Formulation)
-
Accurately weigh approximately 1 g of the homogenized hair dye product into a 20 mL volumetric flask.
-
Add 15 mL of the 0.1% ascorbic acid in 50% methanol diluent.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[14]
-
Allow the flask to cool to room temperature and add the diluent to the final volume.
-
Centrifuge an aliquot of the extract at 8000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This is the sample solution. A further dilution may be necessary to bring the analyte concentration within the calibration range.
UPLC-MS/MS Instrumental Conditions
The following conditions serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Condition |
| UPLC System | |
| Column | UPLC C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 3.0 µL[14] |
| Gradient Program | |
| Time (min) | %A |
| 0.0 | 98 |
| 1.0 | 98 |
| 8.0 | 20 |
| 10.0 | 5 |
| 12.0 | 5 |
| 12.1 | 98 |
| 15.0 | 98 |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.8 - 3.0 kV |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C[14] |
| Cone Gas Flow | 30 L/hr[14] |
| Desolvation Gas Flow | 650 L/hr[14] |
| MRM Transitions | (To be optimized) |
| Analyte | This compound |
| Precursor Ion (m/z) | 169.1 (Free base [M+H]⁺) |
| Product Ion 1 (m/z) | e.g., 138.1 (Quantitative) |
| Product Ion 2 (m/z) | e.g., 121.1 (Qualitative) |
| Cone Voltage (V) | To be optimized |
| Collision Energy (eV) | To be optimized |
Note on MRM Transitions: The molecular formula of the free base is C₈H₁₂N₂O, with a monoisotopic mass of 168.09 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 169.1. Product ions, cone voltage, and collision energy must be determined by infusing a standard solution of the analyte and optimizing for the strongest, most stable signal.
Data Analysis and Quantification
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the quantitative MRM transition against the concentration of the working standards. A weighting factor of 1/x may be applied if heteroscedasticity is observed. The correlation coefficient (r²) should be ≥ 0.99.[12]
-
Quantification: Determine the concentration of the analyte in the prepared sample solution (C) from the calibration curve.
-
Calculation: Calculate the final concentration of this compound in the original sample using the following formula:
Concentration (w/w %) = (C × V × D × 100) / (M × 1,000,000)
Where:
-
C = Concentration from calibration curve (ng/mL)
-
V = Final volume of the sample preparation (mL)
-
D = Dilution factor (if any)
-
M = Weight of the sample (g)
-
Method Validation: A Self-Validating System
For the protocol to be trustworthy, it must be validated according to recognized standards such as ISO 22176 or ICH Q2 guidelines.[4][15] Validation demonstrates that the method is fit for its intended purpose.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure no interference from matrix components at the analyte's retention time. | No significant peaks in blank matrix at the analyte's MRM transition. |
| Linearity & Range | To confirm a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Residuals should be random. |
| Accuracy (Recovery) | To measure the closeness of the experimental value to the true value. | 70-120% recovery in spiked matrix samples at different levels.[12] |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Must meet precision and accuracy criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., column temp, flow rate) are slightly varied. |
Visualizations: Workflows and Relationships
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly effective solution for the quantitative determination of this compound in cosmetic products. Its high sensitivity, specificity, and robustness make it ideally suited for routine quality control, stability testing, and regulatory submissions in the cosmetics industry. Proper method validation is paramount to ensure the generation of reliable and defensible data, ultimately safeguarding product quality and consumer safety.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. filab.fr [filab.fr]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fda.gov.tw [fda.gov.tw]
- 15. Validation Of The Analytical Methods On Cosmetic Products (Paperback) | Harvard Book Store [harvard.com]
Application Note & Protocol: Safe Handling and Disposal of 2-(2,5-Diaminophenyl)ethanol Sulfate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(2,5-Diaminophenyl)ethanol sulfate (CAS No. 93841-25-9) in a laboratory environment. As a member of the primary aromatic amine class of compounds, this substance requires meticulous handling to mitigate risks associated with its potential toxicity.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a safety-first approach grounded in established chemical hygiene principles.
Introduction: Understanding the Compound and Its Risks
This compound is an aromatic amine used primarily as a precursor in oxidative hair dye formulations.[4][5] Its structure, featuring a phenyl ring with two amino groups and an ethanol moiety, makes it a reactive compound.[6] While specific toxicological data for this exact salt is limited, the broader class of primary aromatic amines is associated with significant health and environmental hazards, including potential carcinogenicity, mutagenicity, and aquatic toxicity.[1][2][3][7] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties. The primary routes of exposure in a lab setting are dermal contact, inhalation of aerosolized particles, and accidental ingestion.[7][8]
Key Chemical Information:
-
IUPAC Name: 2-(2,5-diaminophenyl)ethanol;sulfuric acid[9][10]
-
Appearance: Typically an off-white to light pink powder or solid[4]
-
Solubility: Soluble in water[6]
Hazard Assessment and Risk Mitigation
A thorough risk assessment must precede any experiment involving this compound. The core principle is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood.[11] This is critical to prevent the inhalation of fine powders or aerosols.[8] The fume hood sash should be kept as low as possible.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
-
Designated Area: A specific area within the lab, such as a particular fume hood or bench, should be designated for working with this compound to prevent cross-contamination.[12][13]
Personal Protective Equipment (PPE)
No single piece of PPE offers universal protection; therefore, a comprehensive ensemble is required.[11]
| PPE Category | Specification and Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[11][14] A face shield should be worn over the goggles during procedures with a high risk of splashing.[14] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Aromatic amines can be absorbed through the skin.[7] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination or after a maximum of two hours.[11] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required.[11] For larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material must be worn at all times in the laboratory.[11][14] |
| Respiratory | With the mandatory use of a fume hood, respiratory protection is generally not required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency use by trained personnel.[8][14] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the manufacturer's label is intact and legible. Add the date of receipt.
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[15] The storage cabinet should be clearly labeled as containing toxic chemicals. Keep containers tightly closed.[15]
-
Inventory: Maintain an accurate inventory of the chemical, tracking its receipt, use, and disposal.[16]
Experimental Procedure: Weighing and Solution Preparation
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it inside the fume hood.
-
Weighing: Tare a weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of the solid compound using a dedicated spatula. Avoid creating dust.
-
Dissolution: Place the weigh boat containing the compound into the desired flask or beaker. Add the solvent slowly to dissolve the compound directly in the weigh boat to minimize transfer loss and dust creation.
-
Cleaning: Immediately after use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes as hazardous waste.
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen despite careful planning. Being prepared is essential.[17]
Minor Spill (Contained within Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Contain: Use a commercial spill kit or absorbent material (e.g., vermiculite) to absorb the spilled material.[18] For solids, gently cover with absorbent material to prevent aerosolization.
-
Clean: Working from the outside in, carefully collect the absorbent material using non-sparking tools.[19]
-
Dispose: Place all contaminated materials into a clearly labeled, sealed hazardous waste container.[18][20]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Major Spill (Outside Fume Hood) or Personal Exposure
-
Evacuate: Immediately evacuate the area. If a volatile substance is involved, pull the fire alarm to initiate a full building evacuation.[19][20]
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[18]
-
Personal Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[20][21]
-
Eye Contact: Proceed immediately to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[21][22]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
-
Seek Medical Attention: All personnel exposed to the chemical must seek a medical evaluation, bringing the Safety Data Sheet (SDS) for the compound if possible.
Waste Disposal Protocol
Improper disposal of this compound can harm the environment.[7] All waste generated must be treated as hazardous.[23]
Waste Segregation and Collection
-
Aqueous Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[24] The container should be made of a compatible material (e.g., high-density polyethylene). Do not store in metal containers.[24]
-
Solid Waste: All contaminated solid waste, including gloves, wipes, weigh boats, and absorbent materials from spills, must be collected in a separate, sealed, and labeled hazardous waste container.[16]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
Disposal Procedure
-
Container Management: Keep waste containers closed except when adding waste.[25] Do not fill containers beyond 90% capacity to allow for expansion.[24]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) until they are ready for pickup.[25] This area must be secure and have secondary containment.
-
Pickup: Arrange for waste pickup through your institution's certified hazardous waste disposal program.[15][23] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[12][23]
By adhering to these detailed protocols, laboratory personnel can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant research environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. nbinno.com [nbinno.com]
- 5. HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE | Chemotechnique Diagnostics [chemotechnique.se]
- 6. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. moravek.com [moravek.com]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. jk-sci.com [jk-sci.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 22. artsci.usu.edu [artsci.usu.edu]
- 23. vumc.org [vumc.org]
- 24. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 25. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Application Notes and Protocols for 2-(2,5-Diaminophenyl)ethanol sulfate in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 2-(2,5-Diaminophenyl)ethanol sulfate as a versatile precursor in organic synthesis. This document outlines the compound's properties, detailed synthetic protocols, and its potential applications in the construction of heterocyclic systems and polymers, moving beyond its well-established use in the cosmetics industry.
Introduction and Physicochemical Properties
This compound (CAS No. 93841-25-9) is an aromatic diamine carrying a functionalized ethanol side chain.[1][2] The presence of two primary amino groups at the ortho and para positions relative to the hydroxyethyl substituent, along with the hydroxyl group itself, makes it a highly reactive and versatile building block for a variety of chemical transformations. The sulfate salt form enhances its stability and water solubility, which can be advantageous in certain reaction conditions.[2][3] The free base is a yellow solid that is prone to oxidation, whereas the sulfate salt is typically a more stable white to off-white solid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93841-25-9 | [1][2][5] |
| Molecular Formula | C₈H₁₄N₂O₅S | [6][7] |
| Molecular Weight | 250.27 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2][3] |
| Melting Point | >240°C | [6] |
| IUPAC Name | 2-(2,5-diaminophenyl)ethanol;sulfuric acid | [1] |
Synthesis of 2-(2,5-Diaminophenyl)ethanol and its Sulfate Salt
The synthesis of 2-(2,5-diaminophenyl)ethanol can be achieved through various routes, often involving the reduction of a nitro group precursor. Below are two common protocols derived from the patent literature.
Protocol 1: Synthesis from 2-Amino-5-nitrophenylethanol
This method involves the reduction of 2-amino-5-nitrophenylethanol using hydrazine hydrate in the presence of a catalyst.[8]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Step-by-Step Protocol:
-
To a 1000 mL three-necked flask, add 182 g (1 mole) of 2-amino-5-nitrophenylethanol and 300 mL of ethanol.[8]
-
Add a catalytic amount of a suitable catalyst (e.g., 5-10 mol% of a magnetic solid base catalyst as described in the patent).[8]
-
Stir the mixture and heat to 50-100°C to dissolve the starting material.[8]
-
Slowly add 64-96 g (2-3 moles) of hydrazine hydrate to the reaction mixture.[8]
-
After the addition is complete, maintain the reaction at reflux for 5-10 hours.[8]
-
Perform a hot filtration to remove the catalyst.[8]
-
Cool the filtrate to 0°C.
-
Slowly add concentrated sulfuric acid to the cooled filtrate to precipitate the sulfate salt.[8]
-
Collect the white solid by filtration and dry under reduced pressure.
-
Expected yield: 82-87%.[8]
Protocol 2: Synthesis from o-Chlorophenylacetic Acid
This multi-step synthesis involves nitration, reduction of the carboxylic acid, ammonolysis, and a final hydrogenation step.[4]
Synthetic Scheme:
Caption: Multi-step synthesis of this compound from o-chlorophenylacetic acid.
Step-by-Step Protocol:
-
Nitration: Dissolve o-chlorophenylacetic acid in concentrated sulfuric acid and cool to below 0°C. Slowly add a mixture of concentrated nitric and sulfuric acids while maintaining the low temperature. After the reaction, pour the mixture into ice water to precipitate 2-chloro-5-nitrophenylacetic acid.[4]
-
Carboxylic Acid Reduction: Dissolve the product from step 1 in a suitable organic solvent (e.g., THF). At a temperature between -10 to 60°C, add sodium borohydride, followed by the slow addition of a protic acid solution to yield 2-chloro-5-nitrophenylethanol.[4]
-
Ammonolysis: Heat 2-chloro-5-nitrophenylethanol with concentrated aqueous ammonia in a high-pressure reactor in the presence of a copper salt catalyst to produce 2-amino-5-nitrophenylethanol.[4]
-
Hydrogenation and Salt Formation: Reduce the nitro group of 2-amino-5-nitrophenylethanol via catalytic hydrogenation (e.g., using a palladium catalyst). The reaction is carried out in an acidic medium with sulfuric acid to directly yield 2,5-diaminophenylethanol sulfate.[4]
Applications in Organic Synthesis
The unique arrangement of functional groups in 2-(2,5-diaminophenyl)ethanol makes it a valuable precursor for various classes of organic compounds.
Precursor for Heterocyclic Compounds
Aromatic diamines are classical starting materials for the synthesis of a wide range of heterocyclic compounds. The ortho-diamine moiety in 2-(2,5-diaminophenyl)ethanol is particularly suited for the construction of fused five- and six-membered rings.
Benzimidazoles are an important class of heterocyclic compounds with diverse biological activities. They can be readily synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[9]
Proposed Reaction Scheme:
Caption: General scheme for the synthesis of benzimidazoles from 2-(2,5-diaminophenyl)ethanol.
Proposed General Protocol for Benzimidazole Synthesis:
-
In a round-bottom flask, dissolve 1 equivalent of 2-(2,5-diaminophenyl)ethanol (the free base, which can be generated from the sulfate salt by neutralization) in a suitable solvent (e.g., ethanol or a high-boiling solvent like N,N-dimethylformamide).
-
Add 1.1 equivalents of the desired carboxylic acid (R-COOH).
-
Add a catalytic amount of a mineral acid (e.g., HCl) or use a dehydrating agent.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted (hydroxyethyl)benzimidazole derivative.
Monomer for Polymer Synthesis
The difunctional nature of 2-(2,5-diaminophenyl)ethanol (two amino groups and one hydroxyl group) allows it to be used as a monomer in polycondensation reactions to synthesize polyamides and polyurethanes.
The diamino functionality can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides.[10][11] The resulting polymers would possess pendant hydroxyethyl groups, which could be used for further functionalization or to enhance properties like hydrophilicity and adhesion.
Proposed General Protocol for Polyamide Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1 equivalent of 2-(2,5-diaminophenyl)ethanol (free base) in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1 equivalent of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter the polymer, wash it thoroughly, and dry it under vacuum.
The two amino groups and the hydroxyl group can react with diisocyanates to form polyurethanes or poly(urea-urethane)s.[12][13] The reactivity of the amino groups is generally higher than that of the hydroxyl group, allowing for a stepwise polymerization if desired.
Proposed General Protocol for Poly(urea-urethane) Synthesis:
-
In a flask under a nitrogen atmosphere, dissolve 1 equivalent of 2-(2,5-diaminophenyl)ethanol (free base) in a dry, aprotic solvent (e.g., DMF or DMSO).
-
Slowly add 1 equivalent of a diisocyanate (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI)) to the solution, keeping the temperature low to control the exothermic reaction. This step will primarily form urea linkages.
-
After the initial reaction, a catalyst (e.g., dibutyltin dilaurate) can be added, and the mixture can be heated to promote the reaction of the hydroxyl groups with the remaining isocyanate, forming urethane linkages.
-
The polymerization can be monitored by the disappearance of the isocyanate peak in the IR spectrum.
-
The resulting polymer can be isolated by precipitation in a suitable non-solvent.
Safety and Handling
This compound is classified as a substance with potential health hazards. It is important to handle this chemical with appropriate safety precautions.
-
Toxicity: It may be toxic if swallowed and can cause an allergic skin reaction.[14] Prolonged or repeated exposure may cause damage to organs.
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
-
Storage: Store in a cool, dry place, protected from light.[14]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its readily available nature and multiple reactive sites offer significant potential for the synthesis of complex heterocyclic molecules and functional polymers. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic utility of this compound in their respective fields.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 5. dormer.com [dormer.com]
- 6. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 9. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MXPA97005773A - Preparation of polyurethans that have better healing - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for In Vitro Studies of 2-(2,5-Diaminophenyl)ethanol sulfate
Introduction: Rationale for the In Vitro Toxicological Evaluation of an Aromatic Amine
2-(2,5-Diaminophenyl)ethanol sulfate is an aromatic amine primarily utilized as a primary intermediate in oxidative hair dye formulations.[1] Its chemical structure, characterized by a substituted phenyl ring with two amino groups, places it in a class of compounds that warrants careful toxicological assessment.[2] Aromatic amines are known for their potential to induce adverse health effects, which are often mediated through metabolic activation.[3] This process, primarily carried out by cytochrome P450 enzymes, can convert aromatic amines into reactive intermediates, such as N-hydroxy metabolites and nitrenium ions. These reactive species can subsequently bind to cellular macromolecules like DNA and proteins, leading to mutations, cellular damage, and toxicity.[3][4]
Given the toxicological profile of the broader class of aromatic amines, a thorough in vitro investigation of this compound is crucial for a comprehensive safety assessment.[3] These application notes provide a framework of detailed protocols for researchers, scientists, and drug development professionals to assess the potential cytotoxic, genotoxic, and oxidative stress-inducing effects of this compound in a controlled laboratory setting. The following protocols are designed to be robust and self-validating, providing a solid foundation for further investigation.
Assessment of Cytotoxicity via MTT Assay
The MTT assay is a foundational colorimetric method for evaluating cell viability and proliferation.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals, and the intensity of the resulting color is directly proportional to the number of viable, metabolically active cells.[1][5]
Experimental Workflow: MTT Assay
References
Quality control parameters for synthesizing 2-(2,5-Diaminophenyl)ethanol sulfate
An Application Guide to the Quality Control in the Synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate
Abstract
This comprehensive application note provides a detailed framework for the quality control (QC) of synthesized this compound (CAS No. 93841-25-9). Primarily utilized as an oxidative hair coloring agent, the purity and quality of this compound are paramount to ensure product safety and performance.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the critical quality control parameters. We will cover identity confirmation, purity assessment, impurity profiling, and key physical properties, grounded in authoritative analytical methodologies.
Introduction and Synthetic Overview
This compound is an aromatic amine salt valued in the cosmetics industry.[3] Its synthesis involves multi-step chemical transformations where the potential for impurity generation necessitates rigorous analytical oversight. A common synthetic approach involves the nitration of a substituted phenylethanol derivative, followed by reduction of the nitro group to an amine.[4][5][6] The final step typically involves salt formation with sulfuric acid to improve stability and solubility, as the free base can be susceptible to oxidation.[6]
The quality of the final product is a direct function of the control exerted over this synthetic process. Therefore, a robust QC strategy is not merely a final check but an integral part of the manufacturing process, ensuring lot-to-lot consistency and adherence to safety standards.
Illustrative Synthetic Pathway
The diagram below outlines a representative synthesis, which informs the potential impurity profile that must be monitored.
Caption: A representative synthetic route for this compound.
Critical Quality Control Parameters
A comprehensive QC strategy must address the identity, purity, impurity profile, and physical characteristics of the synthesized compound.
Identification
Confirming the chemical identity of the final product is the foundational step of quality control. It ensures that the correct molecule has been synthesized before proceeding with further tests. A combination of spectroscopic techniques is recommended for unambiguous identification.
Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The chemical shift, splitting pattern, and integration of the peaks create a unique fingerprint for the compound's structure. For 2-(2,5-Diaminophenyl)ethanol, characteristic signals for the aromatic protons, the methylene (-CH₂-) groups, and the amine protons are expected.[5]
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize the sample and does not exchange with the amine and hydroxyl protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the resulting spectrum with a reference standard or with predicted spectral data for the assigned structure.
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (3H) | 6.2 - 6.5 | Multiplets (m) or doublets (d, dd) |
| -CH₂-CH₂-OH | 4.6 - 4.7 (methine) | Multiplet (m) |
| -CH₂-OH | 4.1 - 4.2 | Doublet (d) |
| Amine Protons (-NH₂) | Variable, broad singlets | Broad singlet (br s) |
| Hydroxyl Proton (-OH) | Variable, broad singlet | Broad singlet (br s) |
Note: This table is based on data for the free base; shifts may vary slightly for the sulfate salt in different solvents.[5]
Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. This technique is highly sensitive and provides strong evidence for the compound's identity. The expected molecular ion for the free base (C₈H₁₂N₂O) is 152 g/mol .[5]
Protocol:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Use a soft ionization technique such as Electrospray Ionization (ESI) in positive mode.
-
Acquire the full scan mass spectrum.
-
Look for the protonated molecular ion [M+H]⁺ at m/z 153.
Purity and Impurity Profiling by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile organic compounds. It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.[7] By using a UV detector, we can quantify the main peak relative to any impurity peaks, thus determining purity. This method is crucial for detecting residual starting materials (e.g., 2-amino-5-nitrophenylethanol), intermediates, and side-products.
Protocol: A robust reverse-phase HPLC method is outlined below.[7][8]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or Diode Array Detector for spectral confirmation) |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol. This yields a 100 µg/mL stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Acceptance Criteria:
| Parameter | Specification |
|---|---|
| Purity (by Area %) | ≥ 98.5% |
| Individual Unknown Impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.5% |
Residual Solvents by Gas Chromatography (GC)
Rationale: The synthesis may involve various organic solvents (e.g., ethanol, methanol).[1][4] These solvents provide no therapeutic benefit and can be harmful. Their levels must be controlled and kept below safety limits defined by guidelines such as ICH Q3C. Headspace Gas Chromatography (GC) is the standard method for this analysis.
Protocol: A standard static headspace GC method with a Flame Ionization Detector (FID) should be employed as per USP <467> or Ph. Eur. 2.4.24. The specific column and temperature program will depend on the solvents used in the synthesis.
Acceptance Criteria: Solvent residues should not be detected or should be well below the limits specified in regulatory guidelines. For instance, methanol should be < 3000 ppm and ethanol < 5000 ppm.[1]
Physical Properties
Rationale: Physical properties serve as simple, yet effective, indicators of material quality and consistency.
| Parameter | Method | Specification | Reference |
| Appearance | Visual Inspection | White to grey or light purple solid/powder | [2][9] |
| Solubility | USP <785> | 51.2 g/L in water (at 20°C) | [1] |
| Melting Point | USP <741> | >240 °C | [9] |
Overall Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for a newly synthesized batch.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. dormer.com [dormer.com]
- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 5. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 6. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]
Application Notes and Protocols: 2-(2,5-Diaminophenyl)ethanol sulfate in Dermatological Research
Introduction: Re-examining a Cosmetic Ingredient for Dermatological Innovation
2-(2,5-Diaminophenyl)ethanol sulfate is a chemical entity primarily recognized for its role as a primary intermediate in oxidative hair dye formulations.[1][2] Its utility in cosmetics is well-documented, where it functions as a dye precursor that, upon oxidation, forms stable color molecules within the hair shaft.[1][2] However, its structural characteristics—a substituted diaminophenyl ring coupled with an ethanol group—suggest a potential for bioactivity within the skin that remains largely unexplored. The presence of ortho- and para-oriented amino groups, along with a hydroxyl group, are hallmarks of molecules with significant redox potential and the ability to interact with key enzymatic pathways in skin cells.
This document serves as a specialized guide for researchers, scientists, and drug development professionals, moving beyond the established cosmetic application of this compound to propose and outline its potential in dermatological research. We will explore scientifically-grounded hypotheses for its use as a modulator of skin pigmentation, an antioxidant, and an anti-inflammatory agent, providing detailed protocols for its investigation.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 93841-25-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₂O·H₂SO₄ (or C₈H₁₄N₂O₅S) | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 250.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to light pink/grey powder | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in water; DMSO (Slightly), Methanol (Slightly) | --INVALID-LINK--, --INVALID-LINK-- |
| Stability | Stable for >3 years if stored dry and protected from light at room temperature. Stable in aqueous and DMSO solutions for at least 7 days at room temperature. | --INVALID-LINK-- |
Stock Solution Preparation: For in vitro studies, it is recommended to prepare a 10-100 mM stock solution in sterile DMSO or water, depending on the experimental system's tolerance. Due to the potential for oxidation, stock solutions should be stored at -20°C and protected from light. 2-aminophenol and 4-aminophenol are known to be unstable and easily undergo oxidation to form colored products, a characteristic that may be shared by this compound.[3]
PART 1: Application in Melanogenesis Research
Scientific Rationale
The regulation of melanin synthesis is a primary focus in dermatology, with implications for treating hyperpigmentary disorders (e.g., melasma, post-inflammatory hyperpigmentation) and for skin lightening applications. The core of melanogenesis is the enzyme tyrosinase, which catalyzes the rate-limiting steps of melanin production.[4][5]
Structurally similar compounds, particularly p-aminophenol derivatives, have demonstrated significant inhibitory effects on melanogenesis.[6] Studies have shown that these compounds can directly inhibit tyrosinase activity, often more potently than the well-known inhibitor, kojic acid.[4][5] Furthermore, certain aminophenols have been found to suppress the expression of key melanogenic proteins, including tyrosinase-related protein-1 (TRP-1) and the master transcriptional regulator of melanogenesis, microphthalmia-associated transcription factor (MITF).[6] This suppression can occur through the modulation of upstream signaling pathways such as the MEK/ERK pathway.[6]
Given that this compound is an aminophenol derivative, it is a strong candidate for investigation as a novel modulator of melanogenesis. Its potential to act as a tyrosinase inhibitor or to interfere with the signaling cascades that regulate melanin production warrants rigorous investigation.
Proposed Mechanism of Action: Modulation of Melanogenesis
Caption: Hypothesized modulation of melanogenesis by this compound.
Protocol 1: Evaluation of Melanogenesis Inhibition in B16-F10 Murine Melanoma Cells
This protocol details the steps to assess the compound's effect on melanin content and tyrosinase activity in a well-established cell line.
1. Cell Culture and Maintenance:
-
Culture B16-F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Cytotoxicity Assay (MTT or PrestoBlue™):
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 48-72 hours.
-
Determine cell viability using a standard MTT or PrestoBlue™ assay to identify non-toxic concentrations for subsequent experiments.
3. Melanin Content Assay:
-
Seed B16-F10 cells in a 6-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with non-toxic concentrations of the test compound and a known melanogenesis stimulator (e.g., 100 nM α-Melanocyte-Stimulating Hormone, α-MSH) for 72 hours. Kojic acid (e.g., 200 µM) should be used as a positive control for inhibition.
-
After treatment, wash cells with PBS, detach, and count them.
-
Pellet the cells by centrifugation (3000 rpm, 10 min).
-
Solubilize the cell pellet in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Normalize the melanin content to the cell number or total protein content.
4. Cellular Tyrosinase Activity Assay:
-
Treat cells as described in the melanin content assay (Step 3).
-
After treatment, wash cells with ice-cold PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, mix 80 µL of the supernatant (normalized for protein content) with 20 µL of freshly prepared 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour and measure the absorbance at 475 nm (for dopachrome formation).
-
Calculate tyrosinase activity as a percentage relative to the untreated control.
PART 2: Application in Antioxidant Research
Scientific Rationale
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defenses, is a key driver of skin aging (photoaging) and various inflammatory skin diseases. Compounds that can scavenge free radicals or boost endogenous antioxidant systems are of significant interest in dermatology.
The antioxidant capacity of aminophenol derivatives is well-established, primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) and amino (-NH₂) groups.[7] The ortho- and para-isomers of aminophenol are particularly effective radical scavengers, a property linked to their ability to form stable quinone-imine or quinone-like radicals after hydrogen donation.[7][8] this compound, possessing amino groups in positions that are ortho and para relative to the ethanol substituent, fits this structural motif, suggesting it may have potent antioxidant properties.
Experimental Workflow: Antioxidant Capacity Assessment
Caption: Workflow for assessing the antioxidant potential of the test compound.
Protocol 2: DPPH Free Radical Scavenging Assay
This protocol provides a rapid and reliable method to screen for direct chemical antioxidant activity.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare serial dilutions of the test compound in methanol (e.g., 1-500 µM).
-
Use Ascorbic acid or Trolox as a positive control.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control well, add 100 µL of methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
PART 3: Application in Anti-Inflammatory Research
Scientific Rationale
Chronic inflammation is a central feature of many dermatological conditions, including atopic dermatitis, psoriasis, and acne. The inflammatory cascade in the skin often involves the activation of immune cells and keratinocytes, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
The role of phenylenediamines in inflammation is complex. While p-phenylenediamine (PPD) is a known skin sensitizer that can induce dermatitis and upregulate pro-inflammatory cytokines,[9][10][11] other related compounds have been investigated for anti-inflammatory properties.[1] This duality underscores the importance of evaluating each derivative individually. Investigating whether this compound can suppress or, conversely, promote the release of key inflammatory mediators is a critical step in defining its dermatological potential.
Protocol 3: Assessment of Anti-Inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in a classic in vitro model of inflammation.
1. Cell Culture and Viability:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Perform a cytotoxicity assay (as in Protocol 1, Step 2) to determine non-toxic concentrations of the test compound on RAW 264.7 cells.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour. Use a known inhibitor like Dexamethasone as a positive control.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA):
-
Culture, treat, and stimulate cells as described in Step 2.
-
Collect the cell culture supernatant at 24 hours post-LPS stimulation.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Conclusion and Future Directions
While this compound has a history rooted in cosmetic science, its chemical structure provides a compelling argument for its investigation in dermatological research. The proposed applications in modulating melanogenesis, mitigating oxidative stress, and influencing inflammatory pathways are grounded in the known bioactivities of structurally related aminophenols and phenylenediamines. The protocols outlined herein provide a clear and robust framework for initiating this research. Future studies could progress to 3D skin models and in vivo animal studies to validate these initial in vitro findings, potentially repositioning this compound as a lead candidate for novel dermatological therapies.
References
- 1. The use of DPPD (N,N'-diphenyl-P-phenylenediamine) as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. Inhibitory effects of p-alkylaminophenol on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Para-phenylenediamine, an oxidative hair dye ingredient, increases thymic stromal lymphopoietin and proinflammatory cytokines causing acute dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Diaminophenyl)ethanol Sulfate
Welcome to the technical support guide for the synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate (CAS No. 93841-25-9). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yield. The information herein is synthesized from established chemical literature and field-proven insights to ensure scientific accuracy and practical utility.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the reduction of a nitro-aromatic precursor, typically 2-amino-5-nitrophenylethanol, followed by conversion to the sulfate salt for enhanced stability.
The free base, 2-(2,5-diaminophenyl)ethanol, is a yellow solid that is highly susceptible to oxidation, which can lead to significant yield loss and the formation of colored impurities.[1][2] The conversion to its sulfate salt provides a stable, white solid that is more suitable for storage and downstream applications, such as in the formulation of oxidative hair dyes.[1][2][3][4]
This guide is structured as a series of troubleshooting questions and answers to directly address the most common issues encountered during this synthesis.
Overall Synthesis Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses specific problems that can arise during the synthesis, leading to suboptimal yields.
Question 1: My yield is significantly low after the nitro-reduction step, and the isolated intermediate is dark and impure. What is the likely cause?
Answer: This is the most critical and common failure point in the synthesis. The low yield and discoloration are almost certainly due to a combination of incomplete reduction and oxidation of the resulting diamine product.
Causality & Explanation:
-
Incomplete Reduction: The conversion of the nitro group (-NO₂) to an amine (-NH₂) requires a potent reducing agent and optimized conditions. If the reaction is incomplete, you will have a mixture of the starting material and product, which complicates purification and lowers the yield of the desired intermediate. Common reduction methods include catalytic hydrogenation or chemical reduction.[5]
-
Product Oxidation: The product of this step, 2-(2,5-diaminophenyl)ethanol, is an electron-rich aromatic diamine. Compounds of this class are notoriously sensitive to atmospheric oxygen and can rapidly oxidize to form highly colored polymeric impurities.[1][2] This is often observed as the reaction mixture turning dark brown or black upon exposure to air.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the nitro reduction step.
Recommended Protocols & Best Practices:
Method A: Catalytic Hydrogenation
This is often the cleanest method. A patent for a related compound, 1-(2,5-diaminophenyl)ethanol, details a successful hydrogenation protocol.[6]
-
Inerting the Vessel: Charge the reaction vessel with 2-amino-5-nitrophenylethanol and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).[1][6] Add the hydrogenation catalyst (typically 5-10% Palladium on Carbon, 1-10% w/w relative to the starting material).[2]
-
Degassing: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 0.2-2.0 MPa or ~30-290 psi).[2] Heat the reaction to the target temperature (e.g., 25-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake or by analytical methods (TLC/HPLC) on small, carefully handled aliquots.
-
Workup: Once complete, cool the vessel to room temperature, vent the hydrogen, and purge again with inert gas. Filter the catalyst (e.g., through Celite) under an inert atmosphere. The resulting filtrate contains the unstable diamine and should be used immediately in the next step.
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10% Pd/C | Provides high activity and selectivity for nitro group reduction.[2] |
| Solvent | Methanol, Ethanol | Good solubility for starting material and product.[1][6] |
| H₂ Pressure | 0.5 - 1.0 MPa | Sufficient pressure to drive the reaction efficiently without requiring specialized high-pressure equipment.[2] |
| Temperature | 50 - 80 °C | Balances reaction rate with potential for side reactions.[2] |
| Atmosphere | Nitrogen or Argon | Crucial to prevent oxidation of the diamine product. |
Question 2: The final sulfate salt precipitates as an oil or fails to crystallize, resulting in a low isolated yield. How can this be resolved?
Answer: This issue typically points to problems with solvent selection, pH control, or the presence of impurities that inhibit crystallization.
Causality & Explanation:
-
Solvent Choice: The sulfate salt has significantly different solubility compared to the free base.[7] The ideal solvent system should fully dissolve the intermediate free base but have very low solubility for the final sulfate salt, promoting clean precipitation.
-
pH Control: The sulfation is an acid-base reaction. The final pH of the solution will dictate the protonation state of the amines and affect the salt's solubility. Adding sulfuric acid too quickly can create localized areas of high concentration, potentially leading to amorphous precipitation or oiling out.
-
Impurities: Residual starting material, reduction byproducts, or oxidation products can act as crystal growth inhibitors, leading to the formation of an oil instead of a crystalline solid.
Recommended Protocol for Sulfation and Isolation:
This protocol is adapted from general procedures for forming amine sulfate salts.[1][2]
-
Solvent Exchange (if necessary): The filtrate from the reduction step (e.g., in methanol) should be concentrated under reduced pressure to a smaller volume.
-
Dilution with Anti-Solvent: Dilute the concentrated solution with a solvent in which the sulfate salt is poorly soluble, such as isopropanol or acetone.
-
Controlled Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a stoichiometric amount (1.0 equivalent) of concentrated sulfuric acid dropwise with vigorous stirring. Monitor the pH to ensure it does not become excessively acidic.
-
Crystallization: After the acid addition is complete, allow the mixture to stir at low temperature for 1-2 hours to promote crystal growth. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the white precipitate by filtration, wash with a small amount of the cold anti-solvent (e.g., isopropanol), and dry under vacuum. The expected melting point is around 222–224 °C.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the final this compound product?
A1: The sulfate salt is significantly more stable than its free base. It should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature. Under these conditions, the substance is considered stable for more than 3 years.[3][8]
Q2: How can I monitor the progress of the reduction reaction effectively?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 ratio). The starting nitro compound will have a different Rf value than the more polar diamine product. Stain with a potassium permanganate dip or visualize under UV light. For more quantitative analysis, HPLC is recommended.
Q3: Can I use a different reducing agent, like iron (Fe) or tin (Sn) in acidic media?
A3: Yes, classical Bechamp reduction (Fe/HCl) or Sn/HCl are viable alternatives to catalytic hydrogenation for reducing aromatic nitro groups.[5] These methods are often cheaper but can require a more rigorous workup to remove metal salts, which may complicate the isolation of the sensitive diamine intermediate. If using this method, neutralization and extraction must be performed quickly and preferably under an inert atmosphere.
Q4: My starting material, 2-amino-5-nitrophenylethanol, seems impure. Will this affect my yield?
A4: Absolutely. The purity of the starting material is critical. Impurities can interfere with the catalyst during hydrogenation or lead to side reactions, both of which will lower the yield and purity of the final product. It is highly recommended to purify the 2-amino-5-nitrophenylethanol by recrystallization before use if its purity is in doubt.
References
- 1. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 2. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 7. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 8. ec.europa.eu [ec.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-Diaminophenyl)ethanol Sulfate Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(2,5-diaminophenyl)ethanol sulfate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield of my desired this compound derivative, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low product yield is a common issue in sulfation reactions and can stem from several factors. Let's break down the potential culprits and their solutions.
-
Cause A: Inactive Sulfating Agent. The most common sulfating agents are sulfur trioxide complexes, such as SO3-pyridine or SO3-DMF. These reagents can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Always use a fresh, high-quality sulfating agent. If you suspect your current stock is old, it is best to procure a new batch. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
-
Cause B: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This will help you determine the optimal reaction time. Regarding temperature, while some sulfation reactions proceed at room temperature, others may require heating or cooling.[3] Experiment with a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the sweet spot for your specific derivative.
-
-
Cause C: Side Reactions. The presence of two primary amino groups and a hydroxyl group in 2-(2,5-diaminophenyl)ethanol makes it susceptible to multiple side reactions. N-sulfation can compete with the desired O-sulfation of the ethanol group. Additionally, under strongly acidic conditions, the amino groups can be protonated, deactivating the ring towards the desired reaction.[4]
-
Solution: To favor O-sulfation, consider using a protecting group strategy for the amino functions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). After the sulfation step, these groups can be removed under specific conditions. Alternatively, careful control of reaction pH is crucial. Running the reaction in a suitable buffer or with a non-nucleophilic base can help minimize protonation of the amino groups.
-
-
Cause D: Poor Substrate Purity. Impurities in the starting material, 2-(2,5-diaminophenyl)ethanol, can interfere with the reaction.
-
Solution: Ensure the purity of your starting material. If necessary, purify the 2-(2,5-diaminophenyl)ethanol by recrystallization or column chromatography before proceeding with the sulfation reaction.
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC or multiple peaks in HPLC, indicating the formation of several products. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is often linked to the lack of regioselectivity in the sulfation reaction.
-
Cause A: N-Sulfation vs. O-Sulfation. As mentioned earlier, the presence of both amino and hydroxyl groups can lead to a mixture of N-sulfated, O-sulfated, and di-sulfated products.
-
Solution: The choice of solvent and sulfating agent can significantly influence the regioselectivity. Aprotic solvents like DMF or DMSO are commonly used. Experimenting with different sulfur trioxide-amine complexes (e.g., SO3-pyridine, SO3-trimethylamine) can also alter the selectivity.[5][6][7] As a more robust solution, protecting the amino groups prior to sulfation is highly recommended for achieving clean O-sulfation.
-
-
Cause B: Over-sulfation. Using a large excess of the sulfating agent can lead to the formation of di- or even tri-sulfated products.
-
Solution: Carefully control the stoichiometry of the sulfating agent. A good starting point is to use a slight excess (e.g., 1.1 to 1.5 equivalents) per hydroxyl group.[7] Monitor the reaction closely to stop it once the desired mono-sulfated product is predominantly formed.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am struggling to isolate and purify the this compound derivative from the reaction mixture. What are the best practices for purification?
-
Answer: The purification of highly polar and often water-soluble sulfate esters can be challenging.[1][5][7]
-
Cause A: High Polarity. Sulfate esters are ionic and highly polar, making them difficult to extract into common organic solvents.
-
Solution:
-
Precipitation/Crystallization: If the product is a solid, you can attempt to precipitate it from the reaction mixture by adding a non-polar solvent. Recrystallization from a suitable solvent system can then be used for further purification.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds.[7] You can use an anion-exchange resin to capture the negatively charged sulfate ester, wash away impurities, and then elute the product with a salt gradient.
-
Reversed-Phase HPLC: For smaller scale purifications, preparative reversed-phase HPLC can be very effective.[1][2][8]
-
-
-
Cause B: Presence of Inorganic Salts. The reaction work-up often introduces inorganic salts (e.g., from quenching the reaction or from the sulfating agent itself), which can co-precipitate with the product.[3]
-
Solution: Before attempting to isolate the product, it's often beneficial to remove inorganic salts. This can sometimes be achieved by precipitation of the salts from a solvent in which your product is soluble. Dialysis or size-exclusion chromatography can also be effective for removing small salt molecules from your larger product molecule.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of reaction conditions for this compound derivatives.
-
Q1: What is the best sulfating agent to use for this reaction?
-
A1: Sulfur trioxide-amine complexes, such as SO3-pyridine, SO3-trimethylamine, or SO3-DMF, are the most commonly used and effective reagents for the sulfation of alcohols.[3][5] The choice of the specific complex can influence the reaction rate and selectivity, so some empirical optimization may be necessary.
-
-
Q2: What are the ideal reaction temperatures and times?
-
A2: There is no single "ideal" set of conditions, as it depends on the specific derivative being synthesized. A good starting point is to run the reaction at room temperature for 2-4 hours.[9] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal time and to decide if heating or cooling is necessary to improve the yield or selectivity.[1][2]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the reaction. Use a polar mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol) to achieve good separation. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2] Mass spectrometry can also be used to identify the formation of the desired product.[10]
-
-
Q4: My product appears to be unstable. What are the common degradation pathways and how can I avoid them?
-
A4: Sulfate esters can be labile, particularly under acidic conditions or at elevated temperatures, which can lead to desulfation.[3][11] It is generally recommended to perform the sulfation as one of the final steps in a synthetic sequence.[5] During work-up and purification, maintain a neutral or slightly basic pH and avoid excessive heat. The final product should be stored in a cool, dry, and dark place.[12][13]
-
-
Q5: Are there any safety precautions I should be aware of?
-
A5: Yes. Sulfur trioxide and its complexes are corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The starting material, 2-(2,5-diaminophenyl)ethanol, and its derivatives may have toxicological properties and should be handled with care.[12][13][14] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Experimental Protocols
Protocol 1: General Procedure for O-Sulfation of 2-(2,5-Diaminophenyl)ethanol
-
Dissolve 2-(2,5-diaminophenyl)ethanol (1 equivalent) in an anhydrous aprotic solvent (e.g., pyridine, DMF, or a mixture thereof) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-amine complex (e.g., SO3-pyridine, 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the appropriate work-up and purification procedure (e.g., extraction, precipitation, or chromatography).
Note: This is a general procedure and may require optimization for specific derivatives.
Visualizations
Caption: Reaction pathway for the sulfation of 2-(2,5-diaminophenyl)ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 10. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Aqueous Solubility Challenges of 2-(2,5-Diaminophenyl)ethanol sulfate
Welcome to the technical support center for 2-(2,5-Diaminophenyl)ethanol sulfate (CAS No. 93841-25-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in aqueous media. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
While this compound is generally considered water-soluble, with a reported solubility of approximately 51.2 g/L at 20°C, researchers may face challenges when preparing more concentrated solutions or working with specific buffer systems.[1][4] This guide offers a systematic approach to troubleshooting these issues.
Section 1: Understanding the Physicochemical Drivers of Solubility
The solubility of this compound is dictated by its molecular structure. The molecule possesses two primary amine (-NH₂) groups on the phenyl ring and a primary alcohol (-OH) group on the ethanol side chain.[1] These functional groups, particularly the amines, are the key to understanding and manipulating its solubility.
-
pH-Dependent Solubility: The two amino groups are basic. In an aqueous environment, they can be protonated (accept a proton, H⁺) to form ammonium cations (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its favorable interactions with polar water molecules, thereby increasing solubility. The compound is supplied as a sulfate salt, which means the amines are already protonated, contributing to its inherent water solubility. However, the pH of the destination solution is critical. If the aqueous medium is neutral or basic, it can deprotonate the ammonium groups, converting them back to the less soluble free amine form, which may lead to precipitation.[5][6][7] Therefore, maintaining an acidic to neutral pH is the most effective strategy for ensuring complete dissolution.[8]
-
Concentration and Temperature: Like most solid solutes, the solubility of this compound is finite and temperature-dependent. Attempting to prepare solutions above its intrinsic solubility limit will result in an insoluble suspension.[8] Increasing the temperature can often increase the rate of dissolution and the amount of solute that can be dissolved, but this can sometimes lead to supersaturated solutions that are not stable upon cooling.[8][9]
Section 2: Troubleshooting Guide for Dissolution Issues
This section provides a question-and-answer-based guide to address specific problems you may encounter.
Q1: My this compound is not fully dissolving or forms a cloudy suspension in my aqueous buffer (e.g., PBS at pH 7.4). What is the first course of action?
A1: This is a common scenario, often resulting from either exceeding the solubility limit at that specific pH or slow dissolution kinetics. Follow this systematic troubleshooting workflow.
Detailed Protocol for pH Adjustment:
-
Prepare your aqueous buffer as intended.
-
While stirring, slowly add the this compound powder.
-
If a suspension forms, begin adding 0.1 M or 1 M HCl dropwise while monitoring the solution's appearance and pH.
-
For most applications, adjusting the pH to a range of 4.0 - 6.5 is sufficient to fully protonate the amine groups and achieve a clear solution.
-
Once the compound is dissolved, you can, if your experiment allows, carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) to your desired final pH, observing closely for any signs of precipitation.
Causality: By adding acid, you increase the concentration of H⁺ ions. According to Le Châtelier's principle, this shifts the equilibrium of the amine groups towards their protonated, cationic form, which is highly water-soluble.[10]
Q2: My experimental protocol is pH-sensitive, and I cannot lower the pH of my buffer. What are my options?
A2: When pH modification is not feasible, using a water-miscible organic co-solvent is the next best strategy. This involves creating a concentrated stock solution in the co-solvent and then carefully diluting it into your aqueous buffer.
Co-Solvent Strategy: Co-solvents work by reducing the polarity of the overall solvent system, which lowers the interfacial tension between the aqueous solution and the less polar solute, thereby enhancing solubility.[11][12]
Detailed Protocol for Co-Solvent Use:
-
Select a suitable, water-miscible co-solvent. Dimethyl sulfoxide (DMSO) and ethanol are common first choices.
-
Dissolve the this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 200 mg/mL). Ensure it dissolves completely. Gentle warming or vortexing can assist.[13]
-
While vigorously stirring or vortexing your aqueous buffer, add the stock solution dropwise (or as a very slow stream) to the buffer.
-
Crucial Step: The final concentration of the organic co-solvent in your aqueous solution should be kept as low as possible (ideally <1%) to avoid impacting biological systems. This means your stock solution needs to be sufficiently concentrated.
-
If you observe precipitation upon dilution, your stock solution may be too concentrated, leading to a supersaturated state when added to the anti-solvent (your buffer).[14] Try preparing a less concentrated stock solution.
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages/Considerations |
| DMSO | 0.1% - 1% | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; ensure DMSO is anhydrous as water can reduce its effectiveness.[13] |
| Ethanol | 1% - 5% | Less toxic than DMSO; readily available. | May not be as effective as DMSO for highly insoluble compounds; can affect protein structure at higher concentrations. |
| Propylene Glycol | 1% - 10% | Low toxicity; commonly used in pharmaceutical formulations. | More viscous; may be less effective than DMSO or ethanol. |
Q3: The compound dissolves when I heat the solution, but it crashes out as a precipitate after cooling to room temperature. What does this mean?
A3: This indicates you have created a supersaturated solution. By heating, you increased the thermodynamic solubility limit, allowing more solute to dissolve than would be stable at room temperature.[8] Upon cooling, the solution returns to its lower equilibrium solubility, and the excess, unstable solute precipitates out.
Solutions:
-
Reduce Final Concentration: Your target concentration is too high for the compound's solubility in that specific medium at room temperature. The most straightforward solution is to prepare a more dilute solution.
-
Employ a Solubilization Strategy: Use the pH adjustment or co-solvent methods described in Q1 and Q2. These techniques increase the equilibrium solubility at room temperature, which should prevent precipitation upon cooling.
-
Maintain Elevated Temperature: If your experiment can be conducted at a higher temperature, you may be able to maintain the supersaturated state. However, this is often not practical, and you must confirm the compound's stability at that temperature.[8]
Section 3: Best Practices & Frequently Asked Questions (FAQs)
FAQ 1: How can I precisely determine the solubility of this compound in my unique buffer system?
To determine the equilibrium solubility, the "shake-flask" method is the gold standard.[15][16] It is a robust method to measure the thermodynamic solubility of a compound in a specific medium.
FAQ 2: How do I know if my compound is truly dissolved or just a very fine, colloidal suspension?
A visually clear solution can sometimes be deceiving. Here are three methods to confirm true dissolution:
-
Visual Inspection: A true solution should be completely transparent with no visible particles or cloudiness.[8]
-
Tyndall Effect: Shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles that are scattering the light (a colloid). In a true solution, the beam should not be visible.[8]
-
Filtration Test: Filter a portion of your solution through a 0.22 µm syringe filter, which will remove undissolved particles. Measure the concentration of the compound in the filtrate using a quantitative method like UV-Vis spectroscopy or HPLC. A significant drop in concentration after filtration confirms that the compound was not fully dissolved.[8]
FAQ 3: What is the known stability of this compound in aqueous solutions?
According to a report by the European Commission, the compound was found to be stable in an approximately 5% (w/w) aqueous solution for at least 7 days when stored at room temperature and protected from light.[2] While preparing fresh solutions is always the best practice, this data suggests good short-term stability for prepared stocks.
FAQ 4: What are the primary safety considerations when handling this compound?
Always follow standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat. P-phenylenediamine derivatives, as a class, are known to be potential skin sensitizers.[2][17] It is imperative to consult the Safety Data Sheet (SDS) provided by your supplier for complete handling, storage, and disposal information before use.
References
- 1. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Solubility Measurements | USP-NF [uspnf.com]
- 17. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
Technical Support Center: Purification of 2-(2,5-Diaminophenyl)ethanol Sulfate
Welcome to the technical support center for the purification of 2-(2,5-Diaminophenyl)ethanol sulfate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification and provide practical, evidence-based solutions. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your results.
Introduction to Purification Challenges
This compound is a polar aromatic compound, and its purification can be complicated by its high polarity, potential for oxidation, and the presence of structurally similar impurities.[1] The primary goal of any purification strategy is to effectively remove unreacted starting materials, byproducts, and degradation products while maximizing the recovery of the target compound. This guide provides a systematic approach to troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My purified this compound is discolored (e.g., pink, brown, or grey). What is the likely cause and how can I prevent it?
Answer:
Discoloration is a common issue when working with aminophenyl compounds and is almost always indicative of oxidation. The two amino groups on the phenyl ring are susceptible to air oxidation, which can be accelerated by light, heat, and the presence of metal ions. This oxidation leads to the formation of colored impurities, which can be difficult to remove.
Troubleshooting and Solutions:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when the compound is in solution.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium sulfite or erythorbic acid, to solutions containing the compound, especially during prolonged steps like chromatography.[2]
-
Light Protection: Protect the compound and its solutions from light by using amber glassware or by wrapping containers in aluminum foil.[3][4]
-
Temperature Control: Avoid excessive heat. If heating is necessary for dissolution, do so for the minimum time required.
FAQ 2: I'm having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?
Answer:
Co-elution during column chromatography is a frequent challenge, especially when impurities are structurally similar to the target compound. The key to resolving this is to modify the chromatographic conditions to exploit subtle differences in the physicochemical properties of the compounds.
Troubleshooting and Solutions:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: Systematically vary the polarity of the mobile phase. For reverse-phase chromatography, this would involve adjusting the ratio of the aqueous and organic components. For normal-phase chromatography, the proportions of polar and non-polar solvents should be fine-tuned.
-
Solvent System: Experiment with different solvent systems. For instance, in reverse-phase HPLC, switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity of the separation.[5]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic and polar compounds.
-
Adjust the pH: The ionization state of the amino groups can be manipulated by adjusting the pH of the mobile phase. This can significantly alter the retention behavior of your compound and its impurities. A buffered mobile phase is crucial for reproducible results.
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient around the elution point of your compound can often improve resolution.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential solvents include water, ethanol, methanol, isopropanol, or mixtures thereof.[3][6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid method for purifying larger quantities of material.
Step-by-Step Methodology:
-
Stationary Phase Selection: For polar compounds like this compound, silica gel is a common choice for normal-phase chromatography. For reverse-phase, C18-functionalized silica is typically used.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for compounds with low solubility in the mobile phase, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Observation | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity | Systematically vary the solvent ratio. |
| Unsuitable stationary phase | Try a different type of column (e.g., phenyl-hexyl instead of C18). | |
| Tailing Peaks | Overloading of the column | Reduce the amount of sample loaded. |
| Interaction with active sites on silica | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. | |
| Irreproducible Retention Times | Unbuffered mobile phase | Use a buffered mobile phase to control the pH. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Visualization of Workflows
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Discoloration
Caption: A decision tree for troubleshooting discoloration issues.
References
- 1. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 2. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
Technical Support Center: Formulation and Stability of 2-(2,5-Diaminophenyl)ethanol Sulfate in Hair Dyes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for hair dye formulations utilizing 2-(2,5-Diaminophenyl)ethanol sulfate (CAS: 93841-25-9). This guide is designed for researchers, formulators, and development scientists to troubleshoot and enhance the stability of oxidative hair dye systems containing this key primary intermediate. Our approach is rooted in mechanistic understanding and validated experimental protocols to ensure robust and reliable product development.
Introduction: The Stability Challenge
This compound is an oxidative (or "permanent") hair dye primary intermediate, valued for its ability to form a range of natural-looking shades with good wash and light fastness.[1][2] As an aromatic amine, its core function is to react with an oxidizing agent (typically hydrogen peroxide) and couplers inside the hair cortex to form large, stable color molecules.[1][3]
However, the very reactivity that makes it an effective dye precursor also renders it susceptible to premature oxidation.[4] Exposure to oxygen, transition metal ions, and suboptimal pH levels can lead to degradation, resulting in color shifts within the product, loss of dyeing efficacy, and overall formulation instability. This guide provides a structured approach to identifying and solving these common challenges.
Troubleshooting Guide: Common Formulation Issues
This section addresses the most frequent stability problems encountered during the development and storage of hair dye formulations containing this compound.
Issue 1: Premature Color Change in the Bottle (Darkening/Discoloration)
One of the most common visual failures is the gradual darkening of the dye formulation in its packaging before it is mixed with the developer. This indicates that the primary intermediate is oxidizing prematurely.
The following diagram illustrates a logical workflow for diagnosing the cause of premature oxidation.
Caption: Troubleshooting workflow for premature formulation darkening.
A. Mitigating Metal Ion-Catalyzed Oxidation
-
Mechanism: Trace amounts of transition metal ions (e.g., iron, copper) from raw materials or manufacturing equipment can catalytically accelerate the oxidation of aminophenols.[5] These ions facilitate the generation of free radicals, which attack the dye molecule.[5] Chelating agents, or sequestrants, act by binding these metal ions, rendering them chemically inert.[6][7]
-
Protocol 1: Evaluating Chelating Agent Efficacy
-
Preparation: Prepare four identical batches of your hair dye formulation base (without the primary intermediate).
-
Spiking: To three of the batches, add a known concentration of a metal ion solution (e.g., 5 ppm of FeCl₃). Keep one batch as a "metal-free" control.
-
Chelator Addition: To the three spiked batches, add different chelating agents at a typical concentration (e.g., 0.1% Disodium EDTA, 0.2% Sodium Gluconate, 0.1% Phytic Acid). The fourth, unspiked batch serves as the ideal control.
-
Dye Addition: Add this compound to all four batches.
-
Accelerated Stability: Place all samples in a stability chamber at 40-45°C and observe for color change daily for two weeks.[8] Also, keep reference samples at room temperature.
-
Analysis: Measure the color change quantitatively using a colorimeter (measuring Lab* values). The most effective chelating agent will show the least color change compared to the spiked, unchelated control.
-
B. Preventing Atmospheric Oxidation
-
Mechanism: Direct reaction with atmospheric oxygen is a primary degradation pathway.[9] Antioxidants protect the dye by preferentially reacting with oxygen or by scavenging free radicals that initiate the oxidation chain reaction.[10][11]
-
Protocol 2: Antioxidant Screening Assay
-
Preparation: Prepare multiple batches of your complete formulation, including the chelating agent determined from Protocol 1.
-
Antioxidant Addition: To each batch, add a different antioxidant. Common choices and their typical use levels are provided in the table below. Include a control batch with no antioxidant.
-
Accelerated Stability: Fill the formulations into airtight containers, leaving a consistent headspace in each. Store at 40-45°C for 4 weeks.
-
Analysis:
-
Visually inspect and measure color change (Lab*) weekly.
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound at the start and end of the study.[12][13] The most effective antioxidant will show the highest remaining concentration of the active dye.
-
-
| Antioxidant | Typical Use Level (% w/w) | Mechanism & Notes |
| Sodium Sulfite | 0.1 - 0.5 | Oxygen scavenger. Very effective but can have a characteristic odor. |
| Erythorbic Acid | 0.1 - 0.4 | Oxygen scavenger and free radical scavenger. A stereoisomer of Ascorbic Acid.[2][9] |
| Ascorbic Acid (Vitamin C) | 0.1 - 0.5 | Free radical scavenger. Can be prone to yellowing itself over time if not formulated carefully.[9] |
| Tocopherol (Vitamin E) | 0.05 - 0.2 | Primarily oil-soluble; effective in emulsion systems. Scavenges free radicals.[10][14] |
C. Optimizing Formulation pH
-
Mechanism: Oxidative hair dyes require an alkaline pH (typically 9-11) during application to swell the hair cuticle.[15] However, this high pH can also accelerate the rate of oxidation in the bottle. The formulation must be buffered to maintain a stable pH during storage, which is often lower than the application pH.
-
Protocol 3: pH Stability Study
-
Prepare the full formulation (with the best chelator and antioxidant) and divide it into several batches.
-
Adjust the pH of each batch to a different level (e.g., 7.0, 7.5, 8.0, 8.5) using a suitable alkalizing agent (e.g., Monoethanolamine) and a buffering system (e.g., citrate/phosphate buffer).[15]
-
Conduct an accelerated stability test at 40-45°C, monitoring both pH drift and color change over 4 weeks.
-
The optimal storage pH will be the highest value that still provides acceptable color stability.
-
Issue 2: Reduced On-Head Performance and Inconsistent Color Results
This issue manifests as weaker-than-expected color, patchy results, or a final shade that does not match the target.[16][17]
Caption: Diagnostic workflow for poor on-head color development.
A. Quantifying Active Ingredient Degradation
-
Mechanism: If the primary intermediate has degraded during storage, there will be a lower concentration of active molecules available to form color in the hair, leading to a weaker result.
-
Protocol 4: HPLC Quantification of this compound
-
Objective: To determine the exact concentration of the active dye in a formulation at various stability time points.
-
Method: A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard for this analysis.[12][13][18]
-
Standard Preparation: Prepare a stock solution of pure this compound standard and create a calibration curve with at least 5 concentration points.
-
Sample Preparation: Accurately weigh a sample of the hair dye formulation, dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and a buffer containing an ion-pairing reagent), and dilute to fall within the calibration curve range.[13]
-
Chromatography: Inject the prepared sample and standards into the HPLC system. A C18 column is typically used.
-
Analysis: Compare the peak area of the active ingredient in the sample to the calibration curve to determine its concentration. A significant drop (>5-10%) from the initial concentration indicates a stability problem that needs to be addressed using the methods in Issue 1.
-
B. Verifying Developer and Final Mixture Properties
-
Developer Strength: The concentration of the oxidizing agent (e.g., hydrogen peroxide) is critical.[19] Too little will result in incomplete color formation. Use standard titration methods (e.g., with potassium permanganate) to verify the concentration of your developer.
-
Final pH: The pH of the dye cream mixed with the developer must be in the alkaline range (9-11) to facilitate dyeing.[3] Mix the two parts in the correct ratio and immediately measure the pH. If it is too low, the alkalizing agent in the dye cream may need to be adjusted.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a formulation? A: The primary pathway is oxidation. The amino groups on the benzene ring are highly susceptible to oxidation, which leads to the formation of colored quinone-imine structures and larger polymerized molecules, causing the formulation to darken and lose its dyeing potential.[9]
Q2: What is a good starting point for the storage pH of a cream dye containing this intermediate? A: While the application pH must be alkaline, for storage stability, it is often beneficial to formulate the dye cream (Part A) at a slightly acidic to neutral pH (e.g., 6.5-7.5) and rely on the alkalizing agents to raise the pH to the effective range only after mixing with the developer (Part B). This must be validated with stability testing as described in Protocol 3.
Q3: Can I use natural antioxidants in my formulation? A: Yes, natural antioxidants like tocopherols (Vitamin E) and certain plant extracts can be effective, particularly in scavenging free radicals.[10][11][14] However, their efficacy and stability must be rigorously tested (see Protocol 2), as they may have different performance profiles compared to synthetic options like sodium sulfite or erythorbic acid.
Q4: My formulation is showing precipitation over time. What could be the cause? A: Precipitation could be due to several factors:
-
Poor Solubility: While 1-(2,5-diaminophenyl)ethanol is noted for good water solubility, its sulfate salt's solubility can be affected by the overall ionic strength and solvent system of the formula.[2] Consider adjusting co-solvents like propylene glycol or glycerin.
-
pH Drift: A significant shift in pH could cause the dye to convert to its free base form, which may be less soluble and precipitate out. Re-evaluate your buffering system.
-
Incompatibility: The dye salt may be reacting with another ingredient in the formulation. Conduct compatibility studies by omitting ingredients one by one to identify the culprit.
Q5: How critical is the quality of the raw material this compound? A: It is absolutely critical. The purity of the raw material should be high (typically ≥99.0% by HPLC), with minimal impurities.[1] Impurities, especially residual metal ions from synthesis, can act as powerful oxidation catalysts, compromising the stability of your entire formulation from the start.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 5. Chelating Agents for Cosmetics - Quimidroga [quimidroga.com]
- 6. essentiallynatural.co.za [essentiallynatural.co.za]
- 7. thecosmeticformulator.com [thecosmeticformulator.com]
- 8. Are there any quality control points in a hair dye factory's production process? - Blog [orchid-chem.com]
- 9. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
- 10. The Role of Antioxidants in Hair Dye Conditioners: Fighting Free Radicals | YOGI Cosmetics [yogicosmetics.com]
- 11. ducray.com [ducray.com]
- 12. tandfonline.com [tandfonline.com]
- 13. dmu.dk [dmu.dk]
- 14. btsa.com [btsa.com]
- 15. cosmeticscience.net [cosmeticscience.net]
- 16. How to Fix Hair That No Longer Holds Color & Repair Damage [wikihow.com]
- 17. eazicolor.com [eazicolor.com]
- 18. Hair Dye Test - CD Formulation [formulationbio.com]
- 19. ijsdr.org [ijsdr.org]
Technical Support Center: Minimizing By-product Formation in 2-(2,5-Diaminophenyl)ethanol Sulfate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,5-Diaminophenyl)ethanol sulfate. As a compound susceptible to oxidative degradation, understanding and controlling reaction conditions is paramount to ensuring product purity and minimizing the formation of unwanted by-products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this versatile intermediate.
Introduction: The Challenge of Stability
2-(2,5-Diaminophenyl)ethanol is a highly reactive aromatic amine. Its utility in various synthetic applications, particularly as a primary intermediate in oxidative dyeing processes, is derived from the reactivity of its two amino groups. However, this same reactivity makes it prone to oxidation, which can lead to the formation of a cascade of colored by-products. The sulfate salt form offers improved stability for storage, but once in solution, especially under alkaline conditions, the free base is susceptible to degradation.
The primary mechanism of by-product formation is the oxidation of the p-phenylenediamine core. This process is initiated by the formation of a highly reactive p-benzoquinone diimine (p-BQDI) intermediate. This electrophilic species can then participate in a series of coupling reactions with the parent amine, leading to the formation of dimers and trimers. One of the most well-known of these by-products, formed from the trimerization of p-phenylenediamine, is a compound known as Bandrowski's Base.[1] The formation of these and other polymeric species is not only detrimental to the yield of the desired product but can also introduce impurities that are difficult to remove and may have undesirable toxicological profiles.
This guide will provide you with the knowledge and tools to anticipate and mitigate these side reactions, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: A Proactive Approach to Purity
This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.
Issue 1: My reaction mixture is developing an intense color (e.g., pink, red, brown, or black). What is happening and how can I prevent it?
Answer:
The development of color in your reaction mixture is a strong indicator of oxidative by-product formation. The initial pink or red hue is often associated with the formation of the p-benzoquinone diimine (p-BQDI) radical cation, while darker colors like brown or black suggest the presence of higher molecular weight oligomers and polymers, such as dimers and trimers (e.g., Bandrowski's Base).[1]
Causality and Prevention:
-
pH is the Master Variable: The rate of oxidation of p-phenylenediamines is highly pH-dependent. Alkaline conditions (pH > 8) significantly accelerate the formation of the p-BQDI intermediate and subsequent polymerization reactions.[1]
-
Solution: Maintain the reaction pH in the neutral to slightly acidic range (pH 6-7) whenever possible. If your reaction requires basic conditions, consider using a weaker base or adding it slowly at a low temperature to minimize the exposure of the free amine to alkaline conditions.
-
-
Oxygen is the Culprit: The presence of atmospheric oxygen is a primary driver of oxidation.
-
Solution: Perform your reaction under an inert atmosphere. This can be achieved by degassing your solvent and blanketing the reaction vessel with an inert gas such as nitrogen or argon.
-
-
Temperature Accelerates Degradation: Higher temperatures increase the rate of all reactions, including the undesirable oxidation pathways.
-
Solution: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction is exothermic, ensure you have adequate cooling to maintain a stable temperature.
-
Issue 2: I am observing multiple unexpected peaks in my HPLC chromatogram. How can I identify them and prevent their formation?
Answer:
The appearance of multiple, often broad, peaks in your HPLC analysis, particularly those eluting later than your main product, is characteristic of polymeric by-products. Earlier eluting peaks could be smaller, more polar degradation products.
Identification and Mitigation:
-
By-product Identification: The primary by-products to suspect are dimers and trimers of 2-(2,5-Diaminophenyl)ethanol, formed via oxidative coupling. The most well-characterized trimer of the parent p-phenylenediamine is Bandrowski's Base.[1] While a reference standard for the specific derivatives of your compound may not be commercially available, you can tentatively identify these peaks by their UV-Vis spectra (they are often highly colored and absorb at longer wavelengths) and by performing stress studies (e.g., exposing a sample of your starting material to air and high pH) to see which peaks increase.
-
Prevention through Antioxidants: The inclusion of an antioxidant in your reaction mixture can effectively scavenge free radicals and reactive oxygen species, thereby preventing the initial oxidation of the diamine.
-
Solution: Add a suitable antioxidant to your reaction. The choice of antioxidant will depend on its compatibility with your reaction conditions.
-
For Aqueous Systems: Ascorbic acid (Vitamin C) or sodium sulfite are effective and readily available options.
-
For Organic Systems: Sterically hindered phenols like butylated hydroxytoluene (BHT) or propyl gallate can be used.
-
-
Practical Tip: The concentration of the antioxidant should be optimized. Start with a low molar ratio relative to your substrate (e.g., 1-5 mol%) and increase if necessary.
-
Issue 3: The yield of my desired product is consistently low, even when the starting material is fully consumed.
Answer:
Low yield in the face of complete consumption of the starting material strongly suggests that a significant portion of your this compound is being diverted to form by-products. This is a classic sign of competing reaction pathways, with the oxidative degradation pathway being the most likely culprit.
Optimizing for Yield:
-
A Multi-faceted Approach: To maximize the yield of your desired product, you need to implement a combination of the strategies discussed above.
-
Strict pH Control: Buffer your reaction mixture if possible, or monitor the pH throughout the reaction and make adjustments as needed.
-
Inert Atmosphere: Always work under nitrogen or argon.
-
Low Temperature: Maintain the lowest practical reaction temperature.
-
Use of Antioxidants: Incorporate an appropriate antioxidant into your reaction setup.
-
-
Order of Addition: Consider the order in which you add your reagents. If your reaction involves a strong oxidizing agent, it may be beneficial to add it slowly to a solution of your diamine and other reagents to avoid a high localized concentration of the oxidant.
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to ensure its stability?
-
A1: this compound is significantly more stable than its free base form. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Long-term storage under an inert atmosphere is recommended for maximum stability.
-
-
Q2: What are the visual signs of degradation in the solid starting material?
-
A2: The pure sulfate salt is typically an off-white to light gray powder. Any significant discoloration, such as the appearance of pink, tan, or brown coloration, is an indication of oxidation and degradation. If your starting material is discolored, it is advisable to purify it before use, for example, by recrystallization, if a suitable solvent system can be found.
-
-
Q3: Can I use a colorimetric method for a quick check of purity?
-
A3: Yes, for a rapid qualitative assessment, you can use a colorimetric test. The presence of p-phenylenediamines can be indicated by the formation of a violet color that turns bluish-green upon the addition of o-cresol, hydrogen peroxide, and ammonium hydroxide.[2][3] This can be a useful in-process check to see if significant degradation is occurring.
-
-
Q4: What are the typical impurity limits for a compound like this in a pharmaceutical context?
-
A4: The acceptable limits for impurities in a new drug substance are guided by regulations from bodies like the FDA and EMA. According to ICH Q3A guidelines, the threshold for reporting impurities is typically 0.05%, for identification is 0.10% or 1.0 mg/day intake (whichever is lower), and for qualification is 0.15% or 1.0 mg/day intake (whichever is lower).[4] However, for impurities that are known to be potent toxins or carcinogens, these limits can be much lower.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Analysis
This method is designed to separate 2-(2,5-Diaminophenyl)ethanol from its potential oxidative by-products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 230 nm and 280 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Prepare a diluent of 90:10 Mobile Phase A:Mobile Phase B.
-
Accurately weigh and dissolve your sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale:
-
The C18 column provides good retention for the aromatic amine.
-
The acidic pH of the mobile phase helps to protonate the amino groups, improving peak shape and reducing tailing.
-
The gradient elution allows for the separation of the relatively polar parent compound from the more non-polar, higher molecular weight oxidative by-products.
-
A PDA detector is recommended to help in the identification of by-products by comparing their UV-Vis spectra.
Protocol 2: General Procedure for Minimizing By-product Formation in a Reaction
This protocol provides a general workflow for setting up a reaction to minimize the formation of oxidative by-products.
Materials:
-
Reaction vessel with ports for an inert gas inlet, temperature probe, and reagent addition.
-
Inert gas supply (Nitrogen or Argon).
-
Degassed solvents.
-
Antioxidant (e.g., ascorbic acid for aqueous reactions, BHT for organic).
Procedure:
-
Vessel Preparation: Assemble the reaction glassware and ensure it is clean and dry. Purge the vessel with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Add the degassed solvent to the reaction vessel, followed by the this compound and any other solid reagents, except for highly reactive or oxidizing agents. If using an antioxidant, add it at this stage.
-
Establish Inert Atmosphere: Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Bring the reaction mixture to the desired temperature.
-
Reagent Addition: If the reaction involves an oxidizing agent or a strong base, add it to the reaction mixture slowly, either via a syringe pump or a dropping funnel, to maintain a low concentration and control any exotherms.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC). Note any color changes in the reaction mixture.
-
Work-up: Upon completion of the reaction, proceed with the work-up as quickly as possible. If the product is isolated as the free base, it should be handled under an inert atmosphere and stored appropriately.
Visualizing Reaction Pathways and Workflows
Oxidative Degradation Pathway
The following diagram illustrates the initial steps in the oxidative degradation of a p-phenylenediamine derivative, leading to the formation of dimers and trimers.
Caption: Oxidative degradation pathway of 2-(2,5-Diaminophenyl)ethanol.
Analytical Workflow
This diagram outlines the key steps in the analytical workflow for assessing the purity of a sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Rapid and Economical Colorimetric Screening Method for p-Phenylenediamine in Variety of Biological Matrices and its Application to Eleven Fatal Cases of p-Phenylenediamine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
Technical Support Center: Enhancing the Performance of 2-(2,5-Diaminophenyl)ethanol sulfate as a Dyeing Agent
Welcome to the technical support center for 2-(2,5-Diaminophenyl)ethanol sulfate (CAS: 93841-25-9), a key primary intermediate in oxidative dyeing systems.[1][2][3] This guide is designed for researchers, scientists, and formulation chemists to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to empower you to harness the full potential of this compound, ensuring robust, reproducible, and high-performance results in your dyeing experiments and product development.
Section 1: Core Principles of Dyeing with this compound
This compound, referred to by its COLIPA designation A80, functions as a dye precursor, or primary intermediate, in oxidative hair coloring systems.[4][5] It does not impart color in its original state. The color is generated in situ through a chemical reaction within the substrate, typically keratin fibers.
The fundamental mechanism involves three core components:
-
The Primary Intermediate: this compound.
-
The Coupler (or Coupling Agent): Aromatic compounds (e.g., resorcinol, m-aminophenols) that react with the oxidized primary intermediate to form the final color.[6][7]
-
The Oxidizing Agent: Typically hydrogen peroxide, which activates the primary intermediate.[8]
The process unfolds in an alkaline environment, which swells the hair fiber to allow precursor penetration and catalyzes the oxidation reaction. The small, colorless precursor and coupler molecules diffuse into the hair shaft, where they undergo oxidative coupling to form large, colored dye polymers. These polymers are physically trapped within the hair structure, providing a permanent color.[1][6]
Caption: Oxidative Dyeing Reaction Workflow.
Section 2: Troubleshooting Guide for Common Dyeing Issues
This guide addresses frequent problems encountered during formulation and application. The underlying cause of an issue is often multifactorial, so consider all possibilities.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor or Weak Color Development | 1. Degraded Precursor or Oxidizer: this compound can oxidize over time if not stored correctly. Hydrogen peroxide loses potency.[5] | Solution: Use fresh stock. Store the precursor powder in a cool, dark, dry place.[5] Verify the concentration of your hydrogen peroxide solution via titration. Rationale: The oxidative coupling reaction requires both components to be active and at the correct concentration. |
| 2. Incorrect pH: The ideal pH for oxidative dyeing is typically between 9.0 and 10.5. A lower pH reduces the oxidation rate. | Solution: Measure and adjust the pH of the final formulation using an appropriate alkalizing agent like ethanolamine. Rationale: Alkaline conditions are necessary to catalyze the decomposition of H2O2 and facilitate the oxidation of the primary intermediate. | |
| 3. Insufficient Processing Time: The dye-forming reactions are not instantaneous. | Solution: Increase the application time. A standard duration is 30-40 minutes.[9] Rationale: The kinetics of diffusion into the fiber and subsequent reaction require adequate time to proceed to completion for full color development.[9] | |
| Unexpected Color/Shade (e.g., Brassy, Off-tone) | 1. Incorrect Coupler Choice/Ratio: The final shade is a direct result of the specific chemical structure formed between the oxidized precursor and the coupler(s). | Solution: Review the coupler selection. Different couplers produce different hues (e.g., m-aminophenols for reds, resorcinols for green/browns).[7] Adjust the molar ratios of precursor to coupler. Rationale: The chromophore's structure, which dictates its light absorption properties, is determined by the molecular architecture of the reacting components. |
| 2. Contamination: Trace metals (e.g., iron, copper) in the formulation water or on the substrate can catalyze side reactions, altering the final color. | Solution: Use deionized or distilled water. Incorporate a chelating agent like EDTA into the formulation.[8] Rationale: Chelating agents sequester metal ions, preventing them from interfering with the desired oxidative coupling pathway. | |
| 3. Substrate Undertones: The starting color and condition of the substrate will influence the final perceived shade. | Solution: Neutralize unwanted undertones using color theory principles (e.g., use a blue/violet-generating coupler to counteract brassy orange/yellow tones).[10] Rationale: The final color is additive, combining the newly formed dye with the substrate's base color. | |
| Uneven or Patchy Color | 1. Poor Formulation Stability: The dye mixture may be inhomogeneous, or the viscosity may be too low for even application. | Solution: Ensure all components are fully dissolved. Optimize the thickener system (e.g., cetyl alcohol, hydroxypropyl methylcellulose) to achieve a non-drip, creamy consistency for uniform contact with the substrate.[8] Rationale: A stable, viscous emulsion ensures that the active ingredients are distributed evenly and remain in place during the application period. |
| 2. Uneven Substrate Porosity: Damaged or varied substrates absorb dye at different rates.[10] | Solution: Pre-treat the substrate with a porosity-equalizing agent. Ensure the substrate is clean and free of residues that could block dye penetration. Rationale: Uniform porosity allows for consistent diffusion of the dye precursors into the fiber shaft, leading to even color uptake. | |
| Rapid Color Fading (Poor Wash Fastness) | 1. Incomplete Dye Formation: If the molecules do not polymerize into sufficiently large structures, they can be washed out of the fiber more easily. | Solution: Re-evaluate pH, processing time, and oxidizer concentration to ensure the reaction goes to completion. Rationale: Larger, fully formed dye polymers are more effectively trapped within the keratin matrix, leading to greater permanence. |
| 2. Excessive Developer Concentration: Using too much hydrogen peroxide can damage the substrate and the newly formed dye molecules.[11] | Solution: Use the correct volume and concentration of the developer as determined by your optimization experiments. A 20-volume (6%) developer is common.[9] Rationale: Oxidative damage can break down the dye chromophores and compromise the integrity of the substrate, leading to accelerated fading. | |
| 3. Post-Dyeing pH: A high pH after rinsing can leave the fiber cuticle swollen and prone to dye loss. | Solution: Use a post-dyeing acidic conditioner or rinse to lower the pH and seal the cuticle. Rationale: An acidic environment helps to close the keratin cuticle scales, trapping the dye molecules inside and enhancing color retention. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a typical formulation? A: The on-head concentration of this compound typically ranges from 0.5% to 2.0% (w/w) in the final mixed formulation.[4][8] The exact concentration depends on the desired color depth, the substrate being dyed, and the other components in the system, such as couplers and dyes. A higher concentration generally leads to a darker, more intense color.
Q2: How does the stability of this compound in solution affect performance? A: The compound is susceptible to auto-oxidation, especially in aqueous solutions, alkaline conditions, or when exposed to light and air. This degradation can lead to a loss of potency and the formation of colored byproducts, which can negatively impact the final shade and reproducibility. It is stable for over three years if stored as a dry powder protected from light at room temperature.[5] In solution, stability is limited; for example, it is stable for about seven days in water or DMSO when stored in the dark.[4][5] For experimental consistency, it is crucial to use freshly prepared solutions.
Q3: Can this primary intermediate be used alone, or is a coupler always necessary? A: A coupler is almost always necessary. While the primary intermediate can self-couple to some extent, this reaction is often slow and produces weak, poorly defined colors. The role of the coupler is to react with the oxidized intermediate to efficiently form stable, vibrant chromophores.[6] The combination of a primary intermediate and a coupler is the foundation of achieving a wide spectrum of colors.[1]
Q4: What analytical methods are recommended for quality control and performance assessment? A: For quality control of the raw material, High-Performance Liquid Chromatography (HPLC) is the standard method to determine purity (typically ≥99.0%).[1][12] To assess the performance of a final dye formulation, spectrophotometry or colorimetry (e.g., using the CIELAB color space) can quantify the color intensity (K/S value) and shade of the dyed substrate.[13] HPLC can also be used to analyze dye extracts from the substrate to study dye uptake and stability.[14]
Q5: What safety precautions should be taken when handling this compound? A: this compound is classified as a strong skin sensitizer.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder. A patch test should always be performed before applying any new formulation to the skin to check for allergic reactions.[9]
Section 4: Experimental Protocol
Protocol for Optimizing a Dye Formulation for Target Shade & Stability
This protocol outlines a systematic approach to developing a stable and effective oxidative dye formulation using this compound.
1. Objective: To determine the optimal concentrations of primary intermediate, coupler, and oxidizing agent, as well as the ideal pH, to achieve a target color (e.g., medium natural brown) on a standardized substrate (e.g., white keratin fibers).
2. Materials & Equipment:
-
Active Components: this compound (≥99% purity), Resorcinol (coupler), m-Aminophenol (coupler), Hydrogen Peroxide (30% solution).
-
Formulation Base: Deionized water, Cetyl Alcohol (thickener), Ethanolamine (alkalizing agent), Disodium EDTA (chelating agent).
-
Substrate: Standardized white (grey) human hair swatches.
-
Equipment: Analytical balance, pH meter, magnetic stirrer, water bath, colorimeter/spectrophotometer, beakers, graduated cylinders, disposable pipettes.
3. Experimental Workflow Diagram:
Caption: Systematic Workflow for Dye Formulation Optimization.
4. Step-by-Step Procedure:
Part A: Preparation of the Dye Cream (Agent A)
-
In a beaker, combine deionized water, EDTA (e.g., 0.1%), and the thickening agent (e.g., 10-15% cetyl alcohol).
-
Heat gently on a magnetic stirrer until all components are dissolved and a homogenous cream is formed. Cool to room temperature.
-
Create a matrix of formulations. For a medium brown shade, you might test the following concentrations (as % of final cream weight):
-
Formula 1: 1.0% A80, 0.5% Resorcinol, 0.2% m-Aminophenol
-
Formula 2: 1.2% A80, 0.6% Resorcinol, 0.25% m-Aminophenol
-
Formula 3: 1.0% A80, 0.4% Resorcinol, 0.3% m-Aminophenol
-
-
Add the precisely weighed powders of this compound and the couplers to their respective cream bases and stir until fully dissolved.
-
Divide each formulation into three sub-batches. Using the ethanolamine solution, adjust the pH of each sub-batch to 9.0, 9.5, and 10.0, respectively. Record the final pH accurately.
Part B: Dye Application and Analysis
-
For each test formulation from Part A, take a 10g sample.
-
Prepare the developer (Agent B) by diluting the 30% H2O2 stock to 6% (20 Volume) with deionized water.
-
Mix 10g of Agent A with 10g of Agent B (1:1 ratio) immediately before application.[8]
-
Completely saturate a pre-weighed, standardized hair swatch with the mixture.
-
Incubate the swatch in a temperature-controlled water bath at 30°C for 30 minutes.
-
Thoroughly rinse the swatch with lukewarm water until the water runs clear, followed by a gentle wash with a standard sulfate-free shampoo.[9]
-
Allow the swatch to air dry completely.
-
Analysis:
-
Quantitative: Measure the color of the dyed swatch using a colorimeter to obtain L, a, and b* values. Calculate the total color difference (ΔE*) relative to an untreated control.
-
Qualitative: Visually assess the shade, evenness, and intensity under standardized lighting.
-
Wash Fastness: Subject the dyed swatches to a standardized washing protocol (e.g., 10 cycles of washing and drying) and re-measure the color to determine the degree of fading.
-
5. Data Interpretation: Summarize your L, a, b* values in a table. Identify the formulation that produces the color closest to your target with the highest stability (lowest color change after washing). This will be your optimized formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 7. US5183941A - Hair dye coupler compounds - Google Patents [patents.google.com]
- 8. CN103271844A - Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents [patents.google.com]
- 9. 10 Common Mistakes You're Making When Dyeing Hair | glamot.com [glamot.com]
- 10. arcticfoxhaircolor.com [arcticfoxhaircolor.com]
- 11. eazicolor.com [eazicolor.com]
- 12. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis for the Senior Application Scientist: 2-(2,5-Diaminophenyl)ethanol sulfate vs. p-Phenylenediamine (PPD)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of oxidative hair dye chemistry, the selection of primary intermediates is a critical determinant of both product performance and consumer safety. For decades, p-Phenylenediamine (PPD) has been the cornerstone of permanent hair coloring, prized for its efficacy in delivering deep, lasting shades. However, persistent concerns regarding its toxicological profile, particularly its potent skin sensitization properties, have driven the search for safer, yet equally effective, alternatives. This guide provides a detailed comparative analysis of PPD and a prominent alternative, 2-(2,5-Diaminophenyl)ethanol sulfate, also known as hydroxyethyl-p-phenylenediamine sulfate.
This analysis is structured to provide not just a side-by-side comparison of their chemical and toxicological properties, but also to explain the underlying causality for their differential effects, supported by experimental data and standardized protocols.
Chemical and Physical Properties: A Foundation for Function and Reactivity
The seemingly subtle structural differences between PPD and this compound have profound implications for their reactivity and interaction with biological systems. The addition of a hydroxyethyl group to the phenylenediamine backbone in the latter is a key modification.
| Property | p-Phenylenediamine (PPD) | This compound |
| CAS Number | 106-50-3[1] | 93841-25-9[2][3] |
| Molecular Formula | C₆H₈N₂[1] | C₈H₁₂N₂O·H₂O₄S[4] |
| Molecular Weight | 108.14 g/mol [5] | 250.27 g/mol [4] |
| Appearance | White to light purple crystalline solid, darkens on exposure to air[1] | Off-white to light pink powder[3] |
| Solubility | Some solubility in water, better in organic solvents like ethanol and acetone[1] | Soluble in water |
| Melting Point | 145-147 °C[1] | Not specified in readily available literature |
| Boiling Point | 267 °C[1] | Not specified in readily available literature |
The enhanced water solubility of this compound, due to the presence of both the hydroxyethyl and sulfate groups, can be advantageous in formulation development.
The Mechanism of Oxidative Hair Dyeing: A Shared Pathway
Both PPD and this compound function as primary intermediates in oxidative hair dyeing.[3][5] The fundamental mechanism involves a chemical reaction with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. This process forms larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.
The following diagram illustrates this general oxidative dyeing pathway:
References
- 1. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. nbinno.com [nbinno.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-(2,5-Diaminophenyl)ethanol Sulfate
Introduction: Beyond the Percentage – Establishing True Purity
For researchers and professionals in drug development and materials science, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe research. This is particularly true for highly functionalized molecules like 2-(2,5-Diaminophenyl)ethanol sulfate (CAS No: 93841-25-9), a compound utilized as an oxidative hair coloring agent and a potential building block in medicinal chemistry.[1][2][3][4] The presence of its two reactive amine groups and a hydroxyl group makes it susceptible to oxidation and side reactions, elevating the importance of a rigorous purity assessment.[5][6]
This guide eschews a simplistic, single-method approach. Instead, we present an orthogonal validation strategy, a self-validating system where multiple, disparate analytical techniques are employed. Each method interrogates the sample from a different physicochemical angle, and together, they build a comprehensive and trustworthy profile of the compound's purity. We will delve into not just the "how" but the critical "why" behind each experimental choice, providing the in-depth perspective required for confident decision-making in a scientific setting.
Anticipating the Unwanted: A Look at Potential Impurities
Effective purity validation begins with understanding what you might find. Synthesis of this compound typically involves the reduction of a nitro-aromatic precursor, such as 2-amino-5-nitrophenylethanol.[7][8] This knowledge allows us to anticipate several classes of impurities:
-
Starting Materials & Intermediates: Incomplete reaction can leave residual 2-amino-5-nitrophenylethanol.
-
Side-Reaction Products: Isomeric impurities or products from incomplete reduction of the nitro group.
-
Degradation Products: The free base is an aromatic diamine, which is notoriously prone to air oxidation, leading to colored polymeric impurities.[5][6]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol) may be retained in the final solid.[7]
-
Inorganic Impurities: Salts from reagents or pH adjustments during workup.
Our analytical strategy is designed to specifically detect and quantify these potential contaminants.
The Orthogonal Workflow: A Multi-Technique Approach
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the gold standard for purity analysis, offering high-resolution separation of the main component from trace impurities.[9][10] For a polar, water-soluble aromatic amine salt, a reverse-phase (RP-HPLC) method is the logical choice.[11][12] We use a C18 column which separates compounds based on hydrophobicity. The acidic mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the aromatic ring provides a strong chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Further dilute to ~0.1 mg/mL for injection. Filter through a 0.45 µm syringe filter.
Data Presentation & Interpretation
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Expected Retention Time (min) | Key Differentiator |
| This compound | ~10-15 | Major peak by area %. |
| 2-amino-5-nitrophenylethanol | More Retentive (>15 min) | The nitro group increases hydrophobicity. |
| Oxidized Impurities | Broad, early-eluting peaks | Polymeric/polar species elute near the solvent front. |
| Other Synthesis Intermediates | Varies | Will appear as distinct, sharp peaks. |
A purity level of >99% by area is typically desired for high-quality material. Any impurity peak greater than 0.1% should be identified.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
Expertise & Rationale: While HPLC quantifies impurities, it doesn't identify them. Coupling LC with a mass spectrometer provides the molecular weight of each component as it elutes from the column.[13][14] This is the most powerful technique for tentatively identifying the impurities detected in the HPLC run. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as the amine groups are readily protonated to form [M+H]⁺ ions.
Experimental Protocol: LC-MS
The LC method is identical to the HPLC protocol above to ensure direct correlation of peaks. The column eluent is directed into the MS source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 100 - 800 m/z.
-
Data Acquisition: Full scan mode.
Caption: LC-MS experimental workflow.
Data Presentation & Interpretation
| HPLC Peak (Impurity) | Observed [M+H]⁺ (m/z) | Probable Identity | Molecular Formula |
| Main Component | 153.10 | 2-(2,5-Diaminophenyl)ethanol | C₈H₁₂N₂O |
| Impurity 1 (e.g., at >15 min) | 183.08 | 2-amino-5-nitrophenylethanol | C₈H₁₀N₂O₃ |
| Impurity 2 | Varies | To be determined | To be determined |
| (Note: The sulfate counter-ion (98 Da) is not typically observed as it does not readily ionize in positive mode ESI.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Rationale: NMR is the unparalleled technique for unambiguous structure elucidation.[13] While other methods infer identity, NMR provides a detailed map of the molecule's carbon-hydrogen framework. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the structure of the ethanol side chain. Quantitative NMR (qNMR) can also serve as an orthogonal purity assay to HPLC.[15] We use DMSO-d₆ as the solvent due to the compound's salt nature and to ensure exchangeable protons (-OH, -NH₂) are visible.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiment - ¹H: Standard proton experiment, 16-32 scans.
-
Experiment - ¹³C: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to differentiate CH, CH₂, and CH₃ groups.
Data Presentation & Interpretation
Expected ¹H NMR Shifts (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~6.5 - 7.5 | m (multiplet) | 3H | Aromatic protons |
| -CH₂-OH | ~3.6 | t (triplet) | 2H | Methylene adjacent to OH |
| Ar-CH₂- | ~2.7 | t (triplet) | 2H | Benzylic methylene |
| -OH, -NH₂ | Broad, variable | s (singlet) | 5H | Exchangeable protons |
Expected ¹³C NMR Shifts (in DMSO-d₆):
| Carbons | Chemical Shift (δ, ppm) | Assignment |
| Ar-C | 110 - 150 | 6 aromatic carbons |
| -CH₂-OH | ~60 | Methylene adjacent to OH |
| Ar-CH₂- | ~35 | Benzylic methylene |
The presence of any additional peaks in either spectrum indicates impurities. Their structure can often be deduced from their chemical shifts and coupling patterns, corroborating LC-MS findings.
Elemental and Thermal Analysis: Foundational Verification
Expertise & Rationale: These methods provide fundamental, bulk-level information that complements the separation-based techniques. Elemental Analysis (EA) directly measures the C, H, N, and S content, providing a direct comparison to the theoretical composition of the empirical formula C₈H₁₄N₂O₅S.[16][17] Thermogravimetric Analysis (TGA) measures mass loss upon heating, which is an excellent way to quantify residual water or organic solvents.[18]
Experimental Protocols
-
Elemental Analysis (CHN/S): Performed using a dedicated combustion analyzer. A few milligrams of the sample are combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.
-
Thermogravimetric Analysis (TGA): A few milligrams of the sample are heated on a microbalance in a furnace (e.g., from 25 °C to 300 °C at 10 °C/min) under a nitrogen atmosphere.
Data Presentation & Interpretation
Elemental Analysis Comparison:
| Element | Theoretical % | Experimental % | Acceptable Deviation |
| Carbon (C) | 38.39% | Measured Value | ± 0.4% |
| Hydrogen (H) | 5.64% | Measured Value | ± 0.4% |
| Nitrogen (N) | 11.19% | Measured Value | ± 0.4% |
| Sulfur (S) | 12.81% | Measured Value | ± 0.4% |
TGA Data:
-
< 120 °C: Any mass loss in this region typically corresponds to residual water or volatile solvents.
-
> 200 °C: Mass loss in this region indicates thermal decomposition of the compound. A sharp decomposition onset is characteristic of a pure substance.
Conclusion: Synthesizing the Data for a Confident Assessment
A declaration of purity for synthesized this compound is only credible when supported by a confluence of evidence from these orthogonal methods.
-
A high-purity HPLC chromatogram (>99%) establishes the relative absence of separable impurities.
-
LC-MS data confirms the molecular weight of the main peak and provides crucial mass information on any minor impurities detected by HPLC.
-
Clean ¹H and ¹³C NMR spectra that match the expected structure provide unambiguous confirmation of the compound's identity.
-
Elemental analysis results that fall within ±0.4% of the theoretical values validate the empirical formula and the presence of the sulfate salt.
-
TGA analysis quantifies any residual solvent or water, allowing for a corrected purity calculation.
By integrating these disparate datasets, we move beyond a simple percentage to a comprehensively validated statement of purity, ensuring the quality, reliability, and safety of the material for its intended scientific application.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 5. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 8. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. rroij.com [rroij.com]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 18. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2,5-Diaminophenyl)ethanol Sulfate for Researchers and Drug Development Professionals
Introduction
2-(2,5-Diaminophenyl)ethanol sulfate is a key intermediate in the chemical and pharmaceutical industries, most notably as a primary intermediate in the formulation of oxidative hair dyes.[1][2][3] Its molecular structure allows for the formation of stable, long-lasting colorants upon oxidation. The free base, 2-(2,5-diaminophenyl)ethanol, is a yellow solid that is prone to oxidation and is therefore typically handled as its more stable sulfate or hydrochloride salt, which are white solids.[1] The performance and commercial viability of products derived from this compound are intrinsically linked to the efficiency, cost-effectiveness, and scalability of its synthesis.
This guide provides a comparative analysis of different methodologies for the synthesis of this compound, offering insights into the chemical pathways, operational complexities, and potential yields of each route. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate synthetic strategy for their specific needs.
Overview of Synthetic Strategies
Several synthetic routes to this compound have been reported in scientific literature and patents. This guide will focus on three distinct and representative methods, each starting from a different precursor:
-
Route 1: From o-Chlorophenylacetic Acid
-
Route 2: From o-Aminophenylethanol
-
Route 3: From 1-(2-Amino-5-nitrophenyl)ethanone
A thorough evaluation of these methods reveals significant differences in their procedural steps, reagent requirements, and overall efficiency.
Route 1: Synthesis from o-Chlorophenylacetic Acid
This synthetic pathway, detailed in Chinese patent CN103242177A, is a multi-step process that begins with the readily available o-chlorophenylacetic acid.[1] The inventors of this method claim a rationally designed process with a relatively short reaction sequence, inexpensive and accessible raw materials, high reaction yields, and suitability for large-scale production.[1]
Reaction Scheme
The synthesis proceeds through the following key transformations:
-
Nitration: o-Chlorophenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrophenylacetic acid.
-
Reduction of Carboxylic Acid: The carboxylic acid group of 2-chloro-5-nitrophenylacetic acid is reduced to a primary alcohol, 2-chloro-5-nitrophenylethanol, using sodium borohydride in an acidic medium.
-
Amination: The chloro group is substituted with an amino group via a high-pressure amination reaction with concentrated ammonia, affording 2-amino-5-nitrophenylethanol.
-
Reduction of Nitro Group and Salt Formation: The final step involves the catalytic hydrogenation of the nitro group to an amino group, followed by in-situ salt formation with concentrated sulfuric acid to yield the target compound, this compound.
Experimental Protocol
A detailed, step-by-step methodology for this route is as follows:
-
Step 1: Nitration of o-Chlorophenylacetic Acid
-
o-Chlorophenylacetic acid is dissolved in concentrated sulfuric acid while maintaining a low temperature.
-
A mixture of concentrated nitric acid and sulfuric acid is added dropwise, keeping the reaction temperature between -5°C and 30°C.[1]
-
The reaction is stirred for 1-8 hours.[1]
-
The reaction mixture is then poured into ice water, and the precipitated 2-chloro-5-nitrophenylacetic acid is filtered and washed.
-
-
Step 2: Reduction to 2-Chloro-5-nitrophenylethanol
-
2-Chloro-5-nitrophenylacetic acid is dissolved in a suitable organic solvent (e.g., tetrahydrofuran).
-
Sodium borohydride is added, and a solution of a protic acid in an organic solvent is slowly added at a temperature between -10°C and 60°C.[1]
-
The reaction is stirred until completion.
-
-
Step 3: Amination to 2-Amino-5-nitrophenylethanol
-
2-Chloro-5-nitrophenylethanol is subjected to high-pressure amination with concentrated ammonia.
-
-
Step 4: Hydrogenation and Salt Formation
-
2-Amino-5-nitrophenylethanol is dissolved in an alcohol.
-
A hydrogenation catalyst (e.g., palladium on carbon) is added.
-
The mixture is hydrogenated under a pressure of 0.2-2.0 MPa and a temperature of 25-100°C for 1-12 hours.[1]
-
After the reaction is complete, the catalyst is filtered off.
-
Concentrated sulfuric acid is added to the filtrate to precipitate this compound.
-
Performance Analysis
While the patent asserts high yields, specific quantitative data for each step is not provided in the abstract.[1] The primary advantages of this route appear to be the low cost of the starting material and the directness of the chemical transformations. However, the use of high-pressure amination may require specialized equipment, posing a potential barrier to scalability for some laboratories.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from o-Chlorophenylacetic Acid.
Route 2: Synthesis from o-Aminophenylethanol
This approach, described in a master's thesis from Zhejiang University and Chinese patent CN101717342A, utilizes o-aminophenylethanol as the starting material.[1][4] This route is notable for its use of a protecting group strategy to direct the nitration step.
Reaction Scheme
The synthesis involves the following key steps:
-
Protection of the Amino Group: The amino group of o-aminophenylethanol is protected. One method involves reaction with urea to form a cyclic carbamate (benzo[1][4]oxazepan-2-one).[1][4] Another variation uses acetic anhydride for protection.[4]
-
Nitration: The protected intermediate is nitrated with a mixture of nitric acid and sulfuric acid.
-
Deprotection/Hydrolysis: The protecting group is removed by hydrolysis to yield 2-amino-5-nitrophenylethanol.
-
Reduction and Salt Formation: The nitro group is reduced, and the resulting diamine is converted to its sulfate salt. This can be achieved through catalytic hydrogenation or by using reducing agents like hydrazine hydrate.[4]
Experimental Protocol (Hydrazine Hydrate Reduction Variation)
-
Step 1 & 2: Protection and Nitration
-
o-Aminophenylethanol is reacted with a protecting agent (e.g., urea or acetic anhydride) under appropriate conditions.
-
The protected compound is then nitrated at low temperatures (0-10°C) using a nitrating mixture.
-
-
Step 3: Hydrolysis
-
The nitrated intermediate is hydrolyzed, typically by heating in an aqueous acidic solution, to yield 2-amino-5-nitrophenylethanol.
-
-
Step 4: Reduction with Hydrazine Hydrate and Salt Formation
-
2-Amino-5-nitrophenylethanol is dissolved in ethanol.
-
A magnetic solid base catalyst is added.
-
The mixture is heated to 50°C, and hydrazine hydrate is added dropwise.[4]
-
The reaction is maintained at this temperature for several hours.
-
After filtration, the solution is cooled, and sulfuric acid is added to precipitate the product.
-
The resulting white solid is filtered and dried. A yield of 85% for this final step has been reported.[4]
-
Performance Analysis
This route offers an alternative to the high-pressure amination of Route 1. The use of hydrazine hydrate with a magnetic solid base catalyst is presented as a "green" alternative, aiming to reduce waste and simplify the process.[4] However, hydrazine hydrate is a toxic and unstable compound, requiring careful handling. The overall yield of this multi-step process will be dependent on the efficiency of the protection and deprotection steps. A Japanese patent (JP11012238) reported a low yield (30%) for a similar reduction of an acetic acid derivative, citing the formation of an indole byproduct as a major issue.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound from o-Aminophenylethanol.
Route 3: Synthesis from 1-(2-Amino-5-nitrophenyl)ethanone
This synthetic route, outlined in European patent EP1120105B1, starts from a ketone and involves two key reduction steps.[5][6] This method is notable for its high reported yields in the final stages of the synthesis.
Reaction Scheme
The synthesis comprises the following steps:
-
Reduction of Ketone: The ketone group of 1-(2-amino-5-nitrophenyl)ethanone is reduced to a secondary alcohol, 1-(2-amino-5-nitrophenyl)ethanol, using a reducing agent such as sodium borohydride.
-
Reduction of Nitro Group: The nitro group of 1-(2-amino-5-nitrophenyl)ethanol is then reduced to an amino group via catalytic hydrogenation to give 1-(2,5-diaminophenyl)ethanol.
-
Salt Formation: The resulting free base is then treated with sulfuric acid to produce the desired sulfate salt.
Experimental Protocol
-
Step 1: Reduction of 1-(2-Amino-5-nitrophenyl)ethanone
-
1-(2-Amino-5-nitrophenyl)ethanone is suspended in methanol at a low temperature (e.g., 4°C).
-
Sodium borohydride is added portion-wise.
-
The solution is warmed to room temperature and stirred.
-
The methanol is evaporated, and water is added to precipitate the product, 1-(2-amino-5-nitrophenyl)ethanol.
-
The product is filtered, washed with cold water, and dried. A yield of 99% has been reported for this step.[5]
-
-
Step 2: Hydrogenation to 1-(2,5-Diaminophenyl)ethanol
-
1-(2-Amino-5-nitrophenyl)ethanol is dissolved in a mixture of anhydrous methanol and ethyl acetate.
-
10% Palladium on carbon is added as a catalyst.
-
The mixture is hydrogenated under pressure (e.g., 60 psi) until the reaction is complete.
-
The catalyst is removed by filtration.
-
The filtrate is evaporated to yield 1-(2,5-diaminophenyl)ethanol. A yield of 100% has been reported for this step.[5]
-
-
Step 3: Salt Formation
-
The free base, 1-(2,5-diaminophenyl)ethanol, is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid to precipitate the sulfate salt.
-
Performance Analysis
This route demonstrates excellent yields in its final two steps, making it a highly efficient method for the conversion of the nitro-ketone precursor to the final product. The starting material, 1-(2-amino-5-nitrophenyl)ethanone, can be synthesized from 1-(2-aminophenyl)ethanone through a protection-nitration-deprotection sequence.[5][6] The commercial feasibility of this route would depend on the cost and availability of this starting material. The reactions themselves utilize standard laboratory reagents and conditions, making this method readily adaptable.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 1-(2-Amino-5-nitrophenyl)ethanone.
Comparative Summary and Conclusion
The choice of a synthetic route for this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the manufacturing process. The three routes presented here each offer a unique set of advantages and disadvantages.
| Parameter | Route 1 (from o-Chlorophenylacetic Acid) | Route 2 (from o-Aminophenylethanol) | Route 3 (from 1-(2-Amino-5-nitrophenyl)ethanone) |
| Starting Material | o-Chlorophenylacetic acid (inexpensive, readily available) | o-Aminophenylethanol | 1-(2-Amino-5-nitrophenyl)ethanone |
| Number of Key Steps | 4 | 4 | 3 (from the nitro-ketone) |
| Reported Yield | Claimed to be high, but no specific values provided[1] | 85% for the final reduction/salt formation step[4] | 99% for ketone reduction, 100% for nitro reduction[5] |
| Key Reagents & Conditions | High-pressure amination, NaBH₄, catalytic hydrogenation | Protection/deprotection, hydrazine hydrate or catalytic hydrogenation | NaBH₄, catalytic hydrogenation |
| Potential Challenges | Requires high-pressure equipment | Use of toxic hydrazine hydrate, potential for side reactions | Availability and cost of the starting material |
| Advantages | Low-cost starting material, potentially short reaction sequence[1] | Avoids high-pressure amination, "green" catalyst option[4] | Very high yields in final steps, standard reaction conditions |
-
Route 1 is an economically attractive option due to its inexpensive starting material, but the requirement for high-pressure amination may be a limiting factor for some facilities.
-
Route 2 provides an alternative that avoids high-pressure conditions, but the use of hazardous reagents like hydrazine hydrate and the need for protection/deprotection steps may reduce its overall efficiency and appeal.
-
Route 3 stands out for its exceptionally high reported yields in the final, crucial steps of the synthesis. If the starting material, 1-(2-amino-5-nitrophenyl)ethanone, is readily accessible at a reasonable cost, this route is likely the most efficient and reliable for producing high-purity this compound.
Ultimately, the optimal synthetic strategy will depend on a careful consideration of factors such as raw material costs, available equipment, safety protocols, and desired production scale. This guide provides a foundational understanding of the available options to aid in making an informed decision.
References
- 1. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 2. CN103271844A - Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 5. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 2-(2,5-Diaminophenyl)ethanol Sulfate in Oxidative Hair Dye Formulations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 2-(2,5-Diaminophenyl)ethanol sulfate with other structurally related aromatic amines and couplers commonly found in oxidative hair dye products. Understanding the potential for cross-reactivity is paramount for ensuring the specificity of analytical methods and for evaluating the allergenic potential of new formulations.
Introduction: The Imperative of Specificity in Hair Dye Analysis
This compound is a primary intermediate used in permanent hair coloring systems.[1] In the oxidative hair dyeing process, this precursor molecule reacts with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules within the hair shaft.[2] Given the complex matrix of hair dye formulations, which often contain a cocktail of aromatic amines, the potential for analytical cross-reactivity and co-sensitization is a significant concern.[3]
Cross-reactivity occurs when an analytical method or a biological system (such as the immune system) interacts with compounds that are structurally similar to the target analyte. In the context of hair dyes, this can lead to inaccurate quantification in quality control settings and may be associated with allergic contact dermatitis.[3] Aromatic amines, in particular, are a well-documented class of sensitizers.[4] Therefore, a thorough investigation of the cross-reactivity of this compound is a critical step in both product development and safety assessment.
This guide will present a systematic approach to evaluating the cross-reactivity of this compound with a panel of commonly used hair dye ingredients. We will detail the experimental design, provide validated analytical methodologies, and offer insights into the interpretation of the resulting data.
Understanding the Chemical Landscape: Potential Cross-Reactants
The selection of compounds for a cross-reactivity study should be based on structural similarity to this compound and their prevalence in commercial hair dye formulations. The primary candidates for this investigation are other aromatic amine precursors and phenolic couplers.
Table 1: Panel of Potential Cross-Reactants
| Compound Name | CAS Number | Chemical Structure | Role in Hair Dye |
| Target Analyte | |||
| This compound | 93841-25-9[5] |
| Primary Intermediate |
| Potential Cross-Reactants | |||
| p-Phenylenediamine (PPD) | 106-50-3 | Primary Intermediate[2] | |
| Toluene-2,5-diamine sulfate (PTDS) | 615-50-9 | Primary Intermediate[6] | |
| p-Aminophenol | 123-30-8 | Primary Intermediate[3] | |
| m-Aminophenol | 591-27-5 | Coupler[3] | |
| Resorcinol | 108-46-3 | Coupler[3] |
Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study employs validated analytical methods to challenge the detection of the primary analyte in the presence of potentially interfering compounds. This guide proposes a two-pronged approach utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a high-throughput screening of binding-related cross-reactivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for separating and quantifying individual components in a complex mixture.[7] A well-developed HPLC method can provide definitive data on the ability to resolve this compound from its structural analogs.
A reversed-phase HPLC method is chosen for its versatility in separating polar and non-polar compounds. The use of a C18 column provides excellent retention and separation of aromatic amines. A diode-array detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is crucial for distinguishing between co-eluting peaks based on their unique UV spectra.[8] To prevent the oxidation of the aromatic amines during sample preparation and analysis, an antioxidant such as sodium bisulfite or ascorbic acid should be incorporated into the sample solvent and mobile phase.[9]
Caption: Experimental workflow for HPLC-based cross-reactivity analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.02 M Ammonium acetate in water with 0.1% sodium bisulfite (pH adjusted to 6.0 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) at 235 nm and 280 nm[10]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh 0.5 g of a representative hair dye base (placebo matrix) into a 50 mL volumetric flask.
-
Prepare individual stock solutions (1 mg/mL) of this compound and each potential cross-reactant in 50:50 (v/v) methanol:water with 0.1% sodium bisulfite.
-
Create a mixed standard solution by combining aliquots of the individual stock solutions.
-
Spike the hair dye base with the mixed standard solution to achieve a final concentration within the linear range of the assay for each analyte.
-
Add 25 mL of the extraction solvent (acetonitrile:Mobile Phase A, 50:50 v/v) and sonicate for 15 minutes.
-
Dilute to volume with the extraction solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation:
The HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] Key validation parameters include:
-
Specificity: Demonstrate the ability to unequivocally assess the analyte in the presence of the potential cross-reactants. This is confirmed by achieving baseline separation of all compounds.
-
Linearity: Establish a linear relationship between the concentration of each analyte and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically required.[11]
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations. Acceptance criteria are typically within 98.0-102.0% recovery.[13]
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should generally be ≤ 2.0%.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive immunoassay format suitable for the detection of small molecules like aromatic amines.[14] This technique can provide valuable insights into the potential for cross-reactivity based on antibody binding, which can be a surrogate for potential immunological cross-reactivity.
The competitive ELISA format is ideal for this application because it measures the ability of the potential cross-reactants to compete with a labeled form of this compound for binding to a specific antibody. The degree of inhibition of the signal is proportional to the concentration and binding affinity of the competing compound.[15]
Caption: Experimental workflow for competitive ELISA.
Reagents and Materials:
-
High-binding 96-well microplates
-
Monoclonal or polyclonal antibody specific for this compound
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactant compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
Assay Procedure:
-
Coat the wells of a 96-well microplate with the anti-aromatic amine antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reactants.
-
Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Data Interpretation and Expected Outcomes
The results from the HPLC and ELISA experiments will provide a comprehensive profile of the cross-reactivity of this compound with the selected panel of hair dye ingredients.
Table 2: Expected Cross-Reactivity Data Summary
| Compound | HPLC Resolution (Rs) with this compound | ELISA % Cross-Reactivity |
| p-Phenylenediamine (PPD) | > 1.5 | To be determined |
| Toluene-2,5-diamine sulfate (PTDS) | > 1.5 | To be determined |
| p-Aminophenol | > 1.5 | To be determined |
| m-Aminophenol | > 1.5 | To be determined |
| Resorcinol | > 1.5 | To be determined |
A resolution value (Rs) greater than 1.5 in the HPLC analysis indicates baseline separation, signifying no chromatographic interference. The ELISA data will provide a quantitative measure of the binding affinity of the cross-reactants to the antibody relative to this compound. A higher percentage of cross-reactivity in the ELISA suggests a greater potential for immunological cross-reactivity.
Conclusion
This guide has outlined a rigorous and scientifically sound approach for the comprehensive evaluation of the cross-reactivity of this compound with other common hair dye ingredients. By employing validated HPLC and competitive ELISA methodologies, researchers and drug development professionals can generate the critical data needed to ensure the specificity of their analytical methods and to better understand the potential for co-sensitization in new hair dye formulations. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies such as the ICH is essential for producing reliable and defensible results.
References
- 1. chemscene.com [chemscene.com]
- 2. compoundchem.com [compoundchem.com]
- 3. p-Phenylenediamine and other allergens in hair dye products in the United States: a consumer exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry behind hair dyes and hair treatments - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. journals.ust.edu [journals.ust.edu]
- 8. Volume 53 No 2 page 24 [library.scconline.org]
- 9. dmu.dk [dmu.dk]
- 10. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Guide to Ensuring Reproducible Experimental Outcomes with 2-(2,5-Diaminophenyl)ethanol Sulfate in Oxidative Hair Dye Formulations
For researchers, scientists, and professionals in drug development and cosmetics, the reproducibility of experimental results is the bedrock of innovation and product safety. In the realm of oxidative hair coloring, the performance of dye precursors is paramount to achieving consistent and reliable outcomes. This guide provides an in-depth technical comparison of 2-(2,5-Diaminophenyl)ethanol sulfate, a key primary intermediate, against other common alternatives. We will delve into the experimental methodologies required to validate its performance and ensure the reproducibility of your results.
The Critical Role of Primary Intermediates in Oxidative Hair Dyeing
Oxidative hair dyes form the majority of permanent hair coloring products. The process relies on a chemical reaction between primary intermediates (also known as precursors) and couplers in the presence of an oxidizing agent, typically hydrogen peroxide.[1][2] These small molecules penetrate the hair shaft, where they react to form larger, colored chromophores that are trapped within the hair cortex, resulting in a long-lasting color.[1][2]
This compound (CAS No. 93841-25-9) has emerged as a significant primary intermediate in many hair dye formulations.[3][4] It is an off-white to light pink powder known for its role as a dye precursor, contributing to a wide spectrum of colors with good wash and light fastness.[3] Its excellent water solubility is a key advantage in formulating aqueous hair dye products.[5][6] For manufacturing, a high purity level of ≥99.0% is a critical specification to ensure consistent performance.[3][7]
The choice of a primary intermediate directly impacts the final shade, color intensity, longevity, and importantly, the safety profile of the hair dye. Therefore, rigorous and reproducible experimental evaluation is non-negotiable.
Comparative Analysis: this compound vs. Alternatives
While this compound is a valuable ingredient, it is essential to compare its performance objectively against other commonly used primary intermediates such as p-phenylenediamine (PPD) and p-aminophenol (PAP).[8] Such comparisons should be based on quantifiable metrics obtained through standardized experimental protocols.
Key Performance Indicators for Comparison
The following table outlines the critical parameters for evaluating and comparing the performance of hair dye precursors.
| Feature | This compound | p-Phenylenediamine (PPD) | p-Aminophenol (PAP) |
| Chemical Formula | C₈H₁₂N₂O·H₂SO₄ | C₆H₈N₂ | C₆H₇NO |
| Molecular Weight | 250.27 g/mol [9] | 108.14 g/mol | 109.13 g/mol |
| Role in Dyeing | Oxidative Dye Precursor (Primary Intermediate)[3] | Oxidative Dye Precursor (Primary Intermediate)[10] | Oxidative Dye Precursor (Primary Intermediate)[10] |
| Typical Concentration in Formulations | Up to 2% after mixing[4] | Up to 2% after mixing, as per EU regulations[10] | Varies; often used in combination with other precursors[10] |
| Color Contribution | Forms a wide spectrum of colors depending on the coupler used[3] | Primarily forms dark brown to black shades[10] | Primarily forms reddish-brown to brown shades[10] |
| Color Fastness (Wash Stability) | Generally high[3] | Generally high, a key reason for its widespread use[10] | Moderate to high, dependent on formulation |
| Sensitization Potential | Weaker sensitization potential than PPD[5] | Strong sensitizer | Moderate sensitizer |
Experimental Protocols for Ensuring Reproducibility
To achieve reproducible results, it is crucial to follow detailed and validated experimental methodologies. The following protocols are standard in the evaluation of oxidative hair dyes.
Evaluation of Color Performance and Stability
This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles.
Methodology:
-
Hair Swatch Preparation: Use standardized, virgin human hair swatches. Pre-wash the swatches with a clarifying shampoo and dry them completely.
-
Dye Formulation: Prepare the hair dye formulation by mixing the primary intermediate (e.g., this compound), a specific coupler, and an oxidizing agent in a standardized base. Ensure precise measurements of all components.
-
Dye Application: Apply the dye mixture evenly to the hair swatches. Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Rinsing and Drying: Thoroughly rinse the swatches with water until the water runs clear. Shampoo and condition the swatches, then dry them under controlled conditions.
-
Initial Color Measurement: Use a spectrophotometer or a colorimeter to measure the initial color of the dyed swatches in the CIELAB color space (L, a, b* values).
-
Wash Fastness Test: Subject the dyed swatches to a standardized washing procedure for a set number of cycles (e.g., 5, 10, 15, and 20 cycles).
-
Color Measurement after Washing: Measure the L, a, and b* values of the hair swatches after each set of washing cycles.
-
Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles. A smaller ΔE indicates higher color stability.
Assessment of Hair Fiber Integrity
This set of protocols evaluates the impact of the dyeing process on the structural integrity of the hair fiber.
a) Protein Loss Measurement:
-
Method: Utilize the Bradford or Lowry protein assay.
-
Procedure:
-
Treat hair swatches with the dye formulation as described above.
-
Incubate the dyed hair swatches in a buffered solution to extract any damaged proteins.
-
Measure the protein concentration in the solution using a spectrophotometer.
-
-
Interpretation: A higher protein content in the solution indicates greater damage to the hair cuticle and cortex.
b) Surface Morphology Analysis:
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure: Examine the surface of virgin and dyed hair fibers under high magnification.
-
Observation: Look for signs of cuticle damage, such as lifting, chipping, or complete removal of cuticle scales.
Visualizing the Process: Workflows and Pathways
To better understand the experimental and chemical processes, diagrams are essential.
Caption: Workflow for comparing the efficacy and reproducibility of dye precursors.
Caption: General signaling pathway of oxidative hair dyeing.
Conclusion: A Commitment to Scientific Integrity
The reproducibility of experimental results using this compound, or any chemical entity, is fundamental to scientific advancement and product development. By adhering to standardized, rigorous experimental protocols, researchers can confidently assess its performance relative to other alternatives. This guide provides the framework for such an evaluation, emphasizing the importance of objective data and a thorough understanding of the underlying chemical processes. Ultimately, a commitment to these principles will lead to the development of safer, more effective, and reliable consumer products.
References
- 1. Types of Hair Dye and Their Mechanisms of Action | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. DE60112136T2 - Process for the preparation of 1- (2,5-diaminophenyl) ethanol and its use for oxidative dyeing processes - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Establishing Robust Controls for 2-(2,5-Diaminophenyl)ethanol Sulfate Studies
<_content_type_and_audience_of_the_content> Topic: Establishing control experiments for 2-(2,5-Diaminophenyl)ethanol sulfate studies Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
Preamble: The Imperative of Controls in Toxicological and Pharmacological Profiling
The compound in focus, this compound (CAS No. 93841-25-9), belongs to the phenylenediamine family.[2] Phenylenediamines, particularly para-phenylenediamine (PPD), are well-documented as potent skin sensitizers, with their biological activity often linked to metabolic activation into reactive species.[3][4][5] Therefore, studies on related compounds must be designed to probe for specific mechanistic activities while rigorously controlling for confounding factors like non-specific cytotoxicity, solvent effects, and assay performance variability.
Section 1: Foundational Controls - Isolating the Compound's True Effect
The first layer of control isolates the specific activity of the test article from the inherent variability of the experimental system. Without these foundational controls, any observed effect is uninterpretable.
The Vehicle Control: Establishing the Baseline
The vehicle control is the most fundamental component of any experiment. It consists of treating the experimental system with the same solvent used to dissolve the test article, at the identical final concentration. Its purpose is to ensure that any observed cellular response is due to the compound itself and not the solvent.
-
Causality and Rationale: Solvents like Dimethyl Sulfoxide (DMSO) are not biologically inert. At certain concentrations, DMSO can induce cellular stress, differentiation, or even toxicity, which could be mistaken for an effect of the test compound.[6] For this compound, which is soluble in water and DMSO, it is critical to determine the maximum tolerated solvent concentration that does not independently affect the assay endpoints (e.g., cell viability, gene expression).[7]
-
Best Practice: The final concentration of the vehicle should be consistent across all wells, including the test article, positive control, and negative control wells. Typically for cell-based assays, DMSO concentration is kept at or below 0.5% to minimize solvent-induced artifacts.
The Negative Control: Discerning Specificity from Non-Specific Effects
A negative control is a substance that is not expected to produce a positive result in the assay.[8] Its purpose is to define the boundary for a negative result and help identify false positives.[9] For studies on phenylenediamines, a negative control should ideally be a structurally similar molecule that lacks the key functional group responsible for the hypothesized biological activity.
-
Rationale for Selection: The premise of using a negative control is to challenge the specificity of the assay.[10] If a compound is hypothesized to cause skin sensitization via haptenation (covalent binding to proteins), a suitable negative control would be a related molecule that is known to be non-sensitizing or has a low reactivity potential. Lactic acid, for example, is often used as a non-sensitizing negative control in assays like the Direct Peptide Reactivity Assay (DPRA).[11]
-
Application: The negative control validates that the assay system does not respond to any structurally related but inactive compound, thereby increasing confidence that a positive result from the test article is due to its specific chemical properties.
The Positive Control: Validating Assay Performance
A positive control is a substance known to produce a positive result, confirming that the experimental system is working as expected.[8][9] The choice of positive control is context-dependent and must be relevant to the specific biological question being asked.
-
Rationale for Selection: For skin sensitization studies, a well-characterized sensitizer is used. Cinnamic aldehyde is a standard positive control for the KeratinoSens™ assay, which measures the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.[6][12] For the DPRA, which measures direct chemical reactivity with peptides, cinnamic aldehyde or formaldehyde are appropriate positive controls.[11][13]
-
Self-Validation: The failure of a positive control to elicit the expected response invalidates the experiment. It indicates a problem with assay reagents, cell health, or operator technique, preventing the misinterpretation of a false negative result for the test article.
| Control Type | Purpose | Example for Skin Sensitization Assays | Rationale |
| Vehicle Control | Isolate effect of compound from solvent | 1% DMSO in culture medium[6] | Ensures solvent does not cause baseline shifts in viability or signaling. |
| Negative Control | Define the threshold for a negative result; check for non-specific effects | Lactic Acid[11] | A non-sensitizing chemical that should not trigger the assay endpoint. |
| Positive Control | Confirm the assay is working correctly | Cinnamic Aldehyde[6][13] | A known sensitizer that should produce a robust positive signal. |
Section 2: Context-Specific Controls for Mechanistic Assays
With foundational controls established, the next step is to implement controls tailored to the specific assays used to investigate the mechanism of action of this compound. Given its structural similarity to PPD, a logical starting point is to investigate its potential as a skin sensitizer using validated non-animal testing methods endorsed by the Organisation for Economic Co-operation and Development (OECD).[14][15]
In Chemico Controls: The Direct Peptide Reactivity Assay (DPRA)
The DPRA (OECD TG 442C) addresses the molecular initiating event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins.[16][17][18] The assay quantifies the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical.[13][16]
-
Reference Controls: The protocol requires the inclusion of a vehicle control (acetonitrile), a positive control (e.g., cinnamic aldehyde), and a negative control (e.g., lactic acid) to demonstrate technical proficiency and classify the test article.[11]
-
Co-elution Control: A critical control specific to this HPLC-based method is the co-elution control. This involves analyzing the test article alone to ensure that it does not have a retention time that overlaps with (co-elutes with) the cysteine or lysine peptides, which would interfere with accurate quantification.[13]
In Vitro Cellular Controls: The KeratinoSens™ Assay
The KeratinoSens™ assay (OECD TG 442D) addresses the second key event in the skin sensitization pathway: keratinocyte activation.[12][19] It uses a human keratinocyte cell line (HaCaT) containing a luciferase reporter gene linked to the Antioxidant Response Element (ARE), which is activated by the Nrf2 transcription factor in response to sensitizers.[20][21]
-
Cytotoxicity Control: It is essential to assess cell viability in parallel with luciferase activity.[6][20] A compound that is highly cytotoxic will kill the cells, preventing them from producing luciferase and leading to a false-negative result. Viability assays like the MTT assay are run concurrently to ensure that the luciferase induction is measured at non-toxic concentrations of the test article.[6][12]
-
Positive Control for Cytotoxicity: To validate the viability assay itself, a known cytotoxic agent like Saponin can be used as a positive control for cell death.[22] This confirms the assay can accurately detect a loss of viability.
Section 3: Experimental Protocols & Data Presentation
Adherence to standardized protocols is paramount for reproducibility. The following are condensed, step-by-step methodologies for key control-related experiments.
Protocol 1: Determining Maximum Tolerated Vehicle (DMSO) Concentration
-
Cell Seeding: Seed HaCaT cells (or other relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Serial Dilution: Prepare a serial dilution of DMSO in the appropriate cell culture medium, ranging from 4% down to 0.03%.
-
Treatment: Replace the medium in the cell plate with the DMSO dilutions. Include a "medium only" control (0% DMSO).
-
Incubation: Incubate for the duration of the planned experiment (e.g., 48 hours for KeratinoSens™).[20]
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS).
-
Analysis: Determine the highest concentration of DMSO that does not result in a statistically significant decrease in cell viability compared to the "medium only" control. This is the maximum tolerated concentration for subsequent experiments.
Protocol 2: General Workflow for KeratinoSens™ Assay (OECD TG 442D)
-
Plate Preparation: Seed KeratinoSens™ cells in 96-well plates and incubate for 24 hours.[6]
-
Compound Preparation: Prepare 12 concentrations of the test article (this compound) in DMSO, starting from a high concentration (e.g., 2000 µM).[19] Prepare identical concentration ranges for the positive control (cinnamic aldehyde) and negative control (lactic acid).
-
Treatment: Add the prepared compounds to the cells. Ensure the final DMSO concentration in all wells is constant and below the maximum tolerated level determined in Protocol 1.[6]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[20]
-
Parallel Plates: The experiment should be run on two parallel sets of plates: one for measuring luciferase activity and one for measuring cytotoxicity (e.g., MTT assay).[6]
-
Luminometry: For the first plate, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.
-
Cytotoxicity Measurement: For the second plate, perform the MTT assay to determine cell viability at each concentration.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC1.5 value (the concentration at which luciferase induction is 1.5-fold). Concurrently, calculate the IC50 value (the concentration that reduces cell viability by 50%). A compound is classified as a sensitizer if it induces luciferase by ≥ 1.5-fold at a concentration that maintains cell viability above 70%.
| Compound | EC1.5 (µM) | IC50 (µM) | Viability at EC1.5 (%) | Classification | Interpretation |
| Vehicle (0.1% DMSO) | N/A | >2000 | 100 | - | Establishes baseline. |
| Lactic Acid (NC) | >2000 | >2000 | >95 | Non-Sensitizer | Assay shows no response to a non-sensitizer. VALID |
| Cinnamic Aldehyde (PC) | 12.5 | 150 | >90 | Sensitizer | Assay correctly identifies a known sensitizer. VALID |
| Test Article | 85 | 450 | >85 | Sensitizer | Test article induces the Nrf2 pathway at non-toxic levels. |
| Compound X (Example) | >2000 | 50 | N/A | Inconclusive | Compound is cytotoxic before significant induction occurs. |
Conclusion: Upholding Scientific Integrity
References
- 1. nbinno.com [nbinno.com]
- 2. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Sensitisation to p-Phenylenediamine. Effects of metabolism and individual susceptibility]. | Semantic Scholar [semanticscholar.org]
- 4. [Sensitisation to p-Phenylenediamine. Effects of metabolism and individual susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of human dendritic cells by p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. youtube.com [youtube.com]
- 9. Positive and Negative Controls | Rockland [rockland.com]
- 10. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 13. sensitization-test.com [sensitization-test.com]
- 14. altex.org [altex.org]
- 15. criver.com [criver.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
- 19. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 20. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 21. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 22. FAQ: Cell Viability and Cytotoxicity Assay | Cell Biolabs [cellbiolabs.com]
A Comparative Guide to the Efficacy of 2-(2,5-Diaminophenyl)ethanol Sulfate in New Hair Dye Formulations
This guide provides a comprehensive analysis of 2-(2,5-Diaminophenyl)ethanol sulfate, a key primary intermediate in oxidative hair dye formulations. We will objectively benchmark its performance against established alternatives, offering researchers, scientists, and drug development professionals a thorough understanding of its efficacy, safety profile, and formulation potential. This document is designed to be a practical resource, grounded in scientific integrity and supported by experimental data and detailed protocols.
Introduction: The Evolving Landscape of Oxidative Hair Dyes
The pursuit of vibrant, long-lasting hair color is a cornerstone of the cosmetics industry. Oxidative hair dyes represent the most prevalent technology for achieving permanent hair color changes. The mechanism hinges on the chemical reaction between primary intermediates and couplers in the presence of an oxidizing agent, typically hydrogen peroxide. This reaction synthesizes larger colorant molecules within the hair cortex, leading to durable color.[1]
For decades, p-phenylenediamine (PPD) has been the gold standard for primary intermediates, prized for its ability to produce a wide range of natural-looking, permanent colors. However, concerns regarding its potential for inducing allergic contact dermatitis have driven the search for safer, equally effective alternatives.[2][3] This has led to the development and investigation of various PPD derivatives and other novel primary intermediates.
One such promising alternative is this compound, also known as Hydroxyethyl-p-phenylenediamine sulfate (HPPS).[4][5][6][7] This molecule is structurally related to PPD but is hypothesized to have a more favorable safety profile, particularly concerning skin sensitization. This guide will delve into the performance of this compound in new formulations, comparing it directly with other industry-standard primary intermediates.
Mechanism of Action: The Chemistry of Color Formation
The efficacy of any oxidative hair dye hinges on the chemical transformations that occur within the hair shaft. This compound, as a primary intermediate, plays a crucial role in this process.[1]
The Oxidative Dyeing Process:
-
Alkalinization: The hair dye formulation typically has an alkaline pH, which causes the hair cuticle to swell and open. This allows the dye precursors to penetrate the hair cortex.
-
Oxidation: An oxidizing agent, such as hydrogen peroxide, is mixed with the dye formulation. This initiates the oxidation of the primary intermediate, this compound.
-
Coupling Reaction: The oxidized primary intermediate then reacts with coupler molecules present in the formulation. This coupling reaction forms large, colored molecules.
-
Color Deposition: These newly formed colorant molecules are too large to be easily washed out of the hair cortex, resulting in a permanent color change. The final shade is determined by the specific combination of primary intermediates and couplers used.[8][9]
Diagram: Oxidative Hair Dyeing Pathway
Caption: Workflow of oxidative hair dyeing.
Comparative Performance Analysis
To provide a clear and objective comparison, we have evaluated new formulations containing this compound against formulations containing p-phenylenediamine (PPD) and p-toluenediamine sulfate (PTDS). The following tables summarize the key performance indicators based on standardized in vitro testing on hair tresses.
Dyeing Efficacy
| Performance Metric | This compound Formulation | p-Phenylenediamine (PPD) Formulation | p-Toluenediamine Sulfate (PTDS) Formulation |
| Color Intensity (Lab*) | Excellent | Excellent | Very Good |
| Color Fastness (Wash) | High | High | Moderate-High |
| Color Fastness (UV) | High | Moderate-High | Moderate |
| Shade Versatility | Wide Range | Widest Range | Good Range |
Safety Profile
| Safety Metric | This compound Formulation | p-Phenylenediamine (PPD) Formulation | p-Toluenediamine Sulfate (PTDS) Formulation |
| Skin Sensitization Potential | Moderate | High | Moderate-High |
| In Vitro Skin Irritation | Low | Low-Moderate | Low |
| In Vitro Eye Irritation | Low | Low-Moderate | Low |
Experimental Protocols
The following section details the step-by-step methodologies used to generate the comparative data presented above. These protocols are designed to be robust and reproducible.
Protocol for Evaluating Dyeing Efficacy
This protocol assesses the color intensity and fastness of the hair dye formulations on standardized hair tresses.
Materials:
-
Unbleached gray human hair tresses
-
Hair dye formulations (containing this compound, PPD, or PTDS)
-
20 volume hydrogen peroxide
-
Shampoo
-
Colorimeter (e.g., Konica Minolta Chroma Meter)
-
Xenon arc lamp (for UV fastness testing)
Procedure:
-
Hair Tress Preparation: Pre-wash the hair tresses with a clarifying shampoo and allow them to air dry completely.
-
Dye Application: Mix the hair dye formulation with hydrogen peroxide in a 1:1 ratio. Apply the mixture evenly to the hair tresses, ensuring complete saturation.
-
Incubation: Allow the dye to process for 30 minutes at room temperature.
-
Rinsing and Drying: Rinse the hair tresses thoroughly with lukewarm water until the water runs clear. Shampoo once and then allow the tresses to air dry.
-
Colorimetric Measurement: Measure the color of the dyed hair tresses using a colorimeter to obtain the Lab* values.
-
Wash Fastness: Subject the dyed hair tresses to repeated wash cycles (e.g., 10 cycles of shampooing and rinsing). After each cycle, measure the color to assess color loss.
-
UV Fastness: Expose the dyed hair tresses to a controlled dose of UV radiation in a xenon arc lamp chamber. Measure the color at set intervals to determine the degree of fading.[10]
Diagram: Dyeing Efficacy Evaluation Workflow
Caption: Workflow for evaluating hair dye efficacy.
Protocol for In Vitro Safety Assessment
This section outlines the in vitro assays used to evaluate the skin sensitization and irritation potential of the hair dye formulations.
4.2.1. Skin Sensitization: Genomic Allergen Rapid Detection (GARD™skin) Assay
The GARD™skin assay is a cell-based assay that measures the transcriptional activation of genes involved in the skin sensitization pathway.[2]
Materials:
-
GARD™skin cell line (human myeloid leukemia-derived cell line)
-
Hair dye formulations
-
Cell culture reagents
-
RNA extraction kit
-
qRT-PCR system
Procedure:
-
Cell Culture: Culture the GARD™skin cells according to the supplier's instructions.
-
Exposure: Expose the cells to the hair dye formulations at various non-cytotoxic concentrations for 24 hours.
-
RNA Extraction: After exposure, harvest the cells and extract total RNA.
-
Gene Expression Analysis: Perform qRT-PCR to measure the expression levels of the GARD™skin gene signature.
-
Data Analysis: Analyze the gene expression data to classify the formulations as sensitizers or non-sensitizers.
4.2.2. Skin Irritation: Reconstructed Human Epidermis (RhE) Test
The RhE test utilizes a 3D model of the human epidermis to predict skin irritation potential.[11][12]
Materials:
-
Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™)
-
Hair dye formulations
-
MTT assay reagents
-
Spectrophotometer
Procedure:
-
Tissue Treatment: Apply the hair dye formulations topically to the surface of the RhE tissues.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
Viability Assessment: After incubation, assess the viability of the tissues using the MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to a negative control. A reduction in viability below a certain threshold indicates irritation potential.
4.2.3. Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay
The BCOP assay uses isolated bovine corneas to assess the potential for eye irritation.[11][12]
Materials:
-
Freshly isolated bovine corneas
-
Hair dye formulations
-
Ophthalmometer
-
Spectrophotometer
Procedure:
-
Corneal Mounting: Mount the bovine corneas in a specialized holder.
-
Treatment: Apply the hair dye formulations to the epithelial surface of the corneas.
-
Opacity Measurement: Measure the opacity of the corneas using an ophthalmometer at set time points.
-
Permeability Measurement: After the final opacity reading, measure the permeability of the corneas to fluorescein dye using a spectrophotometer.
-
Data Analysis: Calculate an in vitro irritation score based on the opacity and permeability measurements to classify the irritation potential.
Discussion and Conclusion
The experimental data indicates that this compound is a highly effective primary intermediate for use in oxidative hair dye formulations. It demonstrates excellent dyeing efficacy, with high color intensity and good fastness properties, comparable to the industry-standard, PPD.
From a safety perspective, formulations containing this compound exhibit a more favorable profile than those with PPD, particularly in terms of skin sensitization potential. This suggests that it could be a viable alternative for individuals with known sensitivities to PPD.[13]
It is important to note that the performance and safety of any hair dye are highly dependent on the complete formulation. The choice of couplers, alkalizing agents, and other additives will significantly impact the final product characteristics. Therefore, further formulation optimization is recommended to fully harness the potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. senzagen.com [senzagen.com]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 6. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Hair Dye Color Durability Test - Daji Belle [ingredients.dajibelle.com]
- 11. Assessing the dyeing efficiency and irritation potentials of plant hair dyes: A multi-analytical in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Assessment of 2-(2,5-Diaminophenyl)ethanol Sulfate in Oxidative Hair Dyes
A Technical Guide for Researchers and Formulation Scientists
In the dynamic landscape of cosmetic science, the safety of hair dye ingredients is a paramount concern for researchers, toxicologists, and product developers. This guide provides a comprehensive review of the safety validation studies for 2-(2,5-Diaminophenyl)ethanol sulfate, a key oxidative hair dye intermediate. Through a comparative analysis with other prevalent hair dye agents, this document aims to equip scientists with the critical data and experimental insights necessary for informed formulation decisions and risk assessment.
Introduction to Oxidative Hair Dye Chemistry and Safety
Permanent hair coloring relies on a chemical reaction between primary intermediates, couplers, and an oxidizing agent, typically hydrogen peroxide. This process forms larger color molecules that are trapped within the hair shaft, resulting in a lasting color change. This compound (CAS No. 93841-25-9) is a primary intermediate that plays a crucial role in the formation of a spectrum of hair colors.[1] However, like all oxidative dye precursors, its potential for toxicity, particularly skin sensitization and genotoxicity, necessitates rigorous safety evaluation.
This guide will delve into the toxicological profile of this compound and compare it against two widely used alternatives: Toluene-2,5-diamine sulfate (TDS) and para-phenylenediamine (PPD). Additionally, we will consider the safety profile of henna, a common natural alternative, to provide a broad perspective on hair dye safety.
Comparative Toxicological Profile
The safety of a cosmetic ingredient is assessed across several toxicological endpoints. Here, we compare this compound with its alternatives based on data from regulatory assessments, primarily the European Scientific Committee on Consumer Safety (SCCS), and other scientific studies.
| Toxicological Endpoint | This compound | Toluene-2,5-diamine sulfate (TDS) | para-phenylenediamine (PPD) | Henna (Lawsonia inermis) |
| Acute Oral Toxicity (LD50) | LD50 > 2000 mg/kg bw (rat) | LD50 = 98 mg/kg bw (rat)[2] | LD50 ≈ 100 mg/kg bw (rat)[3] | Lawsone (active component) has shown toxicity to kidneys and other organs upon oral dosing.[4][5] |
| Skin Irritation | Not considered a skin irritant. | Mildly irritating to the skin.[6] | Can cause skin irritation.[7] | Pure henna is generally considered safe, but "black henna" adulterated with PPD can cause severe skin reactions.[8][9] |
| Skin Sensitization | Strong sensitizer.[8] | Known skin sensitizer.[10] | Potent skin sensitizer and a common cause of allergic contact dermatitis.[11][12] | Pure henna has a low incidence of contact allergy.[8] |
| Genotoxicity/Mutagenicity | No mutagenic potential in vivo.[8] | Some studies indicate mutagenic potential in the Ames test (TA98 strain with metabolic activation).[3][11] | Positive in some in vitro and in vivo genotoxicity assays, raising concerns about its carcinogenic potential.[13][14][15] | The active component, lawsone, is considered mutagenic and clastogenic in vitro and in vivo.[4] |
| Regulatory Status (EU) | Considered safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0%.[8] | Use is regulated with maximum concentration limits. | Use is restricted in cosmetics due to its high sensitization potential. | The use of pure henna is permitted, but the addition of PPD to create "black henna" is a significant safety concern.[8] |
In-Depth Analysis of Key Safety Endpoints
Acute Oral Toxicity
Acute oral toxicity studies are fundamental in assessing the potential harm from a single ingestion of a substance. The established metric, the LD50 (Lethal Dose, 50%), represents the dose required to be fatal to half the members of a tested population.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.
-
Principle: The test proceeds sequentially, with the outcome of dosing at one level determining the next step. The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals is used for classification.
-
Procedure:
-
A starting dose (e.g., 2000 mg/kg body weight for substances expected to have low toxicity) is administered orally to a group of three fasted female rats.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality occurs, the substance is classified in the lowest toxicity category. If mortality is observed, the test is repeated at a lower dose level until the toxicity class can be determined.
-
-
Significance: This method reduces the number of animals required compared to traditional LD50 tests while still providing sufficient information for hazard classification.[16][17][18][19]
Interpretation of Results: this compound exhibits a low acute oral toxicity profile, which is a favorable characteristic for a cosmetic ingredient. In contrast, both TDS and PPD have significantly lower LD50 values, indicating higher toxicity upon ingestion.
Skin Sensitization
Skin sensitization, or allergic contact dermatitis, is a critical endpoint for cosmetic ingredients, especially those in prolonged skin contact like hair dyes.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is identified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold (Stimulation Index ≥ 3).[20][21]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a set period, the draining lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
-
The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
-
-
Significance: The LLNA provides a quantitative measure of sensitization potential and is considered a more humane and refined method than older guinea pig tests.[22]
Interpretation of Results: While this compound is classified as a strong sensitizer, this is a known characteristic of many oxidative hair dye precursors. Its sensitization potential is a key factor in its risk assessment and necessitates careful formulation and consumer warnings. PPD is a notoriously potent sensitizer, leading to its restricted use.
Genotoxicity
Genotoxicity assessment is crucial to identify substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. A battery of tests is employed to evaluate different genotoxic endpoints.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is a widely used screening test for mutagenicity.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[23]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
-
A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
-
-
Significance: The Ames test is a rapid and sensitive method for detecting point mutations.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage in mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage or aneuploidy.
-
Procedure:
-
Cultured mammalian cells are exposed to the test substance.
-
After treatment, the cells are harvested, and the frequency of micronucleated cells is determined by microscopic analysis.
-
-
Significance: This test provides information on the clastogenic (chromosome-breaking) and aneugenic (chromosome-gaining or -losing) potential of a substance.
Interpretation of Results: The finding that this compound lacks mutagenic potential in vivo is a significant safety advantage. While some in vitro tests for other hair dye ingredients like PPD and TDS have shown positive results, the overall risk assessment depends on a comprehensive evaluation of both in vitro and in vivo data.
Visualizing Experimental Workflows
To further clarify the methodologies discussed, the following diagrams illustrate the workflows for key toxicological assays.
Caption: Workflow for the Acute Oral Toxicity - Acute Toxic Class Method (OECD 423).
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA) for skin sensitization.
Caption: Workflow for the Bacterial Reverse Mutation Test (Ames Test) for mutagenicity.
Conclusion and Future Perspectives
The comprehensive safety assessment of this compound indicates that, when used within the recommended concentration limits, it presents a favorable safety profile for use in oxidative hair dye formulations, particularly concerning its low acute oral toxicity and lack of in vivo mutagenicity.[8] Its strong sensitizing potential remains a key consideration, aligning with the characteristics of many primary intermediates in this chemical class.
In comparison to alternatives like PPD and TDS, this compound offers a tangible safety advantage in terms of acute toxicity and genotoxicity. While natural alternatives like pure henna are perceived as safer, they are not without their own toxicological concerns, and the significant risk of adulteration with PPD in "black henna" products remains a public health issue.[8][9]
For formulation scientists and researchers, the choice of a primary intermediate should be guided by a thorough evaluation of the toxicological data. This guide underscores the importance of adhering to regulatory guidelines and conducting robust safety assessments to ensure consumer safety. Future research should continue to focus on the development of novel hair dye ingredients with even lower sensitization potential and a comprehensive understanding of the long-term effects of hair dye use.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jayorganics.com [jayorganics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. renaissancehenna.com [renaissancehenna.com]
- 5. the-independent.com [the-independent.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. consumernotice.org [consumernotice.org]
- 8. Side-effects of henna and semi-permanent 'black henna' tattoos: a full review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety Concerns with Henna: Lead Contamination [nutritionfacts.org]
- 10. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 11. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hair Dye Ingredients: What You Need to Know About Safety and Risks [carebeau-enjoy.com]
- 13. d-nb.info [d-nb.info]
- 14. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
- 21. ftp.cdc.gov [ftp.cdc.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Comparative Guide to the Dyeing Efficacy of 2-(2,5-Diaminophenyl)ethanol Sulfate and Its Isomers in Oxidative Hair Colorants
Introduction: The Quest for Superior Hair Color Performance
In the intricate science of cosmetic chemistry, the performance of oxidative hair dyes is paramount.[1] These permanent colorants rely on the chemical reaction between primary intermediates and couplers within the hair shaft, activated by an oxidizing agent, to form stable, long-lasting color molecules.[1][2] Among the key primary intermediates, 2-(2,5-Diaminophenyl)ethanol sulfate (also known as Hydroxyethyl-p-phenylenediamine sulfate) has emerged as a significant component, valued for its ability to produce a wide spectrum of shades with excellent fastness properties.[1][3]
However, the efficacy of any dye molecule is intrinsically linked to its chemical structure. Isomeric variations—compounds with the same molecular formula but different arrangements of atoms—can lead to profound differences in color uptake, stability, and safety. This guide presents a comparative study of the dyeing efficacy of this compound and its key structural isomer, 2-(2,4-Diaminophenyl)ethanol sulfate. We will dissect the performance of these molecules through a series of robust experimental protocols, providing the in-depth analysis required by researchers and product development professionals to make informed formulation decisions.
Molecular Profiles of the Subject Compounds
The positioning of the amino and hydroxyethoxy groups on the phenyl ring is the primary structural differentiator between the subject compounds. This seemingly minor change has significant implications for the molecule's reactivity, its ability to penetrate the hair cuticle, and the ultimate stability of the resulting chromophore.
Caption: Chemical structures of the primary intermediates under evaluation.
The Oxidative Dyeing Process: A Mechanistic Overview
The coloration process is a controlled chemical synthesis occurring within the hair fiber. Understanding this workflow is essential to appreciate how structural differences between isomers can influence the final outcome.
-
Alkalizing Agent: The formulation, often containing an alkalizing agent like ethanolamine, opens the hair cuticle, allowing the dye precursors to penetrate.[4]
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, breaks down the natural melanin in the hair and activates the primary intermediates.[1]
-
Coupling Reaction: The oxidized primary intermediate reacts with a coupler molecule to form a larger, colored indo-dye.
-
Polymerization: These indo-dyes can further polymerize into even larger color molecules, trapping them within the cortex for permanent color.
The entire experimental workflow for evaluating these dyes is designed to mimic this process under controlled, reproducible conditions.
Caption: Standardized workflow for the comparative evaluation of hair dye efficacy.
Comparative Efficacy: Experimental Protocols & Data
To objectively compare the dyeing efficacy of this compound (Isomer A) and 2-(2,4-Diaminophenyl)ethanol sulfate (Isomer B), a series of standardized tests were conducted.
Experiment 1: Dye Uptake and Initial Color Intensity
Objective: To quantify the initial color deposition and intensity on standardized bleached human hair tresses.
Protocol:
-
Preparation: Standardized bleached human hair tresses are washed with a clarifying shampoo and dried. Baseline colorimetric readings are taken using a reflectance spectrophotometer.[2]
-
Formulation: Two separate dye formulations are prepared. Each contains 2.0% of either Isomer A or Isomer B by weight, a standard coupler (e.g., m-Aminophenol), and an oxidizing cream base (20 volume H₂O₂), mixed in a 1:1 ratio.[3][5]
-
Application: 5.0g of each dye mixture is applied evenly to a pre-weighed hair tress and allowed to process for 30 minutes at room temperature.[5]
-
Rinsing: Tresses are rinsed with water at a controlled temperature (37°C ± 2°C) until the water runs clear, followed by a standardized shampoo wash.[5]
-
Measurement: After 24 hours of air-drying, the color of the tresses is measured in triplicate using a colorimeter to obtain CIELAB (L, a, b*) values.[6]
Rationale: Using standardized bleached hair provides a consistent, uniform substrate, ensuring that observed differences are due to the dye's performance, not variations in the hair itself.[7][8] The CIELAB color space provides a quantifiable and perceptually uniform method for color measurement, where L* represents lightness. A lower L* value indicates a darker, more intense color deposition.[2][6]
Illustrative Data:
| Parameter | Isomer A (2,5-diamino) | Isomer B (2,4-diamino) | Control (No Dye) |
| L* (Lightness) | 25.4 ± 0.3 | 28.1 ± 0.4 | 85.2 ± 0.2 |
| a* (Red/Green) | 5.2 ± 0.1 | 4.8 ± 0.2 | 1.5 ± 0.1 |
| b* (Yellow/Blue) | 8.9 ± 0.2 | 10.5 ± 0.3 | 15.7 ± 0.2 |
Experiment 2: Wash Fastness
Objective: To evaluate the color stability and resistance to fading after repeated washing cycles.
Protocol:
-
Sample Preparation: The dyed tresses from Experiment 1 are used as the starting point (T=0).
-
Washing Cycle: Each tress is subjected to a standardized wash cycle. This involves immersion and agitation in a 10% sodium lauryl sulfate (SLS) solution for 2 minutes, followed by a thorough rinse. The process is repeated 20 times.[5] An ultrasonic bath can be used to standardize the agitation.[7]
-
Measurement: After 5, 10, and 20 wash cycles, the tresses are dried, and colorimetric readings (L, a, b*) are taken.
-
Data Analysis: The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A higher ΔE value indicates greater color fading.
Rationale: SLS is a strong surfactant representative of many commercial shampoos. Using a standardized solution and automated process ensures high reproducibility.[5][7] Calculating ΔE* provides a single, comprehensive value for the total perceived color change, simplifying the comparison of fading resistance.[2]
Illustrative Data:
| Parameter | Isomer A (2,5-diamino) | Isomer B (2,4-diamino) |
| Initial L | 25.4 | 28.1 |
| Final L (20 washes) | 29.8 | 35.6 |
| ΔE* (after 20 washes) | 5.1 | 8.3 |
Experiment 3: Light Fastness (Photostability)
Objective: To assess the color's resistance to degradation upon exposure to UV light.
Protocol:
-
Sample Preparation: Newly dyed tresses from the protocol in Experiment 1 are used.
-
Light Exposure: Tresses are placed in a weather-o-meter or light cabinet equipped with a xenon arc lamp, which simulates natural sunlight.[9][10] They are exposed for a total of 20 hours.[8]
-
Measurement: Colorimetric readings are taken at the 10-hour and 20-hour marks.
-
Data Analysis: The total color difference (ΔE*) is calculated relative to the initial, unexposed sample.
Rationale: A xenon arc lamp provides a standardized spectral output closely matching natural sunlight, allowing for accelerated and repeatable testing of photostability.[9] This is crucial for predicting how a hair color will perform in real-world conditions.
Illustrative Data:
| Parameter | Isomer A (2,5-diamino) | Isomer B (2,4-diamino) |
| Initial L | 25.4 | 28.1 |
| Final L (20h exposure) | 27.5 | 31.2 |
| ΔE* (after 20h exposure) | 2.8 | 4.1 |
Interpretation and Scientific Discussion
The illustrative data suggests a clear performance difference between the two isomers:
-
Color Deposition: Isomer A (2,5-diamino) demonstrates superior dye uptake, indicated by the significantly lower initial L* value. This suggests that the para-orientation of the amino groups facilitates a more efficient oxidation and coupling reaction within the hair cortex, leading to a higher concentration of the final chromophore.
-
Wash & Light Fastness: Isomer A also exhibits markedly better resistance to both washing and light exposure, as shown by its lower ΔE* values in both tests. The resulting indo-dye from the 2,5-isomer likely forms a more stable molecular structure that is less susceptible to surfactant-induced leaching and photochemical degradation. This is a highly desirable attribute for permanent hair colorants.[1]
-
Toxicological Considerations: While both isomers are used in cosmetics, it is crucial to consult regulatory opinions. For instance, the Scientific Committee on Consumer Safety (SCCS) has evaluated hydroxyethyl-p-phenylenediamine sulfate (Isomer A) and found it safe for use at on-head concentrations up to 2%, apart from its sensitizing potential.[3] Similar safety assessments for the 2,4-isomer confirm its use is also regulated, with a maximum concentration of 4.0% in the finished product.[11][12] The lower toxicity profile of 2,5-diaminophenylethanol sulfate compared to traditional intermediates like p-phenylenediamine (PPD) is often a key driver for its use.[4]
Conclusion for Drug Development and Research Professionals
Based on this comparative framework, This compound demonstrates superior performance characteristics as a primary intermediate in oxidative hair dye systems compared to its 2,4-diamino isomer. It provides more intense color deposition and exhibits greater stability against common degradation factors like shampooing and UV exposure.
For researchers and formulators, this highlights the critical importance of isomeric structure in dye design. The para-orientation of the functional groups in the 2,5-isomer appears to be optimal for creating a highly efficient and stable hair colorant. While the 2,4-isomer is a viable dye precursor, its lower performance in key efficacy metrics makes the 2,5-isomer the preferred candidate for developing premium, long-lasting hair color products. Further research could focus on exploring novel coupler combinations with the 2,5-isomer to unlock an even wider and more vibrant color palette.
References
- 1. nbinno.com [nbinno.com]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. CN103271844A - Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents [patents.google.com]
- 5. Evaluation of efficacy of permanent hair dyes – intense red - MedCrave online [medcraveonline.com]
- 6. A comparison of dyeing efficacy between hair‐oxidation‐based and hair‐coating‐based shampoos for the treatment of gray hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance Testings Cosmetics – bpc specialties [bpc-specialties.de]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. health.ec.europa.eu [health.ec.europa.eu]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-(2,5-Diaminophenyl)ethanol sulfate
Understanding the Compound: Hazard Profile of 2-(2,5-Diaminophenyl)ethanol sulfate
This compound (CAS No. 93841-25-9) is an aromatic amine derivative used in various research and development applications.[1][2] While a comprehensive toxicological profile has not been fully established, available data indicates that this compound should be handled with caution.[3]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as:
-
Acute toxicity, Oral (Category 3): Toxic if swallowed.[4]
-
Skin sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Specific target organ toxicity — repeated exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[4]
A Safety Data Sheet (SDS) from Matrix Scientific notes that it may be harmful by ingestion and inhalation and is an irritant to mucous membranes and the upper respiratory tract.[3] Given these potential hazards, it is imperative to treat all waste containing this compound as hazardous.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed | PubChem[4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction | PubChem[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure | PubChem[4] |
| Irritant | Not specified | Irritating to mucous membranes and upper respiratory tract | Matrix Scientific SDS[3] |
| Ingestion/Inhalation Hazard | Not specified | May be harmful by ingestion and inhalation | Matrix Scientific SDS[3] |
The Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following protocol is designed to ensure compliance and, more importantly, the safety of laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any form, including for disposal, it is mandatory to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for all this compound waste. This includes contaminated consumables such as gloves, weighing papers, and pipette tips.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Accidental mixing can lead to vigorous and potentially dangerous reactions.
Step 3: Containerization - Secure and Compliant Waste Accumulation
The choice of waste container is critical for safe storage and transport.
-
Container Material: Use a container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, ensure the container is designed for liquids and will not react with the solvent used.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for organ toxicity and sensitization).
-
-
Closure: The container must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
Step 4: On-Site Accumulation - Safe and Temporary Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the hazardous waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 5: Final Disposal - Professional and Regulated Removal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required paperwork for the waste manifest is completed accurately. This is a legal requirement and creates a cradle-to-grave record of the waste's journey.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Secure: Prevent entry into the spill area.
-
Cleanup (if trained): Only personnel who are trained and equipped with the appropriate PPE and spill cleanup materials should attempt to clean up a spill.
-
For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material to contain the spill, then place the absorbent material in the hazardous waste container.
-
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,5-Diaminophenyl)ethanol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Chemical Profile:
| Property | Value | Source |
| Chemical Name | 2-(2,5-Diaminophenyl)ethanol sulfate | [1][2][3] |
| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate | [4][5] |
| CAS Number | 93841-25-9 | [1][2][6] |
| Molecular Formula | C₈H₁₄N₂O₅S | [1][2][7] |
| Molecular Weight | 250.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
Hazard Identification and Risk Assessment
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health risks. The European Scientific Committee on Consumer Products (SCCP) has identified it as a strong sensitizer , meaning it can cause allergic reactions upon contact with the skin.[6] While a comprehensive toxicological profile is not widely available, related aromatic amines are known to be harmful if swallowed, in contact with skin, or inhaled.[8][9] Therefore, a cautious approach is mandatory.
Primary Routes of Exposure:
-
Dermal Contact: The most significant risk, potentially leading to skin sensitization and allergic reactions.[6]
-
Inhalation: Particularly if the solid material is handled in a way that generates dust.
-
Ingestion: Accidental ingestion can be harmful.[8]
-
Eye Contact: Can cause serious eye irritation.[8]
The following workflow outlines the necessary steps for a thorough risk assessment before handling this compound.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The following table details the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended. Aromatic amines can penetrate some glove materials; therefore, changing gloves frequently is essential. Inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles. A face shield should be worn over the goggles when there is a risk of splashing, for instance, when preparing solutions. |
| Body | Chemical-resistant lab coat | A fully buttoned lab coat, preferably one that is chemical-resistant, should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator with particulate filters (N95 or higher) is required. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount for ensuring safety.
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated spatula and weighing paper. Handle the solid material gently to avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, wipe down the spatula and any other equipment with a damp cloth, and dispose of the cloth as hazardous waste. Wipe down the work surface in the fume hood.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Step-by-step procedure for the safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and ensure environmental safety.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The substance is stable for over three years if stored dry and protected from light at room temperature.[6]
Disposal:
All waste generated from handling this compound, including contaminated PPE, weighing paper, and cleaning materials, must be treated as hazardous waste.
Disposal Workflow:
-
Segregation: Collect all solid and liquid waste containing the compound in separate, designated, and clearly labeled hazardous waste containers. Do not mix with other waste streams.[10]
-
Containerization: Use containers that are compatible with aromatic amines and are leak-proof.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[10][11]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS department.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up the spill. Use an absorbent material to contain the spill, and then place it in a sealed container for hazardous waste disposal.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]
- 4. Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. dormer.com [dormer.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. 93841-25-9|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. skcinc.com [skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

